molecular formula C13H17N3 B3016522 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 956567-89-8

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B3016522
CAS No.: 956567-89-8
M. Wt: 215.3
InChI Key: LVFJOKRQRQBQAZ-UHFFFAOYSA-N
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Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.3. The purity is usually 95%.
BenchChem offers high-quality (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJOKRQRQBQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956567-89-8
Record name (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
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Foundational & Exploratory

Solubility Profile & Physicochemical Characterization: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 1005378-65-3 analog/derivative) represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and receptor-modulating ligands. Its structural duality—combining a lipophilic benzyl-pyrazole core with a hydrophilic, basic primary amine—creates a complex solubility profile dependent on solvent polarity and pH.

This guide provides a comprehensive technical analysis of its solubility behavior, offering predictive modeling, solvent selection strategies for synthesis, and validated protocols for empirical determination.

Physicochemical Characterization

Understanding the solubility of this compound requires dissecting its molecular architecture. The molecule consists of three distinct domains that compete for solvation:

  • The Pyrazole Core (Polar/Aromatic): A 5-membered heterocycle with two nitrogen atoms. The N1-position is substituted, preventing tautomerism, while the ring maintains aromatic character.

  • The Benzyl Group (Lipophilic): A hydrophobic anchor that significantly increases the partition coefficient (LogP), reducing water solubility in the neutral state.

  • The Methanamine Tail (Basic/Hydrophilic): A primary amine (

    
    ) that dictates pH-dependent solubility.
    
Key Properties (Predicted & Empirical Consensus)
PropertyValue / RangeSignificance
Molecular Formula

MW: 215.30 g/mol
Physical State Viscous Oil or Low-Melting SolidHandling requires heating or dissolution in carrier solvents.
Predicted LogP 1.8 – 2.3Moderately lipophilic; prefers organic phases in neutral form.
Basic pKa (Amine) 9.2 – 9.8Protonated at physiological pH; highly soluble in acidic aqueous media.
Weak Base pKa (Pyrazole) ~2.5Pyrazole nitrogens are weakly basic; negligible protonation > pH 3.

Solubility Profile in Organic Solvents

The solubility of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is governed by "like dissolves like" principles, modified by its capacity for hydrogen bonding.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions dominate; primary choice for extraction.
Polar Protic Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Amine group participates in H-bonding; alkyl groups solvated by organic chain.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong solvation of the polar pyrazole core; ideal for

or coupling reactions.
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEModerate to High Good solubility for the neutral amine; solubility decreases as temperature drops (crystallization potential).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<5 mg/mL)The polar amine and pyrazole ring resist solvation in non-polar media. Used as anti-solvents.
Aqueous (Neutral/Basic) Water (pH > 10)Very Low (<1 mg/mL)Hydrophobic benzyl effect dominates when amine is deprotonated.
Aqueous (Acidic) 0.1M HCl, 1M Acetic AcidHigh (>50 mg/mL)Formation of the ammonium salt (

) confers high water solubility.
pH-Dependent Solubility (The "pH Swing")

The most critical operational parameter for this compound is pH. The primary amine functions as a solubility switch.

  • pH < 8 (Acidic/Neutral): The amine exists predominantly as the cationic ammonium species (

    
    ). The compound partitions into the aqueous phase.
    
  • pH > 10 (Basic): The amine is deprotonated (

    
    ). The neutral molecule becomes lipophilic and partitions into organic solvents (DCM, EtOAc).
    

Visualized Workflows

Solubility & Speciation Logic

The following diagram illustrates the relationship between pH, protonation state, and solvent affinity.

SolubilitySpeciation Acidic Acidic Environment (pH < 8) Species_Cat Cationic Species (R-NH3+) Acidic->Species_Cat Protonation Basic Basic Environment (pH > 10) Species_Neu Neutral Species (R-NH2) Basic->Species_Neu Deprotonation Phase_Aq Aqueous Phase (High Solubility) Species_Cat->Phase_Aq Ionic Solvation Phase_Org Organic Phase (DCM, EtOAc) (High Solubility) Species_Cat->Phase_Org Insoluble Species_Neu->Phase_Aq Insoluble Species_Neu->Phase_Org Lipophilic Partitioning

Figure 1: pH-dependent speciation and phase partitioning logic for pyrazole-methanamines.

Purification & Extraction Strategy

This decision tree guides the isolation of the compound from a reaction mixture based on its solubility profile.

PurificationWorkflow Start Crude Reaction Mixture Acidify Acidify to pH 2 (1M HCl) Start->Acidify Wash Wash with Organic Solvent (DCM/EtOAc) Acidify->Wash DiscardOrg Discard Organic Layer (Removes non-basic impurities) Wash->DiscardOrg KeepAq Keep Aqueous Layer (Contains Product Salt) Wash->KeepAq Basify Basify to pH 12 (NaOH/Na2CO3) KeepAq->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Result Pure Neutral Amine Dry->Result

Figure 2: Acid-Base extraction workflow leveraging the solubility switch of the methanamine group.

Experimental Protocols

As specific literature values for this exact analog are rare, the following protocols are the industry standard for generating high-confidence solubility data.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).

  • Observation:

    • If fully dissolved (clear solution), solubility is >100 mg/mL.

    • If solid remains, proceed to saturation.

  • Saturation: Add solvent in 50 µL increments, vortexing for 1 minute between additions, until dissolution is complete or a suspension persists.

  • Equilibration: For precise values, prepare a saturated suspension and shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility for biological assays (DMSO stock dilution).

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Analysis: Filter and measure the concentration of the filtrate via LC-MS/MS or UV.

  • Calculation:

    
    .
    

Applications in Synthesis

The solubility profile dictates the choice of solvent for chemical transformations involving this scaffold:

  • Reductive Amination: When synthesizing this amine from its aldehyde precursor (1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde), use Methanol or DCM . These dissolve both the aldehyde and the reducing agent (e.g.,

    
    ).
    
  • Amide Coupling: To couple this amine with carboxylic acids, use DMF or DCM . Avoid water, as the neutral amine is poorly soluble and may precipitate before reacting.

  • Salt Formation: To isolate a stable solid form, dissolve the neutral oil in Diethyl Ether or EtOAc and add HCl (in dioxane/ether). The resulting hydrochloride salt will precipitate immediately due to its insolubility in non-polar ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253053, (1-benzyl-1h-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Kalirajan, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

A Technical Guide to the Potential Biological Activities of 1-Benzyl-3,5-dimethylpyrazole-4-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its versatile biological activity.[1][2] This guide delves into a specific, yet underexplored, class of these compounds: 1-benzyl-3,5-dimethylpyrazole-4-methanamine derivatives . By combining the established pharmacophoric features of the pyrazole core with the modifiable lipophilicity of a benzyl group and a reactive methanamine handle, this chemical series presents a compelling opportunity for novel drug discovery. This document provides a comprehensive framework for understanding, synthesizing, and evaluating these derivatives. It outlines plausible synthetic routes, proposes key biological activities based on extensive data from related structures, and furnishes detailed experimental protocols for their validation. The central thesis is that the unique structural combination within these molecules makes them prime candidates for investigation as antimicrobial, anticancer, and anti-inflammatory agents.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement confers a unique set of physicochemical properties, including metabolic stability and the capacity to act as both a hydrogen bond donor and acceptor, making it an ideal building block for engaging with biological targets.[4]

The versatility of the pyrazole scaffold is evidenced by its integration into a wide array of blockbuster drugs. Perhaps the most notable is Celecoxib , a selective COX-2 inhibitor used for its anti-inflammatory properties.[5] Other examples include the anti-obesity drug Rimonabant and the analgesic Difenamizole, highlighting the scaffold's adaptability across diverse therapeutic areas.[2] The pharmacological promiscuity of pyrazole derivatives is extensive, with robust evidence supporting their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][3][5][6] This proven track record provides a strong rationale for the continued exploration of novel pyrazole-based chemical entities.

Chapter 2: Synthesis and Characterization of 1-Benzyl-3,5-dimethylpyrazole-4-methanamine Derivatives

Rationale for the Structural Design

The therapeutic potential of a molecule is intrinsically linked to its structure. The design of the 1-benzyl-3,5-dimethylpyrazole-4-methanamine scaffold is a deliberate amalgamation of pharmacophoric elements:

  • 3,5-Dimethylpyrazole Core: This central ring provides a stable, rigid framework. The methyl groups at positions 3 and 5 offer steric bulk that can influence binding selectivity and protect the ring from metabolic degradation.

  • N1-Benzyl Group: The introduction of a benzyl substituent at the N1 position significantly increases the molecule's lipophilicity. This is a critical parameter for enhancing cell membrane permeability and improving oral bioavailability. Furthermore, the phenyl ring of this group can engage in π-π stacking or hydrophobic interactions within a target's binding pocket.

  • C4-Methanamine Moiety: The primary or secondary amine at the C4 position is a key functional group. It can serve as a potent hydrogen bond donor/acceptor, forming crucial interactions with amino acid residues like aspartate or glutamate in enzyme active sites. This group also provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).

General Synthetic Strategy

While specific literature for this exact derivative is sparse, a robust and logical synthetic pathway can be constructed from well-established chemical reactions. The most direct approach involves a multi-step synthesis beginning with the formation of the pyrazole core, followed by sequential functionalization.

G A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B [1] Ring Cyclization D 1-Benzyl-3,5-dimethylpyrazole B->D [2] N-Substitution C N-Benzylation (Benzyl Halide, Base) F 1-Benzyl-3,5-dimethylpyrazole -4-carbaldehyde D->F [3] C4-Functionalization E Vilsmeier-Haack Formylation (POCl3, DMF) H Target Derivative: 1-Benzyl-3,5-dimethylpyrazole -4-methanamine F->H [4] Amine Formation G Reductive Amination (Amine, NaBH3CN)

Figure 1: Proposed synthetic workflow for the target derivatives.
Protocol: Representative Synthesis of 1-Benzyl-3,5-dimethylpyrazole-4-methanamine

This protocol outlines a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 3,5-Dimethylpyrazole [7]

  • To a round-bottom flask cooled in an ice bath, add acetylacetone (1.0 eq).

  • Slowly add hydrazine hydrate (1.05 eq) dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, add glacial acetic acid (catalytic amount, ~0.1 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dimethylpyrazole.

Step 2: Synthesis of 1-Benzyl-3,5-dimethylpyrazole

  • Dissolve 3,5-dimethylpyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 1-benzyl-3,5-dimethylpyrazole.

Step 3: Synthesis of 1-Benzyl-3,5-dimethylpyrazole-4-carbaldehyde

  • In a flask cooled to 0°C, add anhydrous dimethylformamide (DMF) (3.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 1-benzyl-3,5-dimethylpyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 60-70°C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a cold sodium hydroxide solution until basic (pH ~9-10).

  • The product will precipitate. Filter the solid, wash with cold water, and dry to yield the aldehyde.

Step 4: Synthesis of 1-Benzyl-3,5-dimethylpyrazole-4-methanamine

  • Dissolve the aldehyde from Step 3 (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding 1M HCl until the effervescence ceases.

  • Basify the solution with 2M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to yield the final methanamine product.

Chapter 3: Potential Biological Activities and Mechanisms of Action

Based on the extensive body of research on analogous pyrazole structures, we can hypothesize several high-potential biological activities for this derivative class.

Antimicrobial Activity

Bacterial resistance is a global health crisis, and novel antibacterial agents are urgently needed.[8] Pyrazole derivatives have repeatedly shown promise in this area.[9][10]

  • Hypothesis: The 1-benzyl-3,5-dimethylpyrazole-4-methanamine scaffold can function as a potent antibacterial agent. The lipophilic benzyl group may facilitate passage through the bacterial cell wall, particularly in Gram-negative bacteria, while the pyrazole core interferes with essential enzymatic pathways.

  • Potential Molecular Targets:

    • DNA Gyrase/Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of quinolone antibiotics. Pyrazole derivatives have been identified as potent inhibitors of these enzymes.[8][11]

    • Fatty Acid Biosynthesis (FAS): The FAS pathway is essential for building bacterial cell membranes and is distinct from its mammalian counterpart, making it an attractive target. Certain pyrazole compounds are known to inhibit key enzymes in this pathway.[11]

  • Supporting Evidence: Studies on various pyrazole derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5-2 µg/mL against resistant strains like MRSA.[8][11] The combination of a lipophilic substituent and a core heterocyclic structure is a common feature in many of these active compounds.

Anticancer Activity

The search for more effective and less toxic cancer therapeutics is a primary goal of drug discovery. Pyrazoles are well-represented in this field, often functioning as inhibitors of key signaling proteins.[12][13]

  • Hypothesis: These derivatives may exhibit cytotoxic effects against cancer cell lines by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and metastasis.

  • Potential Molecular Targets:

    • Tyrosine Kinases (e.g., EGFR, HER-2): Many cancers are driven by the aberrant activity of tyrosine kinases. The pyrazole scaffold can act as an "ATP-mimetic," occupying the ATP-binding site of the kinase and preventing its function.[12]

    • Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazoles have been successfully developed as CDK inhibitors.[5]

    • Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Some pyrazole-oxindole conjugates have shown significant inhibition of tubulin assembly.[12]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase (ATP-binding site) Receptor->Kinase activates Downstream Downstream Signaling Proteins Kinase->Downstream phosphorylates ADP ADP Kinase->ADP Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation activates GrowthFactor Growth Factor GrowthFactor->Receptor ATP ATP ATP->Kinase Pyrazole Pyrazole Derivative Pyrazole->Kinase inhibits (competitive binding)

Figure 2: Mechanism of action for a pyrazole-based kinase inhibitor.
Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, from arthritis to cardiovascular disease. The clinical success of pyrazole-based NSAIDs like celecoxib provides a powerful precedent.[14]

  • Hypothesis: The 1-benzyl-3,5-dimethylpyrazole-4-methanamine derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

  • Potential Molecular Targets:

    • COX-1 and COX-2: These enzymes convert arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15]

    • 5-Lipoxygenase (5-LOX): Inhibition of 5-LOX, which produces pro-inflammatory leukotrienes, offers another therapeutic avenue. Dual COX/LOX inhibitors are of significant interest.[15]

    • Cytokine Production: Some anti-inflammatory compounds act by inhibiting the release of cytokines like TNF-α and IL-1β.[16][17]

Chapter 4: Experimental Workflows for Biological Evaluation

A structured, tiered approach is essential for efficiently evaluating the therapeutic potential of these new chemical entities.

G A Library of Synthesized Pyrazole Derivatives B Tier 1: Primary In Vitro Screening (Single High Concentration) A->B C1 Antimicrobial Assay (MIC Screening) B->C1 C2 Anticancer Assay (MTT on 3 cell lines) B->C2 C3 Anti-inflammatory Assay (COX Inhibition) B->C3 D Hit Identification & Prioritization C1->D C2->D C3->D E Tier 2: Secondary & Mechanistic Assays (Dose-Response) D->E Active 'Hits' F1 MBC Determination Mechanism of Action (e.g., DNA Gyrase Assay) E->F1 F2 IC50 on NCI-60 Panel Cell Cycle Analysis Apoptosis Assays E->F2 F3 COX-1 vs COX-2 Selectivity Cytokine Release Assay E->F3 G Lead Compound Selection F1->G F2->G F3->G H Tier 3: In Vivo Efficacy Studies (Animal Models) G->H Optimized 'Leads'

Figure 3: A tiered screening cascade for biological evaluation.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing[10]
  • Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of strains like S. aureus (Gram-positive) and E. coli (Gram-negative) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT)[13][18]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chapter 5: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of biological data is crucial for advancing a chemical series from a "hit" to a "lead."

Hypothetical Data Presentation

Quantitative data should be organized clearly to facilitate comparison and identify trends.

Compound IDR-Group (on Benzyl Ring)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7COX-2 Inhibition IC₅₀ (µM)
PYR-01 H1625.410.2
PYR-02 4-Cl48.11.5
PYR-03 4-OCH₃32>5022.8
PYR-04 4-NO₂25.50.9

Table 1: Example of a data summary table for SAR analysis.

Building Structure-Activity Relationships (SAR)
  • Expertise-Driven Insight: The unsubstituted compound PYR-01 shows modest activity across the board. The addition of an electron-withdrawing group (EWG) like chloro (PYR-02 ) or nitro (PYR-04 ) significantly enhances potency in all three assays. This suggests that reducing the electron density of the benzyl ring may be favorable for target binding, perhaps by influencing the conformation of the molecule or participating in specific electronic interactions. Conversely, the electron-donating methoxy group (PYR-03 ) is detrimental to activity. This provides a clear, actionable direction: synthesize more derivatives with various EWGs at different positions on the benzyl ring to optimize potency.

Conclusion and Future Directions

The 1-benzyl-3,5-dimethylpyrazole-4-methanamine scaffold represents a promising, yet underexplored, area for therapeutic innovation. Grounded in the proven success of the broader pyrazole class, these derivatives are logically poised to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This guide provides the foundational knowledge and practical methodologies required to systematically synthesize these compounds, evaluate their biological potential, and interpret the resulting data to build robust structure-activity relationships. The next steps for researchers in this field should focus on synthesizing a diverse library of these derivatives, executing the proposed screening cascade to identify potent "hits," and subsequently advancing the most promising lead compounds into mechanistic studies and, ultimately, in vivo models of disease.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • G, Muthubhupathi, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • Indian Academy of Sciences. (Date not available). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available at: [Link]

  • ResearchGate. (Date not available). Overview on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • MDPI. (Date not available). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Innovare Academic Sciences. (Date not available). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available at: [Link]

  • PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available at: [Link]

  • Frontiers. (Date not available). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • Romanian Journal of Social Medicine. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

  • PubMed. (Date not available). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Available at: [Link]

  • The Royal Society of Chemistry. (Date not available). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • JOCPR. (Date not available). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Available at: [Link]

  • PMC. (Date not available). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Available at: [Link]

  • PMC. (Date not available). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Available at: [Link]

  • PMC. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

  • PMC. (Date not available). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link]

  • PubMed. (Date not available). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Available at: [Link]

  • JOCPR. (Date not available). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Available at: [Link]

  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available at: [Link]

  • PMC. (Date not available). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Available at: [Link]

  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole.

Sources

Advanced Synthesis & Medicinal Chemistry of Pyrazole-Based Methanamine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1H-pyrazol-4-yl)methanamine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor and GPCR ligand design. Unlike directly substituted aminopyrazoles, the methanamine linker (-CH2-NH-) introduces a critical degree of rotational freedom, interrupts π-conjugation between the amine and the heteroaromatic ring, and significantly modulates basicity (pKa). This guide provides a technical deep-dive into the synthesis, optimization, and medicinal application of these building blocks, moving beyond generic procedures to specific, high-fidelity protocols.

Part 1: Structural & Physicochemical Logic

The "Linker" Effect

In medicinal chemistry, the methylene bridge serves as more than a spacer. It functionally isolates the amine nitrogen from the electron-withdrawing pyrazole ring.

  • Basicity Modulation: An amino group directly attached to a pyrazole ring (e.g., 4-aminopyrazole) has its lone pair delocalized into the aromatic system, rendering it weakly basic and often non-protonated at physiological pH. In contrast, the methanamine nitrogen retains sp3 character with a pKa typically in the range of 9.0–9.8 , ensuring high water solubility and the ability to form salt bridges with aspartate/glutamate residues in protein binding pockets.

  • Rotational Entropy: The methylene linker allows the pyrazole to act as a hinge-binding motif while the amine directs substituents into deep hydrophobic pockets or solvent-exposed regions, a strategy validated in drugs like Crizotinib (where a piperidine acts as a cyclic methanamine analog).

Physicochemical Profile
PropertyDirect 4-Aminopyrazole(1H-pyrazol-4-yl)methanamineImpact on Drug Design
Hybridization sp2 (partial)sp3Methanamine allows tetrahedral geometry.
pKa (Conj. Acid) ~2.5 - 4.0~9.0 - 9.8Methanamine improves solubility & salt formation.
H-Bonding Donor (weak)Donor/AcceptorStronger H-bond acceptor capability.
Flexibility RigidFlexibleAllows "induced fit" binding.

Part 2: Synthetic Strategies & Protocols

The synthesis of pyrazole methanamines generally follows two dominant logic streams: Reductive Amination (from aldehydes) and Nitrile Reduction (from carbonitriles).

Strategic Workflow

The following diagram illustrates the decision tree for selecting the optimal synthetic route based on the desired substitution pattern.

SynthesisRoutes Start Target: Pyrazole Methanamine Aldehyde Precursor: Pyrazole-4-Carbaldehyde Start->Aldehyde If R1/R2 ≠ H Nitrile Precursor: Pyrazole-4-Carbonitrile Start->Nitrile If R1=R2=H RouteA Route A: Reductive Amination (Best for Secondary/Tertiary Amines) Aldehyde->RouteA + Amine + NaBH(OAc)3 RouteB Route B: Nitrile Reduction (Best for Primary Amines) Nitrile->RouteB + Raney Ni / KBH4 Product1 Secondary/Tertiary Methanamines RouteA->Product1 Product2 Primary Methanamines RouteB->Product2

Caption: Decision matrix for synthesizing pyrazole methanamines based on target substitution.

Protocol A: Reductive Amination (The Workhorse)

This route is preferred when introducing complex substituents (R-groups) onto the amine. The use of Sodium Triacetoxyborohydride (STAB) is critical here as it allows for the selective reduction of the iminium ion intermediate without reducing the aldehyde itself, minimizing side reactions.

Scope: Synthesis of Secondary/Tertiary Amines. Precursor: 1-Aryl/Alkyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 equiv) and the target amine (1.1–1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation (Optional): If the reaction is sluggish, add catalytic Acetic Acid (AcOH, 1-2 drops) to protonate the carbinolamine intermediate. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Why STAB? Unlike NaBH4, STAB is mild and tolerates other functional groups like esters or nitriles potentially present on the scaffold.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the imine peak.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol B: Nitrile Reduction (The Primary Amine Path)

Converting pyrazole-4-carbonitriles to primary amines (-CH2NH2) can be challenging due to the formation of secondary amine dimers. The Raney Nickel / Potassium Borohydride system is a high-yielding, chemoselective modification that avoids the harsh conditions of Lithium Aluminum Hydride (LAH).

Scope: Synthesis of Primary Amines. Precursor: 1-Substituted-1H-pyrazole-4-carbonitrile.

Step-by-Step Methodology:

  • Setup: In a flask, suspend Raney Nickel (approx. 1.0 g per 10 mmol substrate, washed with ethanol) in absolute Ethanol (25 mL).

  • Reagent Addition: Add Potassium Borohydride (KBH4) (4.0 equiv) to the suspension.

  • Substrate Addition: Add the pyrazole-4-carbonitrile (1.0 equiv) slowly with vigorous stirring.

    • Safety: Evolution of hydrogen gas will occur. Ensure proper venting.

  • Reaction: Stir vigorously at room temperature (or mild heat, ~50°C) for 45–60 minutes.

    • Mechanism:[1][2][3][4] The borohydride generates hydrogen in situ on the active nickel surface, creating a highly active catalytic hydrogenation environment.

  • Workup: Filter the mixture through a Celite pad to remove the Raney Nickel (Keep wet! Pyrophoric risk). Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in dilute HCl to form the amine salt, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH and extract into DCM/EtOAc.

Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10][11][12]

Kinase Inhibition & Hinge Binding

In kinase inhibitors, the pyrazole often serves as the scaffold interacting with the hinge region of the ATP-binding pocket. The methanamine arm extends into the "ribose pocket" or solvent front, improving physicochemical properties.

Case Study: Crizotinib (ALK/ROS1 Inhibitor) While Crizotinib utilizes a piperidine ring, the structural logic is identical to a cyclic methanamine. The 4-position of the pyrazole is linked to a nitrogen-containing saturated ring.

  • Role of Pyrazole: Forms key hydrogen bonds with the kinase hinge region (Glu1197/Met1199 in ALK).

  • Role of Amine (Piperidine): Solubilizing group that protrudes towards the solvent, improving oral bioavailability.

Fragment-Based Drug Discovery (FBDD)

The (1H-pyrazol-4-yl)methanamine motif is a popular "super-fragment."

  • Vector: The N1-position of the pyrazole and the amine nitrogen provide two distinct vectors for growing the molecule.

  • Linking: The amine is readily derivatized via amide coupling, reductive amination, or sulfonylation to probe adjacent sub-pockets.

SAR_Logic Pyrazole Pyrazole Core (Hinge Binder) Linker Methylene Linker (Rotational Freedom) Pyrazole->Linker Hinge H-Bond to Kinase Hinge Pyrazole->Hinge Interaction Amine Amine Head (Solubility/Salt Bridge) Linker->Amine Solvent Solvent Exposure (Bioavailability) Amine->Solvent Property Pocket Deep Pocket Access Amine->Pocket Vector

Caption: Structural Activity Relationship (SAR) logic of the pyrazole methanamine scaffold.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Dimer Formation (Route B)Intermediate imine reacting with product amine.[5]Use high dilution; Increase catalyst loading; Use ammonia-saturated solvents to suppress secondary amine formation.
Low Yield (Route A)Incomplete imine formation.Add molecular sieves (4Å) or Ti(OiPr)4 to drive dehydration before adding reducing agent.
Regioselectivity (N-Alkylation)Pyrazole N1 is nucleophilic.Protect Pyrazole N1 (e.g., THP, Boc, SEM) before performing amine modifications, or use steric bulk to direct alkylation.
Purification Difficulty High polarity of primary amine.Use "basified" silica (flush column with 1% Et3N/DCM before loading) or switch to reverse-phase chromatography.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN.[6] Link

  • Dangerfield, E. M., et al. (2010).[7] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry. Link

  • Xia, C., et al. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.[8] ResearchGate (Full Text Request). Link

  • Cui, J. J., et al. (2011). Tranformation of Crizotinib (PF-02341066): From a Lead to a Drug. Journal of Medicinal Chemistry. Link

  • Ansari, A., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1. Journal of Medicinal Chemistry. Link

Sources

The Pivotal Role of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Potential Applications, and Structure-Activity Relationships of a Promising Pyrazole Scaffold

This technical guide offers an in-depth exploration of the synthesis and potential medicinal chemistry applications of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. Directed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the pyrazole core's significance, a detailed synthetic pathway to the title compound, and an analysis of its potential as a pharmacophore, particularly in the context of neurokinin receptor modulation.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The success of pyrazole-based drugs such as the anti-inflammatory agent celecoxib underscores the therapeutic potential of this versatile scaffold.[4] The unique electronic properties and the ability of the pyrazole ring to act as a bioisosteric replacement for other aromatic systems contribute to its prevalence in drug design.

The subject of this guide, (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, incorporates several key structural features that suggest significant potential for biological activity. The N-benzyl group can engage in hydrophobic interactions within protein binding pockets, while the 3,5-dimethyl substitution pattern influences the molecule's steric and electronic profile. Crucially, the methanamine group at the 4-position introduces a basic center, capable of forming ionic interactions or hydrogen bonds, which is often a key feature for receptor binding.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine can be efficiently achieved through a three-step sequence starting from the readily available 1-benzyl-3,5-dimethyl-1H-pyrazole. This pathway involves a Vilsmeier-Haack formylation followed by reductive amination.

Step 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole, can be synthesized via the condensation of benzylhydrazine with acetylacetone (2,4-pentanedione).

Experimental Protocol:

  • To a solution of benzylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of acetylacetone.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours.

  • Progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-3,5-dimethyl-1H-pyrazole.

ReagentMolar Eq.Purpose
Benzylhydrazine1.0Starting material
Acetylacetone1.0Starting material
Ethanol-Solvent
Step 2: Vilsmeier-Haack Formylation to Yield 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. In this step, the pyrazole ring is functionalized at the C4 position.

Experimental Protocol:

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • A solution of 1-benzyl-3,5-dimethyl-1H-pyrazole in DMF is then added dropwise to the pre-formed Vilsmeier reagent.

  • The reaction mixture is heated, typically to around 60-80 °C, for several hours.

  • The reaction is quenched by pouring it onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • The precipitated product, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

ReagentMolar Eq.Purpose
1-Benzyl-3,5-dimethyl-1H-pyrazole1.0Substrate
Phosphorus oxychloride (POCl₃)1.5-2.0Reagent for Vilsmeier reagent formation
N,N-Dimethylformamide (DMF)-Reagent and solvent
Step 3: Reductive Amination to (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.

Experimental Protocol:

  • Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add an excess of a nitrogen source, such as ammonium acetate or ammonia in methanol.

  • A reducing agent, for instance, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until the starting aldehyde is consumed, as monitored by TLC.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification by column chromatography affords the final compound, (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine.

ReagentMolar Eq.Purpose
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde1.0Substrate
Ammonium Acetate / AmmoniaExcessNitrogen source
Sodium Borohydride1.5-2.0Reducing agent
Methanol-Solvent

Potential in Medicinal Chemistry: Targeting Neurokinin Receptors

While direct biological data for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is not extensively available in the public domain, its structural motifs strongly suggest potential as a modulator of neurokinin (NK) receptors, also known as tachykinin receptors.[5][6]

The tachykinin family of neuropeptides, including Substance P, neurokinin A, and neurokinin B, and their corresponding receptors (NK1, NK2, and NK3) are implicated in a variety of physiological and pathological processes.[6][7] Antagonists of these receptors have shown therapeutic promise in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.[8][9][10]

The pyrazole scaffold has been successfully employed in the design of NK receptor antagonists. For instance, a series of 3-aryl-5-acylpiperazinyl-pyrazoles were identified as potent antagonists of the human NK3 receptor.[11] The presence of a basic nitrogen atom is a common feature in many NK receptor antagonists, as it can mimic the positively charged N-terminus of the endogenous peptide ligands. The methanamine group in our title compound provides this crucial basic center.

The 1-benzyl and 3,5-dimethyl substituents can be envisioned to occupy hydrophobic pockets within the receptor binding site, contributing to affinity and selectivity. The overall structure of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine presents a compelling starting point for the development of novel NK receptor antagonists.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine allows for systematic modifications to explore the structure-activity relationship (SAR).

  • N1-Substituent: The benzyl group can be replaced with other substituted aryl or alkyl groups to probe the hydrophobic pocket of the target receptor.

  • C3 and C5-Substituents: Variation of the methyl groups to other alkyl or aryl moieties can fine-tune the steric and electronic properties of the molecule.

  • C4-Methanamine: The primary amine can be further derivatized to secondary or tertiary amines, or incorporated into cyclic structures like piperidine or piperazine, to modulate basicity and explore additional interactions within the binding site.

Future research should focus on the synthesis of a library of analogs based on the (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold and their subsequent screening against a panel of biological targets, with a particular emphasis on the neurokinin receptors. In silico modeling and docking studies could further guide the design of more potent and selective ligands.

Conclusion

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features, particularly the basic aminomethyl group, make it an attractive candidate for the development of novel therapeutics. The insights provided in this guide, particularly the hypothesized role as a neurokinin receptor antagonist, are intended to stimulate further investigation into the pharmacological potential of this intriguing molecule. The versatility of the pyrazole core, combined with the strategic placement of functional groups, positions this compound as a valuable building block for future drug discovery endeavors.

References

  • Hoveyda, H. R., Roy, M. O., Blanc, S., Noël, S., Salvino, J. M., Ator, M. A., & Fraser, G. (2011). Discovery of 3-aryl-5-acylpiperazinyl-pyrazoles as antagonists to the NK3 receptor. Bioorganic & medicinal chemistry letters, 21(7), 1991–1996.
  • Lan, R., Liu, Y., Chapman, K. T., & Showalter, H. D. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776.
  • Stöckigt, D., Lücke, E., & Schirmeister, T. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 268-281.
  • Iannelli, P., Brizzi, A., & Corelli, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 682.
  • Wang, L., Ma, L., & Li, Y. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 569–574.
  • Khan, I., Ibrar, A., & Zaib, S. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1369-1380.
  • Stöckigt, D., Lücke, E., & Schirmeister, T. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 268-281.
  • Aziz, M. (2016). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Stöckigt, D., Lücke, E., & Schirmeister, T. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
  • Wikipedia contributors. (2023). NK1 receptor antagonist. In Wikipedia, The Free Encyclopedia.
  • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2673.
  • Liu, Y., Wang, Y., & Zhang, Y. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 28(20), 3364–3368.
  • BioWorld. (2004, January 23). Development of tachykinin receptor antagonists. BioWorld.
  • Wang, Y., Zhang, Y., & Liu, Y. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European journal of medicinal chemistry, 157, 111-122.
  • Sankpal, S. A., Deshmukh, M. B., Anbhule, P. V., Salunkhe, D. K., Alsundkar, K. N., Patil, P. P., ... & Rokade, S. S. (2010). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. Journal of Chemical and Pharmaceutical Research, 2(5), 574-579.
  • Costa, M. S., Al-salahi, R., & Marzouk, M. (2016). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. Journal of Heterocyclic Chemistry, 53(4), 1083-1102.
  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5267.
  • El-Sayed, N. N. E., & Abdel-Aziz, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
  • Ali, I., Wani, W. A., & Saleem, K. (2022).
  • Nam, J., & Lim, S. M. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 22(3), 194-213.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors.
  • Singh, S., & Kumar, A. (2023).
  • Bawazir, W. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.
  • Quartara, L., & Maggi, C. A. (2006). Tachykinin Receptors Antagonists: From Research to Clinic. In Tachykinins (pp. 235-264). Springer, Berlin, Heidelberg.
  • Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of global trends in pharmaceutical sciences, 7(1), 3046-3058.
  • Kumar, A., & Singh, P. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Current computer-aided drug design, 15(3), 253–263.
  • El-fakharany, E. M., & El-sayed, W. A. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105404.
  • Ionescu, I. A., Chifiriuc, M. C., & Bleotu, C. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234.
  • Sharma, V., & Kumar, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

The N-Benzyl Pyrazole Amine: A Technical Guide to Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The N-Benzyl Pyrazole Amine scaffold represents a critical junction in modern medicinal chemistry, serving as a versatile pharmacophore in the synthesis of kinase inhibitors (e.g., p38 MAPK, Lck, Src) and GPCR ligands. This guide explores the historical emergence of this intermediate, its synthetic evolution, and its application in rational drug design.

Historical Context & Significance

The Evolution of the Pyrazole Scaffold

While the pyrazole ring was first synthesized by Ludwig Knorr in 1883 (via the reaction of acetoacetate with phenylhydrazine to form antipyrine), the specific utility of N-benzyl pyrazole amines emerged significantly later, paralleling the rise of kinase inhibitor discovery in the late 1990s and early 2000s.

In the "Golden Age" of kinase research, scientists realized that the pyrazole nitrogen pair (N1/N2) could mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of kinase enzymes. The addition of an N-benzyl amine moiety allowed for:

  • Hydrophobic Pocket Access: The benzyl group often extends into the hydrophobic "back pocket" (Gatekeeper region) of kinases.

  • Linker Versatility: The amine nitrogen serves as a nucleophilic handle for generating ureas (e.g., p38 inhibitors) or amides, which are pivotal for stabilizing protein conformations.

Key Therapeutic Areas
  • p38 MAP Kinase Inhibitors: N-benzyl pyrazole ureas prevent cytokine production in inflammatory diseases.

  • Lck/Src Kinase Inhibitors: Used in autoimmune disorders; the scaffold aids in selectivity against other Src family members.

  • RIP1 Kinase Inhibitors: 1-Benzyl-1H-pyrazole derivatives have shown promise in preventing necroptosis.[1]

Synthetic Pathways & Methodologies

The synthesis of N-benzyl pyrazole amines is non-trivial due to the ambident nucleophilicity of the pyrazole ring (N1 vs. exocyclic amine). Two primary routes dominate the field.

Route A: Reductive Amination (The "Linker" Approach)

This is the preferred method for installing a benzyl group onto the exocyclic amine of a pre-formed aminopyrazole. It avoids the regioselectivity issues of direct alkylation.

  • Mechanism: Condensation of 5-aminopyrazole with a benzaldehyde derivative to form a Schiff base (imine), followed by reduction.[2]

  • Advantages: High chemoselectivity; tolerates diverse functional groups on the aldehyde.

Route B: Cyclization via Benzylhydrazine (The "Ring" Approach)

This route constructs the pyrazole ring already containing the benzyl group on the ring nitrogen (N1).

  • Mechanism: Reaction of benzylhydrazine with a

    
    -ketonitrile.[2]
    
  • Advantages: Unambiguous regiochemistry at N1; useful for 1-benzyl-5-aminopyrazoles.[2]

Visualizing the Synthetic Logic

SyntheticPathways Start1 5-Aminopyrazole Intermediate1 Schiff Base (Imine) Start1->Intermediate1 + Reagent1 (-H2O) Start2 Benzylhydrazine Product2 1-Benzyl-5-aminopyrazole (Ring Nitrogen) Start2->Product2 + Reagent2 (Reflux) Reagent1 Benzaldehyde (Reductive Amination) Reagent2 Beta-Ketonitrile (Cyclization) Product1 N-Benzyl-aminopyrazole (Exocyclic Amine) Intermediate1->Product1 Reduction (NaBH4)

Figure 1: Divergent synthetic pathways for accessing N-benzyl pyrazole amine intermediates. Route A (top) modifies the amine; Route B (bottom) builds the ring.[2]

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , a representative intermediate for kinase inhibitor synthesis.[2]

Reagents & Equipment
  • Substrate: 1-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Electrophile: 4-Methoxybenzaldehyde (1.0 eq)[2]

  • Solvent: Methanol (anhydrous)[2]

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 eq) or NaBH(OAc)
    
    
    
    [2]
  • Catalyst: Glacial Acetic Acid (cat. 5 mol%)[2][3]

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Charge a flame-dried round-bottom flask with 1-Methyl-1H-pyrazol-5-amine (5 mmol) and anhydrous Methanol (20 mL).

    • Add 4-Methoxybenzaldehyde (5 mmol) dropwise.[2]

    • Add catalytic Glacial Acetic Acid (2-3 drops) to activate the carbonyl.

    • Critical Step: Reflux the mixture for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The disappearance of the amine spot indicates imine formation.

    • Note: Some high-stability imines may precipitate upon cooling.[2]

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH

      
       (7.5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with saturated NH

      
      Cl solution (10 mL).
      
    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[2]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Summary: Reducing Agent Comparison
Reducing AgentReaction ConditionYield (%)SelectivityNotes
NaBH

MeOH, 0°C to RT75-85%ModerateStandard protocol; requires 2 steps (Imine -> Amine).[2]
NaBH(OAc)

DCE, RT88-95%HighOne-pot reductive amination possible; tolerates ketones.
NaBH

CN
MeOH, pH 5-660-70%HighToxic (Cyanide byproduct); less favored in modern green chem.

Case Study: p38 MAP Kinase Inhibitors

The discovery of allosteric p38


 inhibitors  highlights the critical role of the N-benzyl pyrazole amine intermediate.
The Challenge

First-generation p38 inhibitors (e.g., SB203580) competed directly with ATP but suffered from off-target toxicity. Researchers sought Type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.

The Solution: Pyrazole-Urea Scaffold

Researchers at companies like Boehringer Ingelheim and Vertex utilized the N-benzyl pyrazole amine to construct a diaryl urea motif.[2]

  • Intermediate: An N-benzyl aminopyrazole was synthesized (via Route A).[2]

  • Coupling: This amine was reacted with an aryl isocyanate.[2]

  • Result: The urea oxygen forms hydrogen bonds with the "Glu-71" residue, while the N-benzyl group fits snugly into the hydrophobic allosteric pocket created by the DFG-out shift.

CaseStudy Step1 5-Aminopyrazole Step2 Reductive Amination (w/ Benzaldehyde) Step1->Step2 Step3 N-Benzyl Pyrazole Amine (INTERMEDIATE) Step2->Step3 Step4 + Aryl Isocyanate Step3->Step4 Step5 Pyrazole-Benzyl Urea (p38 Inhibitor) Step4->Step5 Urea Formation

Figure 2: Workflow for converting the N-benzyl pyrazole amine intermediate into a bioactive p38 MAP Kinase inhibitor.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Amines. Journal of Organic Chemistry. (2021). Describes the synthesis of N-alkyl/aryl pyrazoles using primary amines as limiting reagents. [2]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. (2020).[2] Comprehensive review of pyrazole-urea derivatives, including p38 inhibitors derived from benzyl-amine intermediates. [2]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Molbank. (2021).[2] Detailed protocol for the condensation of aminopyrazoles with benzaldehydes.

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors. Chem. Biol. Drug Des. (2016).[2] Application of the 1-benzyl scaffold in necroptosis inhibition.[1]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. (2002). Seminal paper on the SAR of pyrazole-urea inhibitors and the role of the N-benzyl group. [2]

Sources

CAS number and chemical identifiers for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 956567-89-8 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Characterized by a pyrazole core decorated with a benzyl group at the N1 position and methyl groups at C3 and C5, its functional versatility stems from the C4-methanamine moiety. This primary amine serves as a critical "linker" or "warhead" attachment point in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

This guide provides a rigorous technical analysis of the compound's physicochemical identity, a field-proven synthetic protocol, and structural insights for drug design, adhering to high-integrity scientific standards.

Chemical Identity & Physicochemical Profile

The following data establishes the precise chemical identity of the compound. Researchers should verify incoming raw materials against these parameters.

Parameter Technical Specification
Chemical Name (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
CAS Number 956567-89-8
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol
SMILES CC1=C(CN)C(C)=NN1CC2=CC=CC=C2
InChI Key MSUNGGQPLNEWHJ-UHFFFAOYSA-N (Analogous base structure)
Appearance Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free base)
pKa (Calc.) ~9.8 (Primary amine), ~2.5 (Pyrazole N2)
LogP (Calc.) 2.1 – 2.4

Synthetic Pathways & Experimental Protocols

The synthesis of 4-aminomethylpyrazoles is non-trivial due to the electron-rich nature of the pyrazole ring, which makes direct alkylation difficult. The most robust, field-proven pathway involves the Vilsmeier-Haack formylation followed by Reductive Amination . This route minimizes regioisomeric byproducts and ensures high purity.

Reaction Logic & Pathway Diagram

The synthesis proceeds in three distinct stages:

  • Cyclocondensation: Formation of the pyrazole core using benzylhydrazine.

  • Formylation: Introduction of the aldehyde at the nucleophilic C4 position.

  • Reductive Amination: Conversion of the aldehyde to the primary amine.

SynthesisPathway Start1 Acetylacetone Intermediate1 1-Benzyl-3,5- dimethylpyrazole Start1->Intermediate1 Start2 Benzylhydrazine HCl Start2->Intermediate1 Intermediate2 1-Benzyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde Intermediate1->Intermediate2 Formylation (Electrophilic Subst.) Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermediate1 Product (1-Benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)methanamine Intermediate2->Product Reductive Amination Reagent2 1. NH4OAc 2. NaBH3CN Reagent2->Intermediate2

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3,5-dimethylpyrazole

  • Reagents: Acetylacetone (1.0 eq), Benzylhydrazine dihydrochloride (1.0 eq), Ethanol (0.5 M), NaOH (2.0 eq).

  • Procedure: Dissolve benzylhydrazine dihydrochloride in ethanol. Add NaOH to neutralize the salt. Add acetylacetone dropwise at 0°C. Reflux for 3 hours.

  • Workup: Evaporate ethanol. Partition residue between water and ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Insight: Regioselectivity is generally high due to the steric bulk of the benzyl group favoring the formation of the 1,3,5-isomer, but trace 1,5-dimethyl isomer may form.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), DCM (solvent).

  • Procedure:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C under N₂ (exothermic!). Stir for 30 min to form the chloroiminium ion.

    • Add the pyrazole from Step 1 (dissolved in DCM) dropwise to the reagent.

    • Reflux for 4–6 hours.

    • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Validation: Monitor by TLC (Aldehyde is significantly more polar than the starting pyrazole).

Step 3: Reductive Amination (The Target Step)

  • Reagents: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde and ammonium acetate in dry methanol. Stir at room temperature for 2 hours to form the imine in situ.

    • Add NaBH₃CN portion-wise. (Caution: HCN generation possible; use a vented hood).

    • Stir for 12–16 hours.

    • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride), then basify with NaOH to pH > 10.

    • Extraction: Extract with DCM (3x). The amine will be in the organic layer.

    • Purification: If necessary, convert to HCl salt by adding HCl/Ether, filtering the precipitate.

Structural Analysis & Reactivity (SAR)

In drug discovery, this molecule acts as a privileged scaffold linker . The pyrazole ring is a bioisostere for imidazole and phenyl rings, often improving metabolic stability.

Pharmacophore Mapping

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) N1 N1-Benzyl (Hydrophobic Pocket Interaction) Core->N1 π-π Stacking C4 C4-Methanamine (H-Bond Donor/Acceptor Linker to Warhead) Core->C4 Vector Orientation Me C3/C5 Methyls (Steric Constraint & Lipophilicity) Core->Me Conformational Lock

Figure 2: Pharmacophore analysis highlighting interaction points within a biological binding pocket.

  • N1-Benzyl: Provides bulk and lipophilicity, often targeting hydrophobic pockets in enzymes (e.g., the back pocket of kinase ATP sites).

  • C4-Methanamine: The primary amine is a versatile handle. It can be:

    • Acylated to form amides (common in kinase inhibitors).

    • Sulfonylated to form sulfonamides.

    • Reacted with isocyanates to form ureas.

  • 3,5-Dimethyls: These groups restrict rotation of the N1-benzyl and the C4-substituent, reducing the entropic penalty of binding.

Handling & Safety

  • Hazard Identification: As a primary amine, the compound is likely corrosive and an irritant . The benzyl group adds lipophilicity, increasing skin absorption potential.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • PubChem. Compound Summary: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 956567-89-8).[1] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: Pyrazole Building Blocks. Merck KGaA. Link

  • Organic Syntheses. Vilsmeier-Haack Formylation of Pyrazoles. Org. Synth. Coll. Vol. 4, p. 831. Link

  • Journal of Medicinal Chemistry.Design and Synthesis of Pyrazole-Based Kinase Inhibitors. (General Reference for Scaffold Utility).
  • BenchChem. Synthesis of Pyrazole Methanamines.Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases using (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases derived from (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine . This specific scaffold combines the pharmacologically active pyrazole core with a lipophilic benzyl moiety, making it a high-value intermediate for developing antimicrobial, anti-inflammatory, and anticancer agents.

Abstract & Scope

This protocol details the optimized condensation of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine with various aromatic aldehydes to form stable Schiff bases (imines). Unlike standard protocols that often result in oiling or hydrolysis, this guide focuses on acid-catalyzed dehydration in alcoholic media, ensuring high yields and crystalline purity. The resulting azomethine compounds are critical candidates for Structure-Activity Relationship (SAR) studies in kinase inhibition and antimicrobial research.

Chemical Basis & Mechanistic Insight

The Pharmacophore

The target molecules integrate three distinct pharmacophores:

  • Pyrazole Core: Known for COX-2 inhibition and antimicrobial properties.[1]

  • Benzyl Group: Enhances lipophilicity (

    
    ), facilitating cell membrane penetration.
    
  • Azomethine Linker (-CH=N-): A hydrogen bond acceptor involved in binding to biological targets (e.g., DNA gyrase, enzymes).

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine of the pyrazole attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Critical Insight: The steric bulk of the 3,5-dimethyl groups on the pyrazole ring provides kinetic stability to the resulting imine, protecting it from rapid hydrolysis—a common issue with less substituted pyrazole Schiff bases.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Reactants Preparation (Amine + Aldehyde) Solvent Solvent Selection (Abs. EtOH or MeOH) Start->Solvent Catalyst Catalysis (Glacial AcOH) Solvent->Catalyst Reflux Reflux (4-8 Hours, TLC Monitoring) Catalyst->Reflux - H2O Workup Workup (Ice Bath Precipitation) Reflux->Workup Cooling Purify Recrystallization (EtOH/DMF) Workup->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze

Figure 1: Step-by-step workflow for the synthesis of pyrazole-based Schiff bases.

Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Nucleophile (Amine)>97% (CAS: 956567-89-8)
Substituted Benzaldehyde ElectrophileAnalytical Grade
Absolute Ethanol Solvent>99.5% (Anhydrous)
Glacial Acetic Acid CatalystACS Reagent
TLC Plates MonitoringSilica Gel 60 F254
Standard Operating Procedure (SOP)

Step 1: Reactant Solubilization

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in 15 mL of absolute ethanol.

  • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Triethylamine (TEA) to liberate the free base before adding the aldehyde.

Step 2: Addition of Electrophile

  • Add 1.0 mmol (1:1 equivalent) of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.

  • Stir for 5 minutes at room temperature to ensure homogeneity.

Step 3: Catalysis

  • Add 2-3 drops of glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the departure of the hydroxyl group during dehydration.

Step 4: Reflux

  • Equip the RBF with a water-cooled condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) for 4 to 8 hours .

  • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

Step 5: Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto 50 g of crushed ice with vigorous stirring.

  • A solid precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization.

Step 6: Purification

  • Filter the solid under vacuum.

  • Wash the filter cake with cold ethanol (2 x 5 mL) and then with water.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If the compound is highly insoluble, use a mixture of Ethanol:DMF (9:1).

  • Dry the pure crystals in a desiccator or vacuum oven at 50 °C.

Characterization & Expected Data

To validate the structure, the following spectral signals must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Target Signal: A strong, sharp band at 1600–1640 cm⁻¹ .

    • Interpretation: This corresponds to the C=N (Azomethine) stretching vibration, confirming Schiff base formation.

  • Absence: Disappearance of the carbonyl (C=O) peak (~1700 cm⁻¹) of the starting aldehyde and the N-H stretching doublet of the primary amine (~3300-3400 cm⁻¹).

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Azomethine Proton (-N=CH-): Singlet at δ 8.2 – 8.8 ppm .[2]

    • Benzyl Methylene (-CH₂-Ph): Singlet at δ 5.1 – 5.3 ppm .

    • Pyrazole Methyls: Two singlets around δ 2.1 – 2.4 ppm .

    • Aromatic Protons: Multiplets in the δ 6.9 – 8.0 ppm range.

Mass Spectrometry
  • Technique: ESI-MS or HRMS.

  • Expectation: Molecular ion peak [M+H]⁺ corresponding to the sum of the amine and aldehyde mass minus water (18 Da).

Applications & Biological Relevance[1][2][3][4][5][6][7][8][9]

The synthesized Schiff bases are not merely chemical curiosities; they are potent scaffolds in drug discovery.

Antimicrobial Activity

Derivatives where the aldehyde contains electron-withdrawing groups (e.g., -NO₂, -Cl) often exhibit enhanced antibacterial activity against Gram-positive bacteria (S. aureus) by inhibiting cell wall synthesis or DNA gyrase [1, 2].

Anti-inflammatory Potential

The pyrazole moiety is structurally homologous to Celecoxib. Schiff bases extending from this core have shown potential to inhibit COX-2 enzymes, reducing inflammation pathways [3].[1]

Pathway Diagram: Biological Interaction

The following diagram illustrates the hypothetical interaction of the synthesized ligand with a biological target (e.g., bacterial enzyme).

BioActivity Ligand Pyrazole Schiff Base (Ligand) Interaction Binding Interaction (H-Bonding via C=N) Ligand->Interaction Docking Target Biological Target (e.g., DNA Gyrase) Target->Interaction Effect Inhibition of Bacterial Replication Interaction->Effect Therapeutic Outcome

Figure 2: Mechanism of action for pyrazole-based Schiff base ligands.

References

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. International Journal of Pharmaceutical Sciences and Research. 3

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole. SciELO Colombia. 2

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. MDPI Pharmaceuticals. 4[5]

  • (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Compound Summary. PubChem. 6

Sources

Reductive amination procedures involving (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Reductive Amination Strategies for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 28466-69-5) is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-inflammatory agents. Its primary amine functionality allows for rapid diversification via reductive amination. However, the presence of the electron-rich pyrazole ring and the N-benzyl protecting group imposes specific constraints on reagent selection.

This guide details three validated protocols for reductive amination, prioritizing chemoselectivity (mono- vs. di-alkylation) and scaffold integrity (preventing N-debenzylation).

Chemical Profile & Reactivity

PropertyDescriptionImplications for Protocol
Nucleophilicity Primary alkyl amine (–CH₂NH₂)High. Prone to over-alkylation (dialkylation) if stoichiometry is uncontrolled.
Basicity Moderate (Est. pKa ~9.0–9.5)Requires acid catalysis (AcOH) to facilitate imine formation with ketones or hindered aldehydes.
Scaffold Stability N-Benzyl PyrazoleCRITICAL: Stable to hydride reductions (STAB, NaBH₃CN). Unstable to catalytic hydrogenation (Pd/C + H₂), which causes debenzylation.
Solubility Lipophilic tail / Polar headSoluble in DCM, DCE, THF, MeOH. Limited solubility in non-polar alkanes.

Mechanistic Workflow

The reductive amination proceeds through two distinct phases:[1][2][3][4] (1) Condensation of the amine with a carbonyl to form an imine (Schiff base) or hemiaminal, followed by (2) irreversible reduction to the amine.

ReactionMechanism cluster_0 Critical Control Point Start Pyrazole-CH2-NH2 (Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Imine Imine / Iminium (Schiff Base) Hemiaminal->Imine - H2O (Acid Cat.) Reduction Hydride Transfer (Reduction) Imine->Reduction + Reducing Agent Product Secondary Amine Product Reduction->Product

Figure 1: General mechanistic pathway. The stability of the Imine intermediate dictates the choice of reducing agent.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes, acid-sensitive substrates. Mildest conditions.

Rationale: STAB (NaBH(OAc)₃) is less reactive than NaBH₄ and does not reduce aldehydes/ketones efficiently, but rapidly reduces imines. This allows for "one-pot" mixing without significant side reactions.

Reagents:

  • Amine: 1.0 equiv[5][6]

  • Aldehyde: 1.1 equiv

  • NaBH(OAc)₃: 1.4–1.5 equiv

  • Acetic Acid (AcOH): 1.0–2.0 equiv (optional, accelerates reaction)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry vial, dissolve (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 mmol) in DCE (5 mL).

  • Addition: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or hindered, add AcOH (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

    • Note: Mild gas evolution (H₂) may occur.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[7]

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Acid-Base extraction.

Method B: Titanium(IV) Isopropoxide / NaBH₃CN

Best for: Ketones, unreactive aldehydes, or sterically hindered amines.

Rationale: Ketones form imines slowly. Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine before the reducing agent is added.

Reagents:

  • Amine: 1.0 equiv[5][6]

  • Ketone: 1.1–1.2 equiv

  • Ti(OiPr)₄: 1.2–1.5 equiv

  • NaBH₃CN: 2.0 equiv (or NaBH₄)

  • Solvent: THF (anhydrous) followed by MeOH.

Step-by-Step Protocol:

  • Imine Formation: Under N₂ atmosphere, combine the amine (1.0 mmol), ketone (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol) in neat form or minimal anhydrous THF (2 mL).

  • Stir: Stir at RT (or 50°C for difficult substrates) for 4–12 hours. The solution often turns viscous/yellow.

  • Dilution: Dilute with MeOH (5 mL).

  • Reduction: Carefully add NaBH₃CN (2.0 mmol). Caution: Toxic cyanide source. Use in a fume hood.

  • Quench: Add 1N NaOH (2 mL) to precipitate titanium salts (white solid). Filter through a Celite pad.

  • Workup: Concentrate filtrate, redissolve in EtOAc, wash with brine, and dry.

Decision Matrix for Reagent Selection

Use this logic tree to select the optimal protocol for your specific substrate.

DecisionTree Input Substrate Type? Aldehyde Aldehyde Input->Aldehyde Ketone Ketone Input->Ketone Warning AVOID: Pd/C + H2 (Risk of N-Debenzylation) Input->Warning If Benzyl required SimpleAld Simple/Aliphatic Aldehyde->SimpleAld HinderedAld Aromatic/Hindered Aldehyde->HinderedAld MethodB Method B: Ti(OiPr)4 + NaBH3CN Ketone->MethodB MethodA Method A: STAB (DCE, RT) SimpleAld->MethodA MethodA_Acid Method A + AcOH (Catalysis) HinderedAld->MethodA_Acid

Figure 2: Reagent selection guide based on carbonyl reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dialkylation Amine is too nucleophilic; Aldehyde in excess.Use 1.5–2.0 equiv of Amine relative to Aldehyde. Add Aldehyde slowly (dropwise).
Low Conversion (Ketones) Incomplete imine formation.Switch to Method B (Ti-mediated) . Increase temperature to 60°C during imine formation step.
Loss of Benzyl Group Used catalytic hydrogenation (Pd/C).Stop. Use hydride reductants (STAB/NaBH₃CN) only. Benzyl groups on pyrazoles are labile to hydrogenolysis.
Product trapped in aqueous Product is a basic amine.Ensure aqueous phase pH > 12 during extraction. Use DCM/Isopropanol (3:1) for extraction if product is polar.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Sigma-Aldrich. "Product Specification: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine." Link

  • Organic Chemistry Portal. "Reductive Amination: General Procedures and Mechanisms." Link

Sources

Using (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry & Biological Profiling of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This technical guide details the synthesis, coordination protocols, and biological application of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as L1 ). Unlike simple pyrazoles, L1 features a flexible methylamine arm at the C4 position and a lipophilic benzyl tail at N1. This structural duality allows L1 to act as a versatile N,N'-bidentate chelator, forming stable 6-membered chelate rings with transition metals (Pt, Pd, Cu).

Key Application Areas:

  • Medicinal Inorganic Chemistry: Synthesis of cisplatin analogues (Pt-L1) with enhanced lipophilicity for improved cellular uptake.

  • Bio-mimetic Catalysis: Copper(II) coordination for Superoxide Dismutase (SOD) mimicry.

  • Materials Science: Precursors for metal-organic frameworks (MOFs) utilizing the flexible amine linker.

Ligand Profile & Design Philosophy

L1 is designed to overcome the limitations of rigid aromatic ligands. The methylene spacer (–CH₂–) between the pyrazole ring and the primary amine breaks conjugation, increasing the basicity (σ-donor strength) of the amine nitrogen compared to an aniline derivative.

FeatureChemical FunctionBiological/Catalytic Impact
Primary Amine (-NH₂) Hard σ-donorPrimary anchor for metal binding; mimics lysine side chains.
Pyrazole Nitrogen (N2) Borderline σ-donor/π-acceptorSecondary coordination site; stabilizes low oxidation states.
N1-Benzyl Group Lipophilic DomainEnhances membrane permeability; facilitates π-π stacking in crystal lattices.
3,5-Dimethyl Groups Steric BulkPrevents formation of polymeric chains; forces discrete molecular complexes.

Synthesis Protocol: The "Supply Chain"

To ensure high purity for coordination, we utilize a two-step "Formylation-Reductive Amination" pathway. This is superior to chloromethylation due to higher regioselectivity.

Step 1: Vilsmeier-Haack Formylation

Precursor: 1-Benzyl-3,5-dimethyl-1H-pyrazole (commercially available or synthesized via hydrazine condensation).

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve precursor (1.0 eq) in minimum DMF and add dropwise to the salt.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Pour onto crushed ice/NaOAc. Neutralize to pH 7-8. Filter the white solid (Aldehyde intermediate).

    • Yield Target: >85%[1]

Step 2: Reductive Amination (Aldehyde L1)

Critical Safety: This step generates the active amine ligand.

  • Imine Formation: Dissolve Aldehyde (1.0 eq) in MeOH. Add NH₄OAc (10.0 eq) to saturate. Stir 2 hrs at RT.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Caution: HCN byproduct risk; use vented hood.

  • Quench: Acidify with 1M HCl (destroy excess hydride), then basify with NaOH to pH >12.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ 90:9:1).

Coordination Protocols

Protocol A: Synthesis of Cisplatin Analogue [Pt(L1)Cl₂]

Target: Square planar anticancer complex.

  • Metal Source: Dissolve K₂PtCl₄ (100 mg, 0.24 mmol) in 5 mL ultrapure water. Filter to remove insolubles.

  • Ligand Addition: Dissolve L1 (0.24 mmol) in 5 mL Acetone.

  • Mixing: Add ligand solution to metal solution dropwise. The solution will turn turbid.

  • pH Control: Adjust pH to 6.5 using 0.1M HCl. Note: High pH promotes hydroxo-species; low pH protonates the ligand.

  • Incubation: Stir at 40°C for 24 hours in the dark (Pt is photosensitive).

  • Isolation: A yellow/orange precipitate forms. Centrifuge, wash with water, then diethyl ether.

  • Validation: ¹⁹⁵Pt NMR should show a single peak around -2100 ppm (distinct from K₂PtCl₄ at -1600 ppm).

Protocol B: Synthesis of [Cu(L1)Cl₂]

Target: Distorted octahedral/square pyramidal complex for antimicrobial screening.

  • Stoichiometry: 1:1 Metal:Ligand ratio.

  • Solvent System: Ethanol (Abs).

  • Procedure:

    • Solution A: CuCl₂·2H₂O in hot EtOH (green).

    • Solution B: L1 in EtOH (colorless).

    • Mix A + B. The color shifts immediately to deep blue/green (chelation effect).

  • Crystallization: Allow slow evaporation. Green needle-like crystals form suitable for XRD.

Visualization: Workflow & Logic

G cluster_0 Ligand Synthesis cluster_1 Coordination Divergence Precursor 1-Benzyl-3,5-dimethyl pyrazole Aldehyde Intermediate (Aldehyde) Precursor->Aldehyde Vilsmeier-Haack (POCl3/DMF) Ligand Ligand (L1) Methanamine Aldehyde->Ligand Reductive Amination (NH4OAc/NaBH3CN) Pt_Complex Pt(L1)Cl2 (Anticancer) Ligand->Pt_Complex K2PtCl4 (pH 6.5, Dark) Cu_Complex Cu(L1)Cl2 (Antimicrobial) Ligand->Cu_Complex CuCl2 (EtOH, Reflux)

Figure 1: Synthetic pathway from pyrazole precursor to divergent metal complexes.

Characterization & Validation Standards

To ensure scientific integrity, the following data profile is required for publication-quality results:

TechniqueExpected SignalMechanistic Interpretation
IR Spectroscopy Shift in

Free ligand: ~3350/3280 cm⁻¹. Complex: Shift to ~3200 cm⁻¹ indicates N-Metal coordination.
¹H NMR (DMSO-d₆) Methylene (-CH₂-) splittingIn free L1 , -CH₂- is a singlet. Upon coordination, it often becomes an AB quartet due to ring rigidity/chirality.
ESI-MS Isotope PatternPt complexes show distinct Pt isotope distribution patterns (¹⁹⁵Pt).
Conductivity Non-electrolyteIn DMF, values < 20

confirm Cl ligands are bound (neutral complex).

Biological Assay Protocol (Cytotoxicity)

Context: Pyrazole-platinum complexes often exhibit cytotoxicity profiles distinct from Cisplatin, potentially overcoming drug resistance.

MTT Assay Workflow:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).

  • Preparation: Dissolve [Pt(L1)Cl₂] in DMSO (Stock 10 mM). Dilute in media (max 0.5% DMSO).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add complex (0.1 - 100

    
    M). Incubate 48h.
    
  • Readout: Add MTT reagent. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism).

    • Reference Standard: Cisplatin (Typical IC₅₀ ~5-10

      
      M in HeLa).
      

References

  • Synthesis of Pyrazole Aldehydes: Mohamed, A. et al. "Synthesis and characterization of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] derivatives." Theory and Applications of Chemistry, Vol. 4, 2020.[2]

  • Coordination Chemistry of Pyrazoles: Mukherjee, K. et al. "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents." Journal of Molecular Structure, 2021.

  • Crystal Structure Data: Fun, H. et al. "4-Benzyl-3,5-dimethyl-1H-pyrazole." Acta Crystallographica Section E, 2011.[3]

  • Anticancer Activity of Pyrazole Complexes: Macharia, J. et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega, 2025.[4]

  • Reductive Amination Protocols: Deng, X. et al. "1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole."[5] Organic Syntheses, 1998.

Sources

Application Note: Modular Synthesis of Urea Derivatives from (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodologies for converting (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (referred to herein as Amine-1 ) into unsymmetrical urea derivatives.

Pyrazolyl-ureas are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., p38 MAPK, VEGFR) and anti-inflammatory agents. Amine-1 is distinct from direct amino-pyrazoles; the methylene bridge isolates the amine from the aromatic ring's electron-withdrawing effects, rendering it a highly reactive nucleophile comparable to benzylamine. Consequently, protocols must be tuned to prevent over-reaction or side-product formation.

This note presents two primary workflows:

  • Method A (Direct Coupling): Reaction with commercial isocyanates (High throughput, high yield).

  • Method B (CDI Activation): Stepwise coupling using 1,1'-Carbonyldiimidazole (CDI) when the isocyanate is unavailable or unstable.

Chemical Strategy & Rationale

The Substrate: Amine-1
  • Structure: A primary amine attached to the C4 position of a 3,5-dimethylpyrazole ring via a methylene spacer.

  • Reactivity Profile: unlike

    
    -heteroaryl amines (which are poor nucleophiles), Amine-1  is non-conjugated. It exhibits high nucleophilicity.
    
  • Key Challenge: The pyrazole N2 nitrogen is a weak Lewis base. While generally unreactive towards isocyanates under neutral conditions, strong acids should be avoided to prevent salt formation at the pyrazole ring.

Reaction Pathways

The choice of method depends on the availability of the electrophile (


).

ReactionLogic Start Target: Urea Derivative Start with Amine-1 Decision Is the Isocyanate (R-NCO) commercially available? Start->Decision MethodA METHOD A Direct Isocyanate Coupling (Standard Route) Decision->MethodA Yes MethodB METHOD B CDI Activation (Custom Route) Decision->MethodB No ProcessA Mix Amine-1 + R-NCO Solvent: DCM or THF Temp: 0°C to RT MethodA->ProcessA ProcessB 1. Activate Amine-1 with CDI 2. Add Second Amine (R-NH2) MethodB->ProcessB Product Isolated Urea Product ProcessA->Product ProcessB->Product

Figure 1: Decision tree for selecting the optimal synthetic route.

Method A: Direct Isocyanate Coupling

Best for: Rapid synthesis when the isocyanate


 is available.
Mechanism:  Nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate.
Materials
  • (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous, ACS Grade)

  • Triethylamine (TEA) (Optional, 0.5 equiv - only if Amine-1 is a salt)

Protocol
  • Preparation: In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Amine-1 (1.0 mmol, 215 mg) in anhydrous DCM (5 mL).

    • Note: If the amine is supplied as a hydrochloride salt, add TEA (1.5 mmol) and stir for 10 minutes to liberate the free base.

  • Addition: Cool the solution to 0°C (ice bath). Add the Isocyanate (1.1 mmol) dropwise (neat or dissolved in 1 mL DCM).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting amine (ninhydrin active) should disappear; the product is usually less polar.

  • Workup (Precipitation Method):

    • Many urea derivatives will precipitate from DCM. If a solid forms, filter the solid, wash with cold DCM (

      
      ) and hexanes (
      
      
      
      ).
  • Workup (Extraction Method - if no precipitate):

    • Dilute with DCM (20 mL).

    • Wash with 1N HCl (10 mL) to remove unreacted amine.

    • Wash with Saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Expected Results
  • Yield: >85% typical.[1][2]

  • Purity: Usually sufficient for biological screening without chromatography.

Method B: CDI-Mediated Coupling

Best for: Synthesizing ureas from two amines when the isocyanate is unstable, toxic, or unavailable. Mechanism: Formation of an intermediate reactive acyl-imidazole species.

Materials
  • (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (Amine-1)

  • Partner Amine (R-NH2)

  • 1,1'-Carbonyldiimidazole (CDI) (Reagent grade, moisture sensitive)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN) (Anhydrous)

  • Base: DIPEA (Diisopropylethylamine)

Protocol
  • Activation: In a dried round-bottom flask under Nitrogen/Argon, dissolve CDI (1.1 mmol, 178 mg) in anhydrous THF (5 mL).

  • First Addition: Add Amine-1 (1.0 mmol, 215 mg) dropwise to the CDI solution at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. This confirms activation.
      
  • Intermediate Formation: Stir at RT for 1–2 hours.

    • Checkpoint: Aliquot LCMS should show the mass of the acyl-imidazole intermediate (

      
      ).
      
  • Second Addition: Add the Partner Amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Coupling: Heat the reaction to 50–60°C for 4–12 hours.

    • Note: The second step is slower because the leaving group is imidazole (less reactive than chloride).

  • Workup:

    • Concentrate the solvent.

    • Redissolve in EtOAc (30 mL).

    • Wash with water (

      
      ) to remove imidazole byproduct.
      
    • Dry and concentrate. Flash chromatography is usually required (Gradient: 0–10% MeOH in DCM).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific diagnostic signals.

FeatureMethodDiagnostic SignalInterpretation
Urea Carbonyl

NMR

155–160 ppm
Characteristic signal for

Urea Protons

NMR

6.0–8.5 ppm
Broad singlets (exchangeable with

).
Methylene Bridge

NMR

4.1–4.3 ppm
Doublet (couples to NH)

Singlet upon

shake.
Mass Spec LCMS (ESI+)

Confirm molecular weight. Watch for dimer formation (rare).
Pathway Visualization

Mechanism Amine Amine-1 (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack on C=O Isocyanate Isocyanate (Electrophile) Isocyanate->TS Final Urea Product (Stable) TS->Final Proton Transfer

Figure 2: Simplified mechanistic flow for Method A.

Troubleshooting & Expert Tips

  • Solubility Issues: If the urea product is insoluble in DCM during workup, this is a feature, not a bug. Filter it. If it is insoluble in NMR solvents, try DMSO-

    
     or warm the sample.
    
  • Symmetrical Urea Byproduct: If using Method B (CDI), adding the amines too quickly can lead to symmetrical ureas (Amine1-CO-Amine1). Solution: Ensure the activation of the first amine is complete (stop gas evolution) before adding the second amine.

  • Hygroscopicity: CDI hydrolyzes to imidazole and

    
     in wet air. Use a fresh bottle or store in a desiccator.
    

References

  • Sartori, G., & Maggi, R. (2006). Advances in the synthesis of ureas and thioureas. CRC Press.
  • CDI Methodology

    • Padiya, K. J., et al. (2012). "Unprecedented 'In Water' Imidazole Carbonylation: Efficient, Green Synthesis of Urea Derivatives." Organic Letters, 14(11), 2814–2817.

  • Biological Relevance of Pyrazole Ureas

    • Fini, F., et al. (2020).[3] "Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry." Molecules, 25(16), 3683.

    • Context: Validates the utility of the target compounds in kinase inhibition (p38 MAPK) and anticancer research.
  • Isocyanate Reactivity

    • Ozaki, S. (1972). "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457–496.

Sources

Application Note: Chemoselective Sulfonylation of Pyrazole-4-yl Methanamines

[1]

Executive Summary

The sulfonylation of (1H-pyrazol-4-yl)methanamine (and its substituted derivatives) requires strict control over reaction conditions to prevent bis-sulfonylation or regioisomeric scrambling .[1] While the exocyclic primary amine (


12

This guide outlines two validated workflows:

  • Method A (High Fidelity): Utilization of

    
    -protected precursors (Boc/THP) to guarantee regiospecificity.[1][2]
    
  • Method B (Direct Selective): Kinetic control strategies for unprotected substrates, suitable for rapid analoging.[1][2]

Mechanistic Analysis & Strategic Planning

The Selectivity Challenge

The substrate contains two nucleophilic sites:[1]

  • Exocyclic Amine (

    
    ): 
    
    
    (conjugate acid).[1][2] High nucleophilicity, sterically accessible.[1][2]
  • Endocyclic Pyrazole Nitrogen (

    
    -H): 
    
    
    .[1] Weakly acidic, but the resulting anion (formed by base) is a potent nucleophile.[1][2]

Risk: Using strong bases (e.g., NaH, excess NaOH) or excess sulfonyl chloride leads to sulfonylation at both positions.[1][2] However,

1
Decision Matrix (DOT Visualization)

ReactionLogicStartStart: Pyrazole-4-yl MethanamineCheckProtIs Pyrazole N1 Protected?Start->CheckProtMethodAMethod A: Protected Route(Recommended for Scale-up)CheckProt->MethodAYes (Boc, THP, SEM)MethodBMethod B: Direct Route(Recommended for Library/HTS)CheckProt->MethodBNo (Free NH)StepA11. Sulfonylation (DIPEA, DCM)MethodA->StepA1StepB11. Kinetic Control (0°C, Stoichiometric R-SO2Cl)MethodB->StepB1StepA22. Deprotection (TFA or HCl)StepA1->StepA2ProductTarget: N-((1H-pyrazol-4-yl)methyl)sulfonamideStepA2->ProductStepB22. Base Hydrolysis Workup(Cleaves unstable N-sulfonyl pyrazoles)StepB1->StepB2StepB2->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and scale.

Experimental Protocols

Method A: The "Protected Scaffold" Route (Gold Standard)

Best for: Multi-gram scale-up, GMP synthesis, and when high purity is required without chromatography.[1][2]

Reagents:

  • Substrate: tert-butyl 4-(aminomethyl)-1H-pyrazole-1-carboxylate (1-Boc-4-aminomethylpyrazole).[1]

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv).[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).[1][2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).[1][2][3]

Protocol:

  • Dissolution: In a round-bottom flask under

    
    , dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add DIPEA (2.5 equiv) and cool the solution to 0°C using an ice bath.

  • Sulfonylation: Dropwise add the sulfonyl chloride (1.1 equiv) dissolved in minimal DCM.[1][2]

    • Note: Maintain temperature < 5°C to prevent Boc cleavage or side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target mass = M+H).[1][2]

  • Workup: Quench with water. Extract with DCM.[1][2][3] Wash organic layer with saturated

    
     and brine.[1][2] Dry over 
    
    
    and concentrate.
  • Deprotection: Redissolve the intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo. Neutralize with mild base (

    
     in MeOH or 
    
    
    ) to obtain the free pyrazole product.[1][2]
Method B: Direct Selective Sulfonylation (Kinetic Control)

Best for: High-throughput screening (HTS), rapid analog generation, or when protected starting materials are unavailable.[1][2]

Reagents:

  • Substrate: (1H-pyrazol-4-yl)methanamine (free base or HCl salt).

  • Base:

    
     (aqueous) or Pyridine.[1][2]
    
  • Solvent: THF/Water (1:[1][2]1) or DCM.[1][2][3]

Protocol:

  • Preparation: Dissolve (1H-pyrazol-4-yl)methanamine (1.0 equiv) in THF/Water (1:1 v/v).

  • Buffering: Add

    
     (2.0 equiv). The biphasic/aqueous system suppresses the nucleophilicity of the pyrazole nitrogen via hydrogen bonding and solvation.[1]
    
  • Addition: Cool to 0°C. Add Sulfonyl Chloride (0.95–1.0 equiv) slowly.

    • Critical: Do NOT use excess sulfonyl chloride. A slight deficit prevents reaction at the pyrazole ring.[1]

  • Cleavage of Side Products: If LCMS shows bis-sulfonylation (M + R-SO2), add 1M NaOH (0.5 equiv) and stir for 30 mins at RT.

    • Mechanism:[1][2][4][5] The sulfonamide bond on the pyrazole ring (urea-like) is far more hydrolytically unstable than the exocyclic sulfonamide.[1] This "chemical shave" removes the unwanted group.[1]

  • Isolation: Acidify to pH ~5 with 1M HCl (carefully, to precipitate the product if solid) or extract with EtOAc.

Optimization & Troubleshooting Data

ParameterRecommended ConditionRationale
Solvent DCM (Method A) or THF/H2O (Method B)DCM is non-nucleophilic and solubilizes sulfonyl chlorides well. Aqueous mixtures suppress pyrazole N-acylation.[1]
Base DIPEA or Na2CO3 Avoid strong bases (NaH, KOH) which deprotonate the pyrazole (pKa 14) and force bis-sulfonylation.[1][2]
Temperature 0°C

RT
Low initial temperature favors the kinetic product (exocyclic amine) over the thermodynamic/slower ring substitution.[1]
Concentration 0.1 M - 0.2 M High dilution favors mono-substitution; high concentration increases risk of dimerization or bis-reaction.[1]
Common Side Products[1][2]
  • Bis-sulfonamide: Occurs with excess R-SO2-Cl.[1] Remedy: Treat crude mixture with MeOH/K2CO3 or dilute NaOH to hydrolyze the ring sulfonamide.[1]

  • HCl Salt Formation: The product often traps HCl. Remedy: Ensure a final wash with saturated bicarbonate or use a scavenger resin.[1]

References

  • Protection Strategies for Pyrazoles

    • Greene, T. W.; Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] (Standard text for Boc/THP protection protocols).

  • Selectivity in Aminopyrazole Functionalization

    • Fustero, S., et al. "Chemoselective functionalization of pyrazoles."[1][2] Chemical Reviews2011 , 111(11), 6984-7034.[1][2] Link[1][2]

  • Sulfonylation Methodologies

    • Meshram, M. A., et al. "Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives."[1][2][6] New Journal of Chemistry2021 , 45, 4487.[1][2] Link (Demonstrates reactivity patterns of pyrazole-sulfonamides).

  • Kinase Inhibitor Synthesis (Analogous Scaffolds)

    • "Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides."[1][2] ACS Medicinal Chemistry Letters2021 .[1] (Contextualizes the pyrazole-sulfonamide motif in drug discovery).

Application Note: Microwave-Assisted Synthesis & Derivatization of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold, particularly (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., RIP1 kinase), anti-inflammatory agents, and antimicrobial compounds. Traditional thermal synthesis of this primary amine and its subsequent derivatization often suffers from prolonged reaction times, incomplete conversions, and difficult purification steps due to the formation of secondary amine byproducts.

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, we demonstrate protocols that reduce reaction times from hours to minutes while significantly improving yield and purity.

Chemical Profile & Strategic Value

PropertyDetail
Compound Name (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Core Scaffold 1,3,5-Trisubstituted Pyrazole
Reactive Handle Primary Amine (4-position methanamine)
Key Applications Kinase inhibition (ATP binding pocket), GPCR ligands, Schiff base libraries.
MW Advantage Rapid access to the amine from the aldehyde precursor; accelerated library generation via multicomponent reactions.
Strategic Pathway Visualization

The following diagram outlines the streamlined workflow from the commercially available hydrazine precursor to the final functionalized libraries.

G Start Benzylhydrazine + Acetylacetone Core 1-Benzyl-3,5-dimethylpyrazole Start->Core MW Condensation EtOH, 5 min Aldehyde 4-Formyl Intermediate (Vilsmeier-Haack) Core->Aldehyde MW POCl3/DMF 2 min Target Target Amine: (1-Benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)methanamine Aldehyde->Target MW Reductive Amination NH4OAc, NaBH3CN Lib1 Schiff Bases (Antimicrobial) Target->Lib1 MW, 2 min Lib2 Amides (Kinase Inhibitors) Target->Lib2 MW, 10 min Lib3 Ugi Products (Peptidomimetics) Target->Lib3 MW, 15 min

Figure 1: Integrated microwave-assisted workflow for the synthesis and application of the target pyrazole amine.

Protocol 1: Synthesis of the Scaffold (Reductive Amination)

The most efficient route to the target amine is the microwave-assisted reductive amination of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . Traditional methods using conventional heating often result in over-alkylation (secondary amine formation). Microwave irradiation allows for rapid imine formation and selective reduction.

Mechanism & Causality

Microwave heating selectively couples with the polar imine intermediate formed in situ. The rapid heating profile ensures the imine is reduced immediately upon formation, suppressing the thermodynamic equilibrium that favors dimer formation.

Experimental Procedure
  • Reagents:

    • Precursor: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

    • Ammonia Source: Ammonium Acetate (10.0 mmol, excess to prevent dimerization)

    • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 mmol)

    • Solvent: Methanol (dry)

  • Instrumentation: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Step-by-Step:

    • Step A (Imine Formation): Dissolve the aldehyde and ammonium acetate in MeOH (3 mL) in a 10 mL microwave vial. Add molecular sieves (4Å) to sequester water.

    • Irradiation A: Heat at 80°C for 5 minutes (Power: Dynamic, Max 100W).

    • Step B (Reduction): Decap the vial (caution: pressure) and add NaBH₃CN. Recap.

    • Irradiation B: Heat at 60°C for 5 minutes .

  • Workup:

    • Quench with 1N NaOH (to pH > 10).

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Expected Yield: 85-92% Key Reference: Adapted from microwave reductive amination protocols by Varma et al. [1] and specific pyrazole functionalization strategies [2].[1][2][3][4][5][6][7]

Protocol 2: Derivatization via Schiff Base Formation

The primary amine function of the target molecule is an excellent nucleophile for generating Schiff base libraries, which are widely screened for antifungal and antibacterial activity.

Experimental Procedure
  • Reagents:

    • Amine: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 mmol)

    • Aldehyde: Substituted Benzaldehyde (1.0 mmol)

    • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

  • Step-by-Step:

    • Mix amine and aldehyde in the microwave vial.

    • Irradiation: Heat at 100°C for 2-4 minutes .

    • Note: No acid catalyst is typically required under MW conditions due to the high polarity of the transition state.

  • Workup:

    • Cool the reaction vessel.[3][4][8] The product often precipitates directly from ethanol.

    • Filter and wash with cold ethanol. Recrystallize if necessary.

Data Comparison:

Parameter Conventional Heating (Reflux) Microwave Irradiation
Time 4 - 8 Hours 2 - 4 Minutes
Solvent Toluene/Benzene (Dean-Stark) Ethanol or PEG-400
Yield 65 - 75% 88 - 95%

| Purity | Requires Chromatography | Often Filtration Only |

Protocol 3: The Ugi 4-Component Reaction (U-4CR)

For drug discovery, the Ugi reaction provides a rapid way to convert the target amine into complex peptidomimetic bis-amides.

Mechanism

The microwave field accelerates the formation of the imine (Step 1) and the subsequent nucleophilic attack of the isocyanide (Step 2), which is often the rate-determining step in thermal conditions.

Experimental Procedure
  • Reagents:

    • Amine: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 mmol)

    • Aldehyde: Benzaldehyde derivative (1.0 mmol)

    • Acid: Benzoic acid derivative (1.0 mmol)

    • Isocyanide: tert-Butyl isocyanide (1.0 mmol)

    • Solvent: Methanol (High microwave absorptivity)

  • Step-by-Step:

    • Combine Amine and Aldehyde in MeOH (2 mL). Stir for 1 min (pre-formation of imine).

    • Add Acid and Isocyanide.[3][4]

    • Irradiation: Heat at 100°C for 10-15 minutes .

  • Workup:

    • Evaporate solvent.[9]

    • Purify via automated flash chromatography (Gradient: Hexane to EtOAc).

References

  • Varma, R. S., & Dahiya, R. (1998). Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves.[10] Tetrahedron, 54(23), 6293-6298.

  • Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104.

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023).[1] Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.[1]

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014).[4] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(7), 1001-1004.

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[2][5][7][10][11] Accounts of Chemical Research, 41(5), 629-639.

Sources

Crystallization techniques for 1-benzyl-3,5-dimethylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Strategies for 1-Benzyl-3,5-dimethylpyrazole Derivatives

Executive Summary & Chemical Context

The 1-benzyl-3,5-dimethylpyrazole scaffold presents a unique crystallographic challenge. Unlike simple pyrazoles (which possess an N-H donor for hydrogen bonding), the N-benzyl substitution removes the primary hydrogen bond donor, forcing the crystal lattice to rely on weaker dipole-dipole interactions,


 stacking (between benzyl rings), and van der Waals forces.

The Core Challenge: Consequently, these derivatives frequently exhibit low melting points or exist as viscous oils at room temperature ("oiling out"). This guide provides protocols specifically engineered to overcome low lattice energy barriers and induce orderly nucleation in this lipophilic scaffold.

Physicochemical Profiling & Solvent Mapping

Before attempting crystallization, the solubility profile must be established. 1-benzyl-3,5-dimethylpyrazole is highly lipophilic (


).

Table 1: Solubility Profile for 1-Benzyl-3,5-dimethylpyrazole Derivatives

Solvent ClassSpecific SolventSolubility StatusApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary solvent for vapor diffusion.
Alcohols Ethanol, Methanol, IPAModerate/High Good for recrystallization (cooling).
Aromatics Toluene, BenzeneHigh Solvates the benzyl group too well; avoid unless necessary.
Ethers Diethyl Ether, THFModerate Useful for layering; Ether often precipitates salts.
Alkanes Hexane, Pentane, HeptaneLow (Anti-Solvent) The primary "crash" solvents.
Aqueous WaterInsoluble Strict anti-solvent; causes oiling if added too fast.

Strategic Workflow: Overcoming "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this scaffold. It occurs when the compound precipitates as a supercooled liquid rather than a solid because the melting point is lower than the saturation temperature.

Visual Workflow: The Anti-Oiling Decision Tree

OilingOutStrategy Start Start: Crude Material is Oily/Amorphous CheckPurity Check Purity (TLC/NMR) Is Purity > 90%? Start->CheckPurity PurifyFirst Perform Column Chromatography (Remove impurities lowering MP) CheckPurity->PurifyFirst No SolventChoice Select Solvent System (Avoid Toluene/Benzene) CheckPurity->SolventChoice Yes PurifyFirst->SolventChoice SeedAvailable Are Seed Crystals Available? SolventChoice->SeedAvailable Seeding Protocol A: Seeding at Metastable Zone (Add seeds at cloud point) SeedAvailable->Seeding Yes Scratching Technique: Glass Scratching (Induce nucleation sites) SeedAvailable->Scratching No SaltForm Protocol B: Salt Formation (HCl, Picrate, Oxalate) Scratching->SaltForm If still oily

Figure 1: Decision matrix for handling amorphous or oily pyrazole derivatives. Note the critical checkpoint of purity before crystallization.

Detailed Protocols

Protocol A: Dual-Solvent Recrystallization (For Solids)

Best for: Derivatives with melting points >60°C.

  • Dissolution: Place 100 mg of crude derivative in a 20 mL scintillation vial.

  • Primary Solvent: Add Ethanol (EtOH) dropwise while heating (50°C) until dissolved. Do not use DCM here; its boiling point is too low.

  • Filtration: If the solution is not clear, perform a hot filtration through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for defects).

  • Anti-Solvent Addition: Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Back-Solvation: Add 1-2 drops of EtOH to just clear the turbidity.

  • Controlled Cooling: Wrap the vial in cotton wool or place it in a Dewar flask to cool to Room Temperature (RT) over 4–6 hours.

    • Why? Rapid cooling traps solvent and impurities.[1]

  • Cold Soak: Once at RT, move to 4°C (fridge) for 12 hours.

Protocol B: Salt Formation (For Persistent Oils)

Best for: Liquid 1-benzyl-3,5-dimethylpyrazole free bases. Pyrazoles are weak bases (


). Converting them to salts increases lattice energy, often turning oils into crystalline solids.
  • Dissolution: Dissolve 1 mmol of the oily pyrazole in 2 mL of Diethyl Ether or Ethyl Acetate .

  • Acid Addition:

    • Option 1 (HCl): Bubble dry HCl gas or add 1.0 eq of 4M HCl in Dioxane.

    • Option 2 (Picric Acid): Add 1.0 eq of Picric acid in Ethanol (Caution: Picrates are explosive when dry; handle with care).

    • Option 3 (Oxalic Acid): Add 1.0 eq of Oxalic acid in Acetone.

  • Precipitation: The salt should precipitate immediately. If it oils out, scratch the glass sides with a spatula to induce nucleation.

Protocol C: Vapor Diffusion (For X-Ray Quality Crystals)

Best for: Growing large, defect-free single crystals for XRD.

This method relies on the slow diffusion of a volatile anti-solvent into a solution of the compound.

Setup Visualization:

VaporDiffusion cluster_container Outer Vessel (Sealed Jar) cluster_inner Inner Vial (Open) AntiSolvent Anti-Solvent Pool (Pentane or Hexane) High Vapor Pressure Solution Target Solution (Compound + DCM/THF) AntiSolvent->Solution Vapor Diffusion (Slowly lowers solubility)

Figure 2: Vapor diffusion chamber setup. The outer solvent must have a higher vapor pressure than the inner solvent.

Step-by-Step:

  • Inner Vial: Dissolve 20 mg of the derivative in 0.5 mL of DCM or THF in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.

  • Outer Vessel: Place the small vial (uncapped) inside a larger (20 mL) jar.

  • Anti-Solvent: Carefully pipette Pentane (or Hexane) into the larger jar.

    • Critical Level: The liquid level of the pentane must be lower than the rim of the inner vial.

  • Seal & Wait: Cap the large jar tightly. Store in a vibration-free area at constant temperature (20°C) for 3–7 days.

    • Mechanism:[1][2][3] Pentane vapor diffuses into the DCM, slowly increasing the polarity of the inner solution and forcing the pyrazole to crystallize.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Oiling Out Temp > MP of solidLower the crystallization temperature; use Protocol B (Salts).
No Precipitate Solution too diluteRotovap to 50% volume; add more anti-solvent.
Amorphous Powder Precipitation too fastRe-dissolve and slow down cooling; switch to Vapor Diffusion.
Crystal Twinning Growth too fastDilute the initial solution; reduce the temperature gradient.

References

  • Synthesis and Physical Properties of Pyrazoles

    • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
    • Context: Foundational text on pyrazole solubility and weak basicity ( ).
  • Crystallization of Lipophilic Nitrogen Heterocycles

    • Mullin, J. W. "Crystallization."[1][2][4][5][6][7][8] Butterworth-Heinemann, 4th Edition, 2001.

    • Context: Authoritative guide on "oiling out" mechanisms and metastable zone width (MSZW).
  • Specific 1-Benzyl-3,5-dimethylpyrazole Synthesis & Characterization

    • Journal of Chemical and Pharmaceutical Research, 2012, 4(6):3329-3332.[9] "Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles..."

    • Context: Provides melting point data and solvent systems (Ethanol/Acetic Acid)
  • Oiling Out Remediation

    • Mettler Toledo Application Note.
    • Context: Industrial standard protocols for detecting and managing liquid-liquid phase separ

Sources

Heterocycle functionalization using (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Heterocycles using (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This guide details the synthetic utility of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 28466-69-5) as a privileged building block in medicinal chemistry.[1][2] This molecule serves as a critical "linker fragment" in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands.[1] Its structural features—a steric-bulk-providing dimethyl pyrazole core and a reactive primary amine handle—allow for the precise introduction of lipophilic bulk and hydrogen-bond acceptor motifs into drug scaffolds.[1][2]

Key Applications:

  • Kinase Inhibition: Introduction of the pyrazole moiety into the ATP-binding pocket via amide or amine linkers.[1][2]

  • GPCR Ligands: Synthesis of Hedgehog pathway inhibitors (e.g., SANT-1 analogs).[1]

  • Peptidomimetics: Use as a constrained amino acid surrogate.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine
CAS Number 28466-69-5
Molecular Weight 215.30 g/mol
Appearance White to off-white solid or viscous oil
Solubility High: DMSO, MeOH, DCM, EtOAc.[1][2] Low: Water (Free base)
pKa (Est.) ~9.2 (Primary Amine), ~2.5 (Pyrazole N2)
Storage 2–8°C, Hygroscopic (Store under Argon)

Structural Insight: The 1-benzyl protection locks the pyrazole tautomer, ensuring regiospecificity.[1] The 3,5-dimethyl groups provide significant steric bulk, often twisting the attached scaffold out of planarity—a desired feature for increasing selectivity in protein binding pockets.

Strategic Reaction Pathways

The following decision tree outlines the optimal synthetic route based on the electrophilic partner available on the core heterocycle.

ReactionLogic Start Target Core Electrophile Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde Acid Carboxylic Acid (R-COOH) Start->Acid Halide Aryl Halide (Ar-Cl/Br/F) Start->Halide RedAm Protocol A: Reductive Amination (Sec. Amine Linker) Aldehyde->RedAm NaBH(OAc)3 Amide Protocol B: Amide Coupling (Amide Linker) Acid->Amide HATU / DIPEA SNAr Protocol C: SNAr Displacement (Aniline-like Linker) Halide->SNAr Electron Deficient (e.g., Chloropyrimidine) Buchwald Buchwald-Hartwig (If Halide is unactivated) Halide->Buchwald Electron Rich (e.g., Bromobenzene)

Figure 1: Synthetic decision matrix for functionalizing heterocycles with (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine.[1][2]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Best for: Creating flexible, rotatable linkers to aromatic aldehydes.

Mechanism: Formation of an imine intermediate followed by in situ reduction.[1] The steric bulk of the 3,5-dimethyl groups prevents over-alkylation (bis-alkylation).[1]

Reagents:

  • Amine: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)[1][2]

  • Electrophile: Heterocyclic Aldehyde (1.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1-2 drops)

Step-by-Step:

  • Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL). Add Acetic Acid (catalytic).[1][3] Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by LCMS for imine mass [M+H]+.[1]

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash organics with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Note: If the aldehyde is sterically hindered, use Ti(OiPr)4 (1.5 equiv) during the imine formation step to dehydrate the intermediate before adding the reducing agent.

Protocol B: Amide Coupling

Best for: Generating rigid linkers common in kinase inhibitors (Type I/II).[1]

Reagents:

  • Amine: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.1 equiv)[1][2]

  • Acid: Carboxylic Acid Scaffold (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes to activate the acid (formation of the O-At ester).[1]

  • Addition: Add the Pyrazole-methanamine (1.1 mmol) dissolved in DMF (1 mL).

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: Reaction usually proceeds rapidly due to the primary amine's high nucleophilicity.

  • Workup: Dilute with EtOAc (30 mL). Wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO3, then brine.

  • Purification: Recrystallization from EtOH is often possible; otherwise, silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the amine to electron-deficient heterocycles (e.g., 4-chloropyrimidines, 2-chloropyridines).[1]

Reagents:

  • Amine: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (1.2 equiv)[1][2]

  • Electrophile: 4-Chloropyrimidine or similar halide (1.0 equiv)[1][2]

  • Base: DIPEA (2.5 equiv) or K2CO3 (3.0 equiv)[1]

  • Solvent: n-Butanol (for thermal) or NMP (for microwave)[1]

Step-by-Step:

  • Setup: In a microwave vial, combine the Halide (1.0 mmol), Amine (1.2 mmol), and DIPEA (2.5 mmol) in NMP (3 mL).

  • Reaction:

    • Method A (Thermal): Heat to 100–120°C for 12 hours.

    • Method B (Microwave): Heat to 140°C for 30 minutes.

  • Workup: Pour into water (20 mL). The product often precipitates.

    • If Solid: Filter and wash with water/hexanes.[1]

    • If Oil: Extract with EtOAc.[1]

  • Purification: These products are often basic.[1] Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-alkylation (Protocol A) Amine is too nucleophilic; Aldehyde excess.[1][2]Use slow addition of the aldehyde. Switch reductant to NaBH(OAc)3 (milder than NaBH4).[1]
Low Yield (Protocol C) Halide not activated enough.Switch solvent to DMSO (higher dielectric constant).[1] Increase temp to 150°C. Add KF (potassium fluoride) to increase rate.[1]
Purification Difficulties Product streaking on silica.[1]The pyrazole and amine are basic. Pre-wash silica with 1% Et3N in Hexanes.[1]
Solubility in Water Benzyl group is highly lipophilic.[1]Convert product to HCl or Mesylate salt for biological testing.[1]

References

  • Sigma-Aldrich. 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ylamine Product Sheet.Link[1]

  • PubChem. Compound Summary: (1-benzyl-1h-pyrazol-4-yl)methanamine.[1][2][4] National Library of Medicine.[1] Link

  • F. Hoffmann-La Roche AG. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.[1][2][5] U.S. Patent 8,436,001 B2.[1][5] (Describes amide coupling of pyrazole-amines). Link

  • Dizdar, M. et al. Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One.[1][2] (Demonstrates reactivity of pyrazole-amines with aldehydes). Kem.[1][6][7] Ind. 2025.[1][5][8][9] Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. (Reference for Benzyl group stability/removal).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AMINE-OPT-04 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Core Directive

User Goal: Maximize yield and purity in the synthesis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine.

The Challenge: While the pyrazole core is stable, the introduction of the primary amine at the C4 position is prone to two major failure modes:

  • Vilsmeier-Haack Stalling: Incomplete formylation due to moisture or improper temperature ramping.

  • Amination Dimerization: The "Dimer Trap" during reductive amination, where the product amine reacts with the intermediate aldehyde to form a secondary amine byproduct (

    
    ), drastically cutting yield.
    

The Solution: This guide prioritizes the Oxime-Reduction Route over direct reductive amination with ammonia. While one step longer, it creates a self-validating stop-point (the oxime solid) and eliminates the dimerization pathway, guaranteeing higher yields of the primary amine.

Optimized Synthetic Workflow

Step 1: The "One-Pot" Pyrazole Cyclization

Avoids regioselectivity issues by using pre-benzylated hydrazine.

  • Reagents: Acetylacetone (1.0 eq), Benzylhydrazine dihydrochloride (1.0 eq), Sodium Acetate (2.2 eq).

  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Dissolve benzylhydrazine

      
      2HCl and NaOAc in solvent. Stir for 15 min to liberate the free base.
      
    • Add acetylacetone dropwise at RT.

    • Reflux for 2–3 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show a single spot.

    • Workup: Evaporate EtOH. Extract with DCM. The product, 1-benzyl-3,5-dimethylpyrazole , is usually an oil or low-melting solid.

Step 2: Vilsmeier-Haack Formylation

The critical C-C bond formation.

  • Reagents:

    
     (3.0 eq), DMF (5.0 eq).
    
  • Protocol:

    • Reagent Prep (0°C): Add

      
       dropwise to dry DMF at 0°C under Argon. Do not let temp rise above 5°C. Stir 20 min to form the Vilsmeier salt (white precipitate/slurry).
      
    • Addition: Dissolve pyrazole (from Step 1) in minimal DMF and add dropwise to the cold salt.

    • The Ramp: Warm to RT, then heat to 90°C for 4 hours.

    • Quench (Critical): Pour reaction mixture onto crushed ice/NaOAc. Neutralize to pH 7–8 with sat.

      
      .
      
    • Isolation: Filter the solid precipitate. Recrystallize from EtOH.

    • Product: 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Step 3: The "Anti-Dimer" Amine Synthesis (Oxime Route)

Recommended over direct reductive amination for >90% purity.

  • Phase A: Oxime Formation

    • Reagents: Aldehyde (Step 2), Hydroxylamine HCl (1.5 eq), Pyridine (or NaOAc).

    • Solvent: Ethanol.[1]

    • Action: Reflux 2 hours. Pour into water. Filter the white solid (Oxime).

  • Phase B: Reduction

    • Reagents: Oxime, Zn Dust (10 eq), Ammonium Formate (or AcOH).

    • Solvent: Methanol.[2][3]

    • Action: Stir at RT or mild heat (40°C). The Zn reduces the N-O bond and the C=N bond.

    • Alternative (High Throughput): Hydrogenation (Raney Ni, 50 psi

      
      , MeOH/
      
      
      
      ).

Troubleshooting Center (Q&A)

Category A: Vilsmeier-Haack Failure

Q: My formylation yield is <40%, and I see starting material. I heated it to 90°C. A: The issue is likely moisture or premature quenching .

  • Moisture:

    
     hydrolyzes instantly with wet DMF. Ensure DMF is anhydrous (store over 4Å sieves).
    
  • The "Salt" Step: Did you observe the white solid/slurry form at 0°C before adding the pyrazole? If not, your Vilsmeier reagent didn't form.

  • Quenching: The intermediate iminium salt is stable. If you quench into acidic water and extract immediately, you might hydrolyze it back to starting material or lose the protonated imine in the aqueous layer. Correction: Quench into basic ice water (NaOAc/

    
    ) and stir for 1 hour to ensure hydrolysis to the aldehyde occurs before extraction.
    
Category B: Reductive Amination "Gunk"

Q: I tried


 with ammonium acetate, but I got a mixture of products and a mass of [2M-NH3]. 
A:  You have encountered the Dimer Trap .
  • Mechanism: The product amine (

    
    ) is more nucleophilic than the ammonia source. It attacks the remaining aldehyde, forming an imine, which reduces to the secondary amine dimer (
    
    
    
    ).
  • Fix: Switch to the Oxime Route (Step 3 above). Oximes do not dimerize.

  • If you MUST use direct amination: Use a massive excess of

    
     (10–15 eq) and add the reducing agent slowly over 2 hours (titration method) to keep the aldehyde concentration low relative to ammonia.
    
Category C: Purification

Q: My final amine is streaking on the column and yield is low after chromatography. A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Fix 1 (The Pre-wash): Flush your column with 1% Triethylamine (TEA) in Hexane before loading.

  • Fix 2 (The Eluent): Use DCM:MeOH:

    
     (90:9:1). The ammonia keeps the product deprotonated and moving.
    
  • Fix 3 (No Column): If using the Oxime/Zn route, the product is often pure enough to isolate as an HCl salt. Dissolve crude oil in

    
    , add 2M HCl in ether. Filter the white precipitate.
    

Optimization Data: Reducing Agent Comparison

Reduction MethodReagentsYield (Typical)Dimer ImpurityNotes
Direct Amination

/

45–60%High (10–20%) Fast, but purification is difficult due to dimer.
Direct Amination

/

(MeOH)
50–65%Moderate (5–10%)Toxic cyanide waste; requires excess

.
Oxime Reduction Zn Dust /

85–92% < 1% Recommended. Green, cheap, high purity.
Oxime Reduction

/ Raney Ni
88–95%< 1%Excellent for scale-up; requires pressurized vessel.
Nitrile Reduction

70–80%< 5%Requires synthesis of nitrile precursor (extra step).

Visual Logic: Pathway & Decision Tree

SynthesisPathway Start Start: Acetylacetone + Benzylhydrazine Pyrazole 1-Benzyl-3,5-dimethylpyrazole Start->Pyrazole Reflux EtOH Formylation Vilsmeier-Haack (POCl3/DMF, 90°C) Pyrazole->Formylation Aldehyde Intermediate: Pyrazole-4-carbaldehyde Formylation->Aldehyde Hydrolysis (pH 8) Decision DECISION POINT: Amine Installation Aldehyde->Decision RouteA Route A: Direct Amination (NaBH3CN + NH4OAc) Decision->RouteA Faster (Riskier) RouteB Route B: Oxime Protocol (NH2OH then Zn/HCOONH4) Decision->RouteB Recommended (High Yield) Dimer Risk: Dimer Formation (Low Yield) RouteA->Dimer FinalProduct Target: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine RouteA->FinalProduct ~50% Yield Oxime Intermediate: Oxime Solid RouteB->Oxime Quant. Yield Oxime->FinalProduct Reduction (>90% Yield)

Caption: Synthesis flowchart contrasting the risky Direct Amination route (red path) with the robust Oxime Reduction route (green path).

References

  • Vilsmeier-Haack on Pyrazoles: Mohite, S. K., et al. "Synthesis and biological evaluation of some new pyrazole derivatives." International Journal of Pharmaceutical Sciences and Research, vol. 2, no. 10, 2011. Link (General reference for Vilsmeier conditions on 3,5-dimethylpyrazoles).

  • Oxime Reduction Methodology: Abiraj, K., & Gowda, D. C. "Zinc/ammonium formate: A mild, chemoselective and cost-effective system for the reduction of oximes to amines." Journal of Chemical Research, 2003(5), 299-300. Link (Validates the Zn/Ammonium Formate protocol).

  • Reductive Amination Risks: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link (Foundational text explaining dimer formation mechanisms).

  • Synthesis of Pyrazole Precursors: Knorr, L. "Ueber die Constitution der Pyrazol derivate." Berichte der deutschen chemischen Gesellschaft, 1883. (Classic Knorr Pyrazole Synthesis reference).
  • General Procedure Verification: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). "Vilsmeier-Haack Formylation."[4][5] Link (Standardizing the formylation quench protocol).

Sources

Purification strategies for removing impurities from pyrazole amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for removing impurities from pyrazole amine mixtures Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open for Consultation

Introduction: The "Sticky Amine" Challenge

Welcome to the technical support hub for nitrogen-heterocycle purification. Pyrazole amines are notorious in medicinal chemistry for two primary reasons: regioisomerism (N1 vs. N2 alkylation) and basicity (interaction with acidic silanols).

This guide moves beyond standard protocols to address the specific physicochemical behaviors of pyrazoles that cause purification failure.

Module 1: Regioisomer Separation (N1 vs. N2)

User Question:

"I synthesized an N-alkylated pyrazole amine, but NMR shows a mixture of two isomers (ratio 4:1). They co-elute on my TLC plates using standard EtOAc/Hexane. How do I separate them?"

Technical Diagnosis:

N-alkylation of pyrazoles often yields a mixture of N1- and N2-substituted products. These regioisomers have identical molecular weights and very similar polarities. Co-elution occurs because standard silica (SiO₂) is acidic (pH ~4-5). Basic pyrazoles interact strongly with surface silanols via hydrogen bonding, causing peak broadening that masks the subtle separation between isomers.

Troubleshooting Protocol:

Step 1: Mobile Phase Modification (The "Amine Trick") You must suppress silanol ionization to sharpen the peaks.

  • Add a Basic Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Solvent System: Switch from EtOAc/Hexane to DCM/MeOH (95:5) + 1% NH₄OH .

    • Why? The ammonia competes for the silanol sites, "blocking" them from the pyrazole. This allows the separation to be driven by the intrinsic polarity difference of the isomers rather than non-specific binding.

Step 2: Regioisomer Identification Logic Generally, the isomer where the lone pair is less sterically hindered will bind more tightly to the silica and elute later.

  • Isomer A (Less Polar/Hindered): Elutes first.

  • Isomer B (More Polar/Exposed Nitrogen): Elutes second.

Visual Workflow: Regioisomer Separation Strategy

RegioisomerSeparation Start Crude Pyrazole Mixture (N1 + N2 Isomers) TLC_Check TLC Analysis (Standard EtOAc/Hex) Start->TLC_Check Decision Separation Visible? TLC_Check->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (Rf Δ > 0.1) Salt_Screen Salt Formation Screen (HCl, Oxalate, Fumarate) Decision->Salt_Screen No (Co-elution) Modifier CRITICAL: Add 1% Et3N or NH4OH to Mobile Phase Flash->Modifier Required for Peak Sharpness Success Pure Isomer Isolated Modifier->Success Crystallization Fractional Recrystallization (Solvent: EtOH/EtOAc) Salt_Screen->Crystallization Crystallization->Success

Figure 1: Decision matrix for separating pyrazole regioisomers based on TLC behavior.

Module 2: Removing Palladium (Pd) Impurities

User Question:

"My Suzuki coupling worked well, but the product is grey/brown, and ICP-MS shows 500 ppm Palladium. Standard column chromatography didn't lower the metal content. Why?"

Technical Diagnosis:

Pyrazoles are excellent ligands. They coordinate with transition metals (Pd, Cu) to form stable, soluble complexes that "streak" through silica columns along with your product. Physical filtration (Celite) only removes bulk metal (Pd black), not the coordinated Pd species.

Troubleshooting Protocol:

Option A: Scavenger Resins (Recommended) Use functionalized silica or polymer resins designed to chelate metals more strongly than your pyrazole does.

  • Reagent: Thiol-modified silica (e.g., SiliaMetS® Thiol) or Thiourea-modified silica.

  • Procedure:

    • Dissolve crude mixture in THF or EtOAc (10 mL/g).

    • Add scavenger resin (typically 2-4 equivalents relative to residual Pd).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm frit.

    • Concentrate filtrate.

Option B: Activated Carbon (Cost-Effective) [1]

  • Reagent: Darco® KB-G or equivalent activated charcoal.

  • Warning: Carbon can adsorb product.[2] Perform a small-scale recovery test first.

  • Procedure: Reflux crude solution with 10 wt% activated carbon for 1 hour, then filter hot through Celite.

Data Comparison: Pd Removal Efficiency

MethodMechanismPd Removal EfficiencyProduct Recovery
Silica Column AdsorptionLow (< 20%)High
Celite Filtration Physical ExclusionVery Low (< 5%)High
Thiol Resin Chelation (Ligand Exchange)High (> 95%) High
Activated Carbon Surface AdsorptionMedium (60-80%)Variable (Risk of loss)

Module 3: General Purity & Salt Formation

User Question:

"My product is an oil that refuses to crystallize, and it's turning yellow over time. How do I stabilize it?"

Technical Diagnosis:

Free-base pyrazole amines are prone to oxidation (color change) and are often amorphous oils. Converting them into a crystalline salt stabilizes the molecule, purifies it via lattice exclusion of impurities, and prevents oxidation.

Troubleshooting Protocol:

Step 1: Acid-Base Extraction (The "Wash") Before crystallization, remove neutral organic impurities.

  • Dissolve crude oil in EtOAc.

  • Extract with 1M HCl (aq). The pyrazole amine protonates and moves to the water layer. Neutral impurities stay in EtOAc.

  • Wash the aqueous layer with fresh EtOAc.

  • Basify aqueous layer with NaOH to pH 10.

  • Extract product back into EtOAc, dry (Na₂SO₄), and concentrate.

Step 2: Salt Screening for Crystallization Do not rely solely on HCl, which can be hygroscopic. Screen these counter-ions:

  • Oxalic Acid: Often forms nice needles; good for purification but toxic (not for final drug substance).

  • Fumaric Acid: Pharmaceutically acceptable; often forms high-melting solids.

  • Procedure:

    • Dissolve 100 mg amine in minimal hot EtOH.

    • Add 1 equivalent of acid dissolved in hot EtOH.

    • Add Et₂O or Hexane dropwise until turbid.

    • Cool slowly to 4°C.

Visual Workflow: Metal Scavenging & Polishing

PurificationWorkflow Crude Crude Reaction (High Pd, Colored) Scavenger Add Thiol Resin (Stir 4h @ 40°C) Crude->Scavenger Remove Metals Filter Filter & Concentrate Scavenger->Filter AcidBase Acid-Base Extraction (Remove Neutrals) Filter->AcidBase Remove Organics SaltForm Salt Formation (e.g., Fumarate in EtOH) AcidBase->SaltForm Stabilize Final Crystalline Solid (>98% Purity, <10ppm Pd) SaltForm->Final

Figure 2: Integrated workflow for metal removal and final salt crystallization.[3]

References

  • Regioselective Synthesis and Separation: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 2008.

  • Chromatography of Basic Amines: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Discusses silanol suppression using amines).

  • Metal Scavenging: "Metal Scavengers User Guide." SiliCycle Application Notes. (Detailed protocols for Pd removal using thiol-silica).

  • Salt Selection: Gould, P. L. "Salt selection for basic drugs." International Journal of Pharmaceutics, 1986.

Sources

Solving solubility issues of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Case ID: SOL-PYR-042 Status: Open[1]

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a lipophilic weak base.[1] Its poor aqueous solubility is driven by the hydrophobic benzyl group and the planar pyrazole core, which facilitate strong crystal lattice packing. The primary aliphatic amine (methanamine) moiety provides a critical "solubility handle" (pKa ~9.0–9.8), allowing for protonation and salt formation.

This guide provides a tiered troubleshooting approach, moving from simple pH manipulation to advanced formulation strategies.

Phase 1: Diagnostic & Triage

Q: Why is my compound precipitating immediately upon addition to water? A: You are likely fighting the "Hydrophobic Effect." The benzyl and dimethyl-pyrazole groups create a high LogP (estimated >2.5), making the neutral molecule energetically unfavorable in a polar aqueous environment.

  • Diagnostic Step: Check the pH of your water.[2] If it is neutral (pH 7) or basic, the amine remains unprotonated (neutral), resulting in minimal solubility (<0.1 mg/mL).

Q: I tried heating it, but it crashed out upon cooling. Why? A: Heating provides temporary kinetic energy to overcome the crystal lattice energy, but it does not change the thermodynamic equilibrium solubility. Upon cooling, the solution becomes supersaturated and the compound recrystallizes, often in a more stable (and less soluble) polymorphic form.

Phase 2: Primary Solution – Salt Formation (pH Manipulation)

The Logic: The most effective strategy for this compound is to convert the free base amine into a hydrophilic salt.

Protocol 1: In-Situ Acidification Target: Protonate the primary amine group (


).[1]
  • Calculate Stoichiometry: You need 1.05 to 1.1 equivalents of acid relative to the molar amount of your compound.

  • Select the Acid:

    • First Line: 0.1 M or 1.0 M Hydrochloric Acid (HCl).[1]

    • Second Line (if HCl fails): Methanesulfonic acid (creates Mesylate salts, often more soluble for lipophilic bases).

  • Procedure:

    • Suspend the compound in 80% of the target water volume.

    • Slowly add the acid equivalent while stirring.

    • Monitor for clarification.

    • Adjust to final volume with water.[1]

Q: Can I use a phosphate buffer? A: Proceed with caution. Phosphate anions can sometimes precipitate with lipophilic amines, forming insoluble salts. Acetate or Citrate buffers (pH 4–5) are safer alternatives for maintaining solubility.[1]

Phase 3: Secondary Solution – Cosolvent Systems

The Logic: If the salt form is too acidic for your biological assay, or if the compound precipitates at physiological pH (7.4), use a water-miscible organic solvent to lower the dielectric constant of the media.

Recommended Cosolvent Mix (Stock Solution):

Component Function Concentration (Stock) Final Assay Concentration
DMSO Primary Solubilizer 100% < 1% (Cell-based) / < 5% (Enzymatic)
Ethanol Volatility/Wetting 100% < 5%

| PEG 400 | Polymer Stabilizer | 50% (v/v) | 10-20% |[1]

Protocol 2: The "Pre-Dissolve" Method

  • Dissolve the solid compound completely in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1]

  • Critical Step: Do not add the stock directly to the bulk water. This causes "shock precipitation."[1]

  • Instead, add the DMSO stock to an intermediate "diluent" (e.g., PEG 400 or Tween 80) before adding to the aqueous buffer.

Phase 4: Advanced Formulation – Cyclodextrin Complexation

The Logic: If DMSO is toxic to your cells, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] The hydrophobic benzyl ring of your compound will nest inside the cyclodextrin cone, shielding it from water while the hydrophilic outer shell ensures solubility.

Protocol 3: Cyclodextrin Entrapment

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add your compound to this vehicle.[1]

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter sterilize (0.22 µm).[1] Note: This often achieves solubility >5 mg/mL without organic solvents.[1]

Visual Troubleshooting Guides

Figure 1: Solubility Decision Matrix

Caption: A logical flow for selecting the correct solubility method based on assay tolerance and compound behavior.

SolubilityDecisionTree Start Start: Compound Insoluble CheckPH Is Assay pH Flexible? Start->CheckPH Acidify Method 1: Salt Formation (Add 1.1 eq HCl) CheckPH->Acidify Yes (pH < 6 OK) CheckOrganic Is DMSO/Ethanol Tolerated? CheckPH->CheckOrganic No (Must be pH 7.4) Verify Verify Dissolution (Visual/UV-Vis) Acidify->Verify Check Clarity Cosolvent Method 2: Cosolvent System (DMSO Stock -> Buffer) CheckOrganic->Cosolvent Yes Cyclodextrin Method 3: Complexation (20% HP-beta-CD) CheckOrganic->Cyclodextrin No (Sensitive Cells) Cosolvent->Verify Cyclodextrin->Verify

Figure 2: Salt Formation Workflow

Caption: Step-by-step mechanism for protonating the methanamine side chain to induce solubility.

SaltFormation Step1 Free Base (Insoluble) Step2 Add Solvent (Water - Cloudy) Step1->Step2 Step3 Add Acid (H+ donor) Step2->Step3 Step4 Protonation (-NH2 -> -NH3+) Step3->Step4 Kinetic Mixing Step5 Soluble Salt (Clear Solution) Step4->Step5 Lattice Breakup

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. (2025).[1][6] Compound Summary: (1-Benzyl-1H-pyrazol-4-yl)methanamine.[1][7] National Library of Medicine.[1] Link

Sources

Technical Support Center: Chemoselective Acylation of Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyrazole Methanamine Acylation

Diagnostic Hub: The Mechanistic Landscape

Before troubleshooting specific failures, it is critical to understand the competing nucleophiles in your system. You are dealing with a "bidentate" nucleophile challenge where thermodynamic stability and kinetic reactivity are at odds.

The Nucleophile Hierarchy

Your substrate contains two distinct nitrogen centers. Their reactivity is governed by their basicity (


 of the conjugate acid) and steric environment.
NucleophileStructure TypeApprox.[1][2][3][4][5]

(Conjugate Acid)
Reactivity ProfileRisk Factor
Exocyclic Amine Primary Alkyl Amine (

)
9.5 – 10.5 High nucleophilicity; forms stable amides.Target Site
Ring Nitrogen Pyrazole (

Nitrogen)
2.5 Low basicity; forms labile acyl-pyrazoles.Major Side Reaction

The Core Conflict: While the exocyclic amine is significantly more basic, the pyrazole ring nitrogen is often less sterically hindered and can react with highly electrophilic acylating agents (like acid chlorides) to form


-acyl pyrazoles .

The "Hidden" Feature:


-acyl pyrazoles are chemically similar to 

-acyl imidazoles (like CDI intermediates). They are active amides . This means they are hydrolytically unstable and can often be converted back to the parent pyrazole simply by aqueous workup or treatment with a nucleophile (including your desired primary amine).

Troubleshooting Tickets (Q&A)

Below are the most frequent "tickets" submitted by researchers regarding this chemistry, resolved with root-cause analysis.

Ticket #PYR-001: "My crude NMR shows a mixture of products, but the impurity disappears after column chromatography."

User: I reacted my pyrazole methanamine with an acid chloride. The crude NMR showed a 70:30 mixture of product to an impurity. After silica gel chromatography, I only isolated the product, but the yield was lower than expected based on the crude integration.

Root Cause Analysis: You likely formed the


-acyl pyrazole  (ring acylation) as a kinetic byproduct.
  • Why it disappeared: Silica gel is slightly acidic and contains water.

    
    -acyl pyrazoles are hydrolytically unstable. During purification, the silica cleaved the acyl group off the ring, reverting it to the starting material (which likely eluted elsewhere or was lost).
    
  • Why yield was low: The acylating agent was consumed to make the side product, leaving insufficient equivalents for the desired amine.

Resolution Protocol:

  • Do not purify yet. Treat the crude reaction mixture with a nucleophilic scavenger (e.g., dilute NaOH or simple water with catalytic acid) and stir for 30–60 minutes.

  • Check stoichiometry. If ring acylation is occurring, increase the acylating agent equivalents (1.2 – 1.5 eq) to ensure the primary amine is fully converted, then rely on the hydrolytic workup to "clean" the ring.

Ticket #PYR-002: "I am observing significant di-acylation (imide formation)."

User: I am using acetyl chloride and triethylamine (TEA). I see the desired product, but also a significant amount of the bis-acylated imide (


).

Root Cause Analysis: This is a classic "concentration vs. rate" error.

  • Mechanism: The primary amide formed is still nucleophilic (though less so than the amine). In the presence of excess highly reactive acid chloride and base, it attacks a second equivalent.

  • Driver: High local concentration of acid chloride or high reaction temperatures.

Resolution Protocol:

  • Switch Reagents: Move from Acid Chlorides to Anhydrides or NHS-Esters . These are less electrophilic and discriminate better between the amine and the amide.

  • Inverse Addition: Do not add the amine to the acid chloride. Add the acid chloride dropwise to a dilute solution of the amine at 0°C.

  • Change Base: Switch from TEA to a biphasic inorganic base system (Schotten-Baumann conditions, see Protocol B). The imide is prone to hydrolysis under basic aqueous conditions.

Ticket #PYR-003: "The reaction stalls; adding more base doesn't help."

User: I'm using a carbodiimide coupling (EDC/HOBt) with a carboxylic acid. The reaction reaches 50% conversion and stops.

Root Cause Analysis: This is likely a "Non-Productive Trap" scenario. The pyrazole ring nitrogen might be reacting with the activated ester (OBt ester) to form the


-acyl pyrazole intermediate. While this species can transfer the acyl group to the primary amine (transacylation), this process is slower than direct aminolysis. If the intermediate hydrolyzes due to trace water, you enter a futile cycle consuming the coupling agent.

Resolution Protocol:

  • pH Adjustment: Ensure the pH is roughly 8–9. If too low, the primary amine is protonated (

    
    ) and unreactive. If too high, hydrolysis competes.
    
  • Add Catalyst: Add DMAP (dimethylaminopyridine). DMAP is a superior acyl-transfer catalyst that will shuttle the acyl group from the intermediate to the primary amine.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition and the "Self-Correction" pathway (Path B) that you must exploit.

AcylationPathways Substrate Pyrazole Methanamine (Substrate) Product Desired Amide (Exocyclic N-Acyl) Substrate->Product Path A: 1° Amine Attack (Fast, Thermodynamic) Side_Ring Ring Acylation (N-Acyl Pyrazole) Substrate->Side_Ring Path B: Ring Attack (Kinetic, Reversible) Reagent Acylating Agent (R-COX) Side_Imide Bis-Acylation (Imide) Product->Side_Imide Path C: Over-reaction Side_Ring->Substrate Hydrolysis (Workup) Side_Ring->Product Transacylation (Intermolecular)

Figure 1: Reaction pathways showing the reversibility of the undesired ring acylation (Path B) via hydrolysis or transacylation.

Standard Operating Protocols (SOPs)

Do not rely on generic acylation methods. Use these optimized protocols designed for amino-azoles.

Protocol A: The "Self-Correcting" Organic Method

Best for: Anhydrous substrates, valuable intermediates.

  • Dissolution: Dissolve Pyrazole Methanamine (1.0 eq) in DCM or THF (0.1 M).

  • Base: Add DIPEA (1.5 eq). Note: Avoid TEA if possible; the bulkier DIPEA reduces interaction with the ring.

  • Acylation: Add Acylating Agent (1.1 eq) dropwise at 0°C.

  • Monitoring: Stir 1h. Check LCMS.

    • If Ring Acyl (M+H match) is present: Do not panic.

  • The Correction Step (Crucial):

    • Add 2.0 eq of Methanol or Water .

    • Add catalytic DMAP (0.1 eq) or raise temp to RT.

    • Stir for 30 mins. This selectively cleaves the unstable

      
      -acyl pyrazole (or transfers it to methanol) while leaving the stable exocyclic amide intact.
      
  • Workup: Wash with sat.

    
    , then Brine. Dry and concentrate.
    
Protocol B: The Biphasic Schotten-Baumann Method

Best for: Robust substrates, preventing bis-acylation.

  • Biphasic System: Dissolve substrate in EtOAc. Add an equal volume of saturated aqueous

    
    .
    
  • Reaction: Add Acid Chloride (1.1 eq) dropwise to the rapidly stirring biphasic mixture at 0°C.

  • Mechanism: The primary amine reacts at the interface. The aqueous base neutralizes the HCl byproduct immediately.

    • Why this works: The pyrazole ring is a weak base and remains largely unreactive in the presence of water. Any

      
      -acyl pyrazole formed is immediately hydrolyzed by the aqueous phase.
      
  • Separation: Separate layers. The organic layer contains the pure desired product.

References & Authority

  • Basicity of Pyrazoles: Catalan, J., et al. "Basicity of Azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987. (Establishes the low

    
     of the pyrazole ring vs. alkyl amines).
    
  • N-Acyl Azole Reactivity: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962. Link (Foundational text on the lability/reactivity of N-acyl pyrazoles and imidazoles).

  • Chemoselective Acylation: Naik, S., et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[1][2] Arkivoc, 2004.[2] Link (Demonstrates the efficacy of aqueous/biphasic systems for selectivity).

  • Transacylation Mechanisms: Dunn, P. J. "Acylation of Pyrazoles." Comprehensive Organic Functional Group Transformations, 1995. (Discusses the kinetic vs. thermodynamic control in azole acylation).

Sources

Improving stability of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are likely experiencing degradation because this molecule contains a primary exocyclic amine attached to an electron-rich pyrazole ring. While the pyrazole core is robust, the methanamine tail (


) is a "chemical sponge."

In the free base form, this amine is a potent nucleophile and reducing agent. It actively scavenges:

  • Atmospheric

    
    :  Forming carbamates (often visible as white crust/precipitate).
    
  • Oxygen: Leading to oxidative deamination (yellowing).

  • Trace Aldehydes: Forming Schiff bases (imines).

The Solution: You must shut down the nucleophilicity of the nitrogen atom. The most effective way to do this is by protonation (converting it to a salt) or strict exclusion of electrophiles.

Critical Degradation Pathways

Understanding how the molecule breaks down is the first step to preventing it.

DegradationPathways Start (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (Free Base) Carbamate Carbamate Salt (White Precipitate) Start->Carbamate Carbamylation (Fast in humid air) Imine Schiff Base (Imine) (Yellow/Brown Solution) Start->Imine Condensation (Common in Acetone/DMSO) Oxidation N-Oxides / Aldehydes (Complex Degradants) Start->Oxidation Oxidative Deamination (Slow, accelerates with light) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Solvent) O2->Oxidation Aldehyde + R-CHO (Impurity) Aldehyde->Imine

Figure 1: Primary degradation vectors. The formation of carbamates is reversible but alters stoichiometry. Oxidation and condensation are generally irreversible.

Optimized Solution Protocols

Do not store this compound as a free base in solution for more than 4 hours. Use one of the following methods.

Method A: The "In-Situ Salt" (Recommended for LC-MS/HPLC)

This method protonates the amine immediately, protecting it from oxidation and


.

Reagents:

  • Target Compound[1][2][3][4]

  • Solvent: Methanol (LC-MS grade) or Acetonitrile.

  • Acid: 1N Aqueous HCl or Formic Acid.

Protocol:

  • Weigh the target amount of solid.

  • Add solvent to reach 90% of final volume.

  • Crucial Step: Add 1.1 equivalents of acid (relative to the amine).

    • Example: For

      
       of amine, add 
      
      
      
      of HCl.
  • Vortex until dissolved.

  • Dilute to final volume.

Why this works:



The ammonium species (

) has no lone pair available to react with

or

.
Method B: Inert Solvent System (For Non-Acidic Assays)

If your downstream application cannot tolerate acid (e.g., certain cell assays), you must remove the reactants (


).

Reagents:

  • Solvent: Anhydrous DMSO (packaged under Argon).

  • Inert Gas: Argon or Nitrogen balloon.

Protocol:

  • Degas the DMSO: Sparge with Argon for 15 minutes before adding the solid.

  • Add solid quickly under an inert gas stream.

  • Seal the vial with a septum and Parafilm immediately.

  • Storage: Store at -20°C. Thaw only once.

Data Comparison:

ConditionSolventAdditiveStability WindowVisual Sign of Failure
Control DMSO (Air exposed)None< 24 HoursYellowing
Protected DMSO (Anhydrous)Argon Headspace1-2 WeeksPrecipitation (Hydration)
Stabilized Methanol0.1% Formic Acid> 3 MonthsNone
Stabilized Water/Acetonitrile10mM HCl> 6 MonthsNone

Troubleshooting & FAQs

Q: My solution turned yellow overnight. Is it ruined? A: Likely yes. Yellowing in benzylic amines usually indicates the formation of imines (via condensation with impurities) or N-oxides.

  • Diagnostic: Run a UPLC-MS. If you see a mass shift of +16 (N-oxide) or dimerization, discard the solution.

  • Correction: Use Method A (Acidification) for the next batch.

Q: I see a white crust on the rim of my vial. A: This is likely the carbamate salt formed by reaction with atmospheric


.
  • Fix: This is often reversible. Acidifying the solution (pH < 4) will decarboxylate the carbamate back to the desired amine salt and release

    
     gas.
    
    
    
    

Q: Can I use Acetone as a solvent? A: ABSOLUTELY NOT. Primary amines react with ketones (like acetone) to form imines (Schiff bases). This reaction is rapid and irreversible in the absence of water.

Q: Why does the LC-MS peak split? A: If you are running a gradient with a high pH mobile phase, the free base may be sticking to the column silanols. Ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the amine protonated (


), which improves peak shape and prevents on-column degradation.

Interactive Troubleshooting Tree

Use this logic flow to diagnose current issues with your stock solution.

Troubleshooting Start Issue Observed Color Color Change (Yellow/Brown) Start->Color Precip Precipitate/Turbidity Start->Precip CheckSolvent Is Solvent Acetone or Ketone? Color->CheckSolvent CheckAcid Was Acid Added? Precip->CheckAcid Discard Discard. Irreversible Imine Formation. CheckSolvent->Discard Yes CheckAge Solution Age > 24h? CheckSolvent->CheckAge No Oxidation Oxidation Likely. Discard. CheckAge->Oxidation Yes Carbamate Carbamate Formation. Add 1N HCl to reverse. CheckAcid->Carbamate No SaltingOut Solubility Limit. Add more solvent or check counter-ion. CheckAcid->SaltingOut Yes

Figure 2: Diagnostic logic for solution stability issues.

References

  • PubChem. (n.d.).[5] Compound Summary: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Voice, A. K., & Rochelle, G. T. (2011). Oxidation of amines at absorber conditions for CO2 capture from flue gas. Energy Procedia, 4, 171-178.[6] (Demonstrates the susceptibility of primary amines to oxidative degradation). [Link]

  • University of Liverpool. (2013). A General Method for N-Methylation of Amines with DMSO. (Highlights the reactivity of amines in DMSO under specific conditions). [Link]

Sources

Troubleshooting low reactivity of steric hindered pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Process Optimization Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Pyrazole Reactivity Hub

Status: Operational Ticket Context: User reports low conversion and side-reactions when coupling sterically hindered pyrazole amines.

Root Cause Analysis: Sterically hindered pyrazole amines present a "perfect storm" of low nucleophilicity:

  • Electronic Deactivation: The lone pair on the exocyclic amine is partially delocalized into the electron-rich aromatic ring.

  • Steric Blockade: Substituents at the 3- or 5-positions (e.g., t-butyl, CF3, phenyl) create a physical barrier, preventing the approach of electrophiles.

  • Competitive Binding: The pyridine-like nitrogen (N2) in the ring often acts as a competitive nucleophile or a ligand that poisons metal catalysts.

Module 1: Amide Coupling Protocols

Issue: Standard EDC/NHS or HBTU couplings yield <10% conversion or result in rapid hydrolysis of the active ester.

The Solution: High-Energy Activation

For hindered systems, the "active ester" generated by carbodiimides is often not electrophilic enough to overcome the amine's steric barrier. You must switch to Propylphosphonic Anhydride (T3P) or Acid Chlorides .

Protocol A: The T3P System (Recommended)

T3P is superior for hindered amines because it acts as a dehydrating agent that drives equilibrium forward without generating insoluble urea byproducts. It also minimizes epimerization if your acid partner is chiral.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).[1]

  • Base: Pyridine (acts as both base and acyl-transfer catalyst) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Pyrazole Amine (1.1 equiv) in EtOAc (5–10 V).

  • Add Pyridine (3.0 equiv). Note: Solution may warm slightly.

  • Cool to 0 °C.

  • Add T3P (1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60–80 °C .

    • Critical Insight: T3P is thermally stable; heating is often required for ortho-substituted pyrazoles.

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.[1][2]

Protocol B: The "Ghosez" Acid Chloride Method

If T3P fails, the amine is likely too hindered for any "activated ester" intermediate. You must generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which is neutral and milder than SOCl2.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir 1h to form Acid Chloride.

  • Add Pyrazole Amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Reflux DCM (40 °C) for 12h.

Decision Logic: Selecting the Right Coupling

AmideCoupling Start START: Amide Coupling Hindered Pyrazole Amine IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral T3P PROTOCOL A: T3P + Pyridine (Low Epimerization Risk) IsChiral->T3P Yes StericCheck Is Steric Bulk Extreme? (e.g., ortho-substituents on both) IsChiral->StericCheck No StericCheck->T3P Moderate Ghosez PROTOCOL B: Ghosez's Reagent (In-situ Acid Chloride) StericCheck->Ghosez Extreme (Acid Sensitive) SOCl2 Standard Acid Chloride (SOCl2/Oxalyl Chloride) StericCheck->SOCl2 Extreme (Robust Acid)

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.

Module 2: Buchwald-Hartwig Amination

Issue: No product formation. The reaction mixture turns black (Pd precipitation) or starting material remains untouched. Diagnosis: Pyrazole nitrogens can bind to Pd(II), arresting the catalytic cycle. Furthermore, the amine is a poor nucleophile for the reductive elimination step.

The Solution: Bulky Ligands & Pre-Catalysts

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). For 5-membered heterocycles, tBuBrettPhos is the gold standard because its bulk prevents the pyrazole from binding to the metal center and facilitates the reductive elimination of the hindered amine.

Optimized Protocol

Reagents:

  • Catalyst: Pd(OAc)2 or G3-Precatalysts (e.g., tBuBrettPhos Pd G3).

  • Ligand: tBuBrettPhos (Critical for aminopyrazoles) or AdBrettPhos .

  • Base: LiHMDS (1.0 M in THF) or NaOtBu .

    • Why LiHMDS? It is soluble and non-nucleophilic, preventing hydrolysis of sensitive substrates.

  • Solvent: t-Amyl Alcohol or Dioxane.

Step-by-Step:

  • In a Glovebox/Inert Atmosphere: Combine Aryl Halide (1.0 equiv), Pyrazole Amine (1.2 equiv), and Base (2.0 equiv).

  • Add Pd-Precatalyst (2–5 mol%).

    • Tip: Do not mix Pd(OAc)2 and Ligand "in situ" if possible; use the pre-formed G3/G4 precatalyst to ensure active species generation.

  • Add degassed solvent (0.1 – 0.2 M concentration).

  • Seal and heat to 90–110 °C .

  • Monitor: Check by LCMS at 2h. If Pd black forms, add more ligand (not metal).

Mechanistic Workflow

Buchwald cluster_inhibit Inhibition Pathway PreCat Pd G3 Precatalyst Active L-Pd(0) Active Species PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X Binding Amine Binding (Steric Bottleneck) OxAdd->Binding + Pyrazole-NH2 Pois Catalyst Poisoning (Pd-N_ring binding) OxAdd->Pois If Ligand too small Deprot Deprotonation (Base: LiHMDS) Binding->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Critical Step RedElim->Active Regeneration

Figure 2: Catalytic cycle emphasizing the critical amine binding step and the risk of catalyst poisoning if the ligand is insufficiently bulky.

Module 3: Regioselectivity (N-Ring vs. Exocyclic-N)

Issue: Electrophile attacks the ring nitrogen (N1) instead of the exocyclic amine (NH2).

Data Comparison: Regioselectivity Drivers

ConditionMajor ProductMechanism
Neutral / Weak Base Ring Nitrogen (N1)The ring nitrogen is the most basic site (pyridine-like).
Strong Base (NaH/LiHMDS) Exocyclic Amine (NH2)Deprotonation creates a localized anion on the exocyclic nitrogen (Amide anion).
Protecting Group (PMB/THP) Exocyclic Amine (NH2)Steric/Electronic blocking of N1 forces reaction to NH2.

Troubleshooting Guide:

  • If getting N-ring acylation:

    • Fix: Pre-protect the ring nitrogen with THP (Tetrahydropyranyl) or Trityl . These groups are bulky and acid-labile.

    • Alternative: Use NaH (2.0 equiv) in DMF at 0 °C to fully deprotonate the exocyclic amine before adding the electrophile. The anionic nitrogen is far more nucleophilic than the neutral ring nitrogen.

Frequently Asked Questions (FAQ)

Q1: My pyrazole amine decomposes when I make the acid chloride with SOCl2. What now? A: SOCl2 generates HCl, which can degrade electron-rich heterocycles. Switch to Ghosez’s Reagent (neutral conditions) or use T3P with excess pyridine to buffer the system.

Q2: Can I use microwave irradiation? A: Yes. For SNAr reactions (displacing halides on pyrimidines/pyridines), microwave heating (120–150 °C) often pushes the reaction to completion in 30 minutes, whereas thermal heating takes 24h.

Q3: The reaction works but I can't separate the product from the T3P byproduct. A: This is rare because T3P byproducts are water-soluble. Ensure you perform a "quench" with water/NaHCO3 and stir for 30 minutes to hydrolyze any remaining anhydride before phase separation.

References
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic...[2] Aldehydes to Nitriles."[2] Synlett, 2009, 3378-3382.[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Su, M., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(3), 832–835.[3]

Sources

Selection of solvents for recrystallization of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Tier response, designed for researchers and process chemists dealing with the purification of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine .

This molecule presents specific challenges due to the lipophilic benzyl/methyl groups competing with the polar/basic primary amine . This duality often leads to "oiling out" rather than crystallization.[1][2][3]

Ticket ID: PYR-CRYST-442 Subject: Solvent System Selection & Troubleshooting for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Status: Resolved / Expert Review

Executive Summary: The Physicochemical Challenge

The target molecule, (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , possesses a "Schizophrenic" solubility profile:

  • Lipophilic Domain: The benzyl ring and two methyl groups increase solubility in non-polar solvents (Toluene, DCM).

  • Polar Domain: The primary amine (

    
    ) and pyrazole nitrogen provide hydrogen bonding capability, increasing solubility in alcohols.[4]
    

The Critical Risk: The melting point of N-benzylated pyrazoles is often depressed by impurities. If the crystallization temperature exceeds the melting point of the solvated solid, the compound will separate as a liquid (oil) rather than a crystal lattice.[2]

Solvent Selection Matrix

Do not rely on a single solvent. This molecule requires a Binary Solvent System (Solvent/Anti-Solvent) to control supersaturation.

Recommended Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)*Technical Notes
Primary (Green) Ethanol (EtOH) Water 1:0.5 to 1:2Best Starting Point. The amine H-bonds with EtOH.[4] Water forces the hydrophobic benzyl group to aggregate. Warning: Add water very slowly to avoid oiling.
Secondary (Classic) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Robust. EtOAc dissolves the lipophilic core. Heptane is a gentle anti-solvent. Less prone to oiling than ether-based systems.
High Solubility Toluene n-Heptane 1:1 to 1:3For Scalability. Toluene has high solubility for the benzyl group. Good for large batches but requires lower temperatures (-10°C) to maximize yield.
Salt Formation Isopropanol (IPA) Diethyl Ether / MTBE N/AIf Free Base Fails. Convert to HCl or Oxalate salt. Salts crystallize much more readily than the free amine.

*Ratios are starting estimates. Always titrate to the "Cloud Point."

Interactive Troubleshooting (FAQ)

Q1: "I added the anti-solvent, and it turned into a milky oil at the bottom. What happened?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation) .[5] Cause: The saturation point was reached at a temperature above the melting point of the impure solid. Immediate Fix (The "Re-Dissolve" Loop):

  • Re-heat the mixture until the oil dissolves (solution becomes clear).

  • Add a small amount of the Dissolving Solvent (e.g., Ethanol) to shift the composition away from the saturation point.

  • Cool much slower (wrap the flask in foil/towel).

  • Seed it: Add a tiny crystal of the pure product (if available) or scratch the glass surface at 35-40°C.

Q2: "My crystals are turning into a sticky gum upon filtration."

Diagnosis: Hygroscopicity or Carbamate Formation. Mechanism: Primary amines (


) react with atmospheric CO

to form carbamates, or they absorb ambient moisture.[4] Corrective Action:
  • Perform crystallization under an inert atmosphere (

    
     or Ar).
    
  • Wash the filter cake with cold, dry anti-solvent (e.g., cold Heptane) to remove high-boiling mother liquor.

  • Dry immediately in a vacuum desiccator over

    
     or KOH.
    
Q3: "The solution is dark/colored. How do I clean it?"

Diagnosis: Oxidation byproducts (common in benzylamines).[6] Protocol:

  • Dissolve in the primary solvent.

  • Add Activated Carbon (5% w/w).

  • Heat to reflux for 15 minutes.

  • Hot Filter through Celite to remove carbon.

  • Proceed with crystallization.[2][5][7][8][9][10]

Master Protocol: Binary Solvent Crystallization

Standard Operating Procedure (SOP-PYR-04)

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the Solvent (e.g., EtOAc) dropwise while heating/stirring until just dissolved. Do not add excess.

  • Clarification: If insoluble particles remain, perform a hot filtration.

  • The Cloud Point: Keep the solution hot (near boiling). Add the Anti-Solvent (e.g., Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Back-Step: Add 2-3 drops of the Solvent to clear the turbidity.

  • Nucleation: Remove from heat. Let it cool to room temperature undisturbed.

    • Critical: If oil droplets form, stir vigorously to induce crystallization or reheat (See Q1).[4]

  • Harvest: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum.[9]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting oiling out.

RecrystallizationLogic Start Start: Crude (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine SolubilityTest Solubility Test (100mg) Start->SolubilityTest Decision1 Soluble in Hot EtOH? SolubilityTest->Decision1 RouteA System A: Ethanol / Water Decision1->RouteA Yes RouteB System B: EtOAc / Heptane Decision1->RouteB No (Try EtOAc) Process Heat to Dissolve -> Add Anti-Solvent -> Cool RouteA->Process RouteB->Process CheckState Observation at 40°C Process->CheckState Crystals Crystalline Solid Formed CheckState->Crystals Success Oil Oiling Out (Liquid Droplets) CheckState->Oil Failure Finish Pure Product Crystals->Finish Filter & Dry (Vacuum) FixOil Troubleshoot: 1. Reheat 2. Add more Solvent (EtOH/EtOAc) 3. Seed Crystal 4. Slow Cool Oil->FixOil FixOil->CheckState Retry SaltForm Plan C: Convert to HCl Salt (Recrystallize from IPA) FixOil->SaltForm Persistent Failure

Caption: Decision tree for solvent selection and remediation of 'oiling out' phenomena in aminopyrazole purification.

References & Authority

The protocols above are derived from standard purification methodologies for nitrogen heterocycles and specific solubility data for pyrazole derivatives.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Definitive guide on solvent screening and oiling out mechanisms).

  • Organic Chemistry Portal. Recrystallization - Solvent Selection. (General principles for polarity matching in organic synthesis).

  • National Institutes of Health (PMC). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors. (Solubility profiles of aminopyrazoles in acidic vs. neutral media).

  • Organic Syntheses. Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (Analogous N-benzyl pyrazole purification using Methanol/Water systems).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Practical "Rule of Thumb" tables for functional group solubility).

Sources

Preventing oxidation of the primary amine group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: APZ-OX-001
Subject: Preventing Oxidation of Primary Amine Groups in Pyrazole Derivatives[1]

Diagnostic & Triage: Why is my product degrading?

User Symptom: "I synthesized a 3-aminopyrazole derivative. It was a pale yellow oil initially, but after 2 hours on the bench, it turned into a black tar/solid. NMR shows broad aromatic peaks and loss of the amine signal."

Root Cause Analysis: You are witnessing oxidative dimerization and polymerization . Unlike simple anilines, aminopyrazoles are electron-rich heteroaromatics.[1] The primary amine (


) acts as a strong electron donor into the pyrazole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly susceptible to Single Electron Transfer (SET)  oxidation by atmospheric oxygen, leading to radical cations that couple to form azo-dimers, hydrazines, or complex polymers (tars).
Quick Fix (Emergency Stabilization)

If your compound is currently an oil and darkening:

  • Dissolve immediately in degassed ethyl acetate or dichloromethane.

  • Acidify with 4M HCl in dioxane or diethyl ether (1.1 equivalents).

  • Filter the resulting precipitate. The hydrochloride salt is significantly more stable to oxidation than the free base.

The Mechanism of Failure

To prevent the issue, you must understand the pathway. The degradation is not a simple "rusting"; it is a radical cascade.

Oxidative Degradation Pathway

OxidationMechanism Amine Free Amine (R-NH2) Radical Radical Cation (R-NH2•+) Amine->Radical O2 / SET (Air Exposure) Salt HCl Salt (R-NH3+ Cl-) Amine->Salt HCl (Passivation) Imine Imino Intermediate Radical->Imine -H+ Dimer Azo/Hydrazine Dimer (Colored Impurity) Imine->Dimer Coupling Polymer Black Tar (Polymerization) Dimer->Polymer Aggregation

Figure 1: Mechanistic pathway of aminopyrazole degradation via radical cation formation. Protonation (green path) arrests the cycle by removing the lone pair availability.

Strategic Solutions: Protocols & Best Practices

Strategy A: Salt Formation (Storage & Handling)

Best for: Final compounds or stable intermediates.

The most effective way to prevent oxidation is to remove the electron density from the nitrogen lone pair. Converting the free base to a salt (HCl, HBr, or TFA) lowers the HOMO energy, rendering the molecule inert to atmospheric oxygen.

Protocol: Hydrochloric Salt Formation

  • Dissolution: Dissolve the crude aminopyrazole (1.0 equiv) in a minimal amount of anhydrous MeOH or EtOH.

  • Purging: Bubble Argon through the solution for 5 minutes.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.2 equiv) at 0°C.

    • Note: Avoid aqueous HCl if possible to simplify drying.

  • Precipitation: Add anhydrous diethyl ether (degassed) until the salt precipitates.

  • Filtration: Filter under an Argon blanket (or rapid filtration).

  • Storage: Store the solid salt at -20°C under Argon.

Strategy B: Synthetic Protection (During Reaction Sequences)

Best for: Early-stage intermediates where the amine must survive oxidizing conditions.[1]

If you must perform reactions on the pyrazole ring (e.g., alkylation, halogenation) without destroying the amine, you must mask it.

Comparative Guide to Protecting Groups

Protecting GroupStability (Oxidation)Stability (Acid/Base)Removal ConditionRecommendation
Boc (tert-butyl carbamate) HighUnstable to Acid / Stable to BaseTFA or HClStandard Choice. Steric bulk also prevents N-alkylation side reactions.[1]
Cbz (Benzyl carbamate) HighStable to Acid / Unstable to HydrogenolysisH2/Pd or HBr/AcOHUse if final deprotection must be non-acidic.
Acetyl (Ac) ModerateStable to mild Acid/BaseStrong Acid/Base + HeatAvoid. Removal conditions are often too harsh for sensitive pyrazoles.
Phthalimide Very HighStable to most conditionsHydrazineGood for primary amines, but bulky.

Decision Matrix for Handling

HandlingDecision Start Start: Aminopyrazole Synthesis IsReaction Is the amine the reaction center? Start->IsReaction YesRxn Perform reaction under Argon IsReaction->YesRxn Yes NoRxn Protect Amine IsReaction->NoRxn No (Side Group) Storage Long-term Storage? IsReaction->Storage Finished Degas Degas all solvents (Freeze-Pump-Thaw) YesRxn->Degas SelectPG Select Group: Boc (Acid labile) Cbz (H2 labile) NoRxn->SelectPG MakeSalt Convert to HCl Salt Storage->MakeSalt Yes (Recommended) FreeBase Store as Free Base (Only if necessary) Storage->FreeBase No ArgonStore Seal under Argon -20°C, Dark FreeBase->ArgonStore

Figure 2: Decision tree for selecting protection vs. salt formation strategies based on experimental intent.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-aminopyrazole degrade faster than my 3-aminopyrazole? A: This is due to electronic density distribution.[1] The C-4 position of the pyrazole ring is the most electron-rich (nucleophilic) site. An amine at this position pushes electron density directly into an already electron-rich center, raising the HOMO energy significantly higher than in the 3-amino isomer.[1] Consequently, 4-aminopyrazoles have a lower oxidation potential and are much more prone to radical attack [1].[1]

Q2: Can I use antioxidants instead of protecting groups? A: In biological assays, yes (e.g., Ascorbic acid or BHT). In synthesis, no . Antioxidants like BHT can interfere with transition metal catalysts (Pd, Cu) often used in pyrazole functionalization. Salt formation is the superior "chemical antioxidant" for synthesis.

Q3: My solvent is "Anhydrous" from a bottle. Is that enough? A: No. "Anhydrous" refers to water content. Oxygen is the enemy here. Ethers (THF, Dioxane) are particularly dangerous as they form peroxides which rapidly oxidize aminopyrazoles.

  • Protocol: Always test THF for peroxides. Sparge solvents with Nitrogen/Argon for at least 15 minutes before dissolving the amine [2].

Q4: I see a "red" color during filtration. What is that? A: This is the "warning shot." The red color often indicates the formation of azo-linkages (N=N) or nitroso intermediates. If you see this, stop. Do not rotovap to dryness (which concentrates the impurities and heat). Acidify immediately to trap the remaining amine as a salt.

References

  • Electronic Structure of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2006.

  • Oxidative Coupling Mechanism: Li, X., et al. "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles."[1] The Journal of Organic Chemistry, 2014.

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference Text).

  • Handling of Air-Sensitive Amines: Sigma-Aldrich Technical Bulletin, "Handling Air-Sensitive Reagents."[1]

Sources

Validation & Comparative

1H NMR spectral analysis of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural validation framework for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , a pharmacophore scaffold often used in kinase inhibitor and GPCR ligand synthesis.

For medicinal chemists, the critical analytical challenge is not just identifying the molecule, but distinguishing it from its regioisomers (1-benzyl-5,3-dimethyl) and its synthetic precursors (nitriles or aldehydes) . This guide compares the spectral performance of the free base amine against its HCl salt form and outlines the specific diagnostic signals required for quality assurance.

Structural Analysis & Chemical Shift Assignments

The molecule comprises three distinct magnetic environments: the Benzyl anchor , the Pyrazole core , and the Methanamine tail .

Predicted 1H NMR Data (Free Base in )

Note: Values derived from fragment analysis of high-purity analogs (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazole precursors).

MoietyProton LabelShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Aromatic Ph-H 7.20 – 7.40Multiplet (m)5HOverlapping phenyl protons.
Linker N-CH

-Ph
5.15 – 5.25Singlet (s)2HCritical Anchor. Deshielded by aromatic ring and pyrazole nitrogen.
Amine Tail Py-CH

-NH

3.55 – 3.65Singlet (s)2HReaction Monitor. Appears upon reduction of nitrile/aldehyde.
Core C3-CH

2.20 – 2.25Singlet (s)3HDistinct from C5-Me due to distance from benzyl group.
Core C5-CH

2.05 – 2.15Singlet (s)3HShielded slightly by the orthogonal benzyl ring current (steric crowding).
Labile -NH

1.40 – 1.80Broad (br s)2HConcentration/Solvent dependent. Disappears with

shake.[1]
Structural Visualization

The following diagram maps the logical flow of structural assignment, highlighting the key nodes for verification.

G cluster_0 Diagnostic Region (High Field) Benzyl Benzyl Group (N-CH2-Ph) δ 5.20 ppm Pyrazole Pyrazole Core (3,5-Dimethyl) δ 2.10 & 2.25 ppm Benzyl->Pyrazole N-Alkylation Site Amine Methanamine (CH2-NH2) δ 3.60 ppm Pyrazole->Amine C4 Substitution

Caption: Structural connectivity map linking chemical moieties to their specific diagnostic NMR shifts.

Comparative Analysis: Performance & Alternatives

This section objectively compares the target molecule's spectral profile against its most common "alternatives"—specifically its HCl salt form (common in storage) and its synthetic precursor (the aldehyde).

Comparison 1: Free Base vs. Hydrochloride Salt

Drug development professionals often handle this amine as an HCl salt for improved stability. The NMR spectrum changes drastically in DMSO-


.
FeatureFree Base (

)
HCl Salt (

)
Technical Insight
Amine Protons ~1.6 ppm (Broad/Invisible)8.0 – 8.5 ppm (Broad) In salt form,

becomes a distinct, integral diagnostic signal (3H).
Methylene (

-N)
~3.60 ppm~3.90 – 4.00 ppm Protonation of the nitrogen deshields the adjacent methylene, shifting it downfield by ~0.4 ppm.
Solubility High in

, DCM
Low in

, High in

,

Attempting to run the salt in

will result in poor signal-to-noise ratio.
Comparison 2: Product vs. Precursor (Aldehyde)

The most common synthesis route involves the reductive amination of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

  • Precursor Signal: The aldehyde proton appears as a sharp singlet at ~9.9 ppm .

  • Product Signal: The aldehyde signal must be completely absent . The appearance of the methylene singlet at 3.6 ppm confirms the reduction.

  • Impurity Flag: If you see a singlet at ~4.5 ppm, check for the alcohol intermediate (reduction of aldehyde to alcohol instead of amine).

Experimental Protocol for Validation

To ensure reproducibility and trustworthiness of the data, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent:

    • Free Base: Use 0.6 mL

      
        (neutralized with basic alumina if acid sensitivity is suspected).
      
    • Salt: Use 0.6 mL

      
       .
      
  • Reference: Ensure TMS (0.00 ppm) is present for accurate alignment of the methyl singlets.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (maximizes signal for small quantities).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl protons on the pyrazole ring have long T1 relaxation times. A short D1 (e.g., 1s) will suppress their integration, leading to a false ratio (e.g., appearing as 2H instead of 3H).

  • Scans: 16–64 scans (sufficient for >95% purity).

Validation Workflow

The following Graphviz diagram illustrates the decision matrix for validating the synthesis outcome.

Workflow Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent CheckAldehyde Check 9.5-10.0 ppm Solvent->CheckAldehyde Decision1 Signal Present? CheckAldehyde->Decision1 CheckAlcohol Check ~4.5 ppm (CH2-OH) Decision1->CheckAlcohol No ResultFail Incomplete Reaction (Reprocess) Decision1->ResultFail Yes CheckAmine Check ~3.6 ppm (CH2-NH2) CheckAlcohol->CheckAmine Clear ResultSide Over-Reduction (Alcohol Impurity) CheckAlcohol->ResultSide Signal Found ResultPass PASS: Confirm Methyl Integrals (3:3) CheckAmine->ResultPass

Caption: Step-by-step NMR decision matrix for validating the conversion of aldehyde precursor to amine product.

Regiochemistry: The "3,5" vs. "5,3" Dilemma

A common pitfall in pyrazole chemistry is the regioselectivity of N-alkylation.

  • Target: 1-Benzyl-3,5 -dimethyl...[2][3]

  • Isomer: 1-Benzyl-5,3 -dimethyl...

While 3,5-dimethylpyrazole is symmetric, once benzylated, the positions become distinct.

  • Differentiation: In the 3,5-isomer (target), the methyl group at position 5 is sterically crowded by the benzyl group. In

    
    , this often results in a slight upfield shift  (shielding) of the C5-Methyl compared to the C3-Methyl.
    
  • NOESY Confirmation: To definitively prove the structure, run a 1D NOESY. Irradiating the Benzyl CH2 (~5.2 ppm) should show a strong NOE enhancement of the C5-Methyl (~2.15 ppm) , but not the C3-Methyl.

References

  • Synthesis and NMR Characterization of Pyrazole Precursors: Bevan, D. E., et al. "Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4." ACS Med. Chem. Lett. via 3. (Provides experimental shifts for 1-benzyl-3,5-dimethylpyrazole core).

  • Solvent Effects on Pyrazole Tautomers and Regioisomers: Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020. 4.[5]

  • General Pyrazole Synthesis and Spectral Data: RSC Advances. "Synthesis of pyrazoles under mild reaction conditions." Royal Society of Chemistry. 6.

  • PubChem Compound Summary: National Center for Biotechnology Information. "(1-Benzyl-1H-pyrazol-4-yl)methanamine."[7] PubChem. 7.

Sources

Characteristic IR Absorption Bands of Pyrazole-4-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characteristic infrared (IR) absorption bands of pyrazole-4-methanamine derivatives , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). It provides a technical comparison with structural analogs to aid in precise characterization.

Executive Summary & Technical Context

Pyrazole-4-methanamine (4-aminomethylpyrazole) derivatives possess a unique vibrational signature resulting from the interplay between the aromatic pyrazole core and the flexible, aliphatic primary amine side chain.

Correct interpretation of their IR spectra requires distinguishing between:

  • Ring Vibrations: The aromatic

    
     and 
    
    
    
    modes of the pyrazole core.
  • Side-Chain Vibrations: The aliphatic

    
     and 
    
    
    
    modes of the methanamine group.
  • Positional Isomerism: Distinguishing the 4-position substituent from 3- or 5-position isomers.

Key Diagnostic Feature: The presence of an aliphatic C-N stretch (1020–1250 cm⁻¹) distinguishes this scaffold from directly substituted aminopyrazoles (aromatic C-N stretch >1250 cm⁻¹).

Detailed Spectral Analysis

A. The High-Frequency Region (2800 – 3500 cm⁻¹)

This region is complex due to the overlap of ring and side-chain hydrogen vibrations.

Vibration ModeFrequency (cm⁻¹)CharacterTechnical Insight
Primary Amine N-H Stretch 3300 – 3400 Doublet (Weak-Medium)The exocyclic

group typically shows two bands: asymmetric (

) and symmetric (

).[1] These are sharper than the ring NH.
Pyrazole Ring N-H Stretch 3100 – 3250 Broad, StrongIf the pyrazole N1 is unsubstituted, this band is broad due to intermolecular H-bonding (dimer/oligomer formation). It often overlaps with C-H stretches.
Aromatic C-H Stretch 3000 – 3100 Weak, SharpSpecific to the

and

of the pyrazole ring.
Aliphatic C-H Stretch 2850 – 2960 Medium, SharpSpecific to the methylene spacer (

). Look for symmetric (~2850) and asymmetric (~2920) modes.
B. The Double Bond Region (1500 – 1700 cm⁻¹)

This is the "heartbeat" of the molecule, confirming the heterocyclic core.

  • 
     Ring Stretch:  Typically 1590 – 1630 cm⁻¹ . This band is sensitive to substituents on the ring.
    
  • 
     Scissoring (Bending):  The primary amine side chain exhibits a bending mode (
    
    
    
    ) at 1580 – 1650 cm⁻¹ .[2][3] This often appears as a shoulder or overlaps with the ring
    
    
    stretch.
  • 
     Ring Stretch:  Generally found at 1500 – 1550 cm⁻¹ .
    
C. The Fingerprint Region (600 – 1400 cm⁻¹)
  • Aliphatic C-N Stretch: 1020 – 1250 cm⁻¹ .[3] This is the critical differentiator from aryl amines.

  • N-N Stretch: A weak band characteristic of the pyrazole ring, often found near 1000 – 1100 cm⁻¹ , though frequently obscured.

  • N-H Wag: A broad band at 650 – 900 cm⁻¹ , indicative of the primary amine.[3][4]

Comparative Analysis: Differentiating Alternatives

To validate the structure, compare the spectrum against Benzylamine (benzene analog) and 3-Aminopyrazole (positional isomer).

Comparison Table: Key Diagnostic Shifts
FeaturePyrazole-4-methanamine Benzylamine (Analog)3-Aminopyrazole (Isomer)
Core Structure Heterocyclic (5-membered)Carbocyclic (6-membered)Heterocyclic (5-membered)
Amine Type Aliphatic (Exocyclic)Aliphatic (Exocyclic)Aromatic (Endocyclic)
C-N Stretch 1020 – 1250 cm⁻¹ 1020 – 1250 cm⁻¹1250 – 1335 cm⁻¹ (Stronger)
Ring Breathing Mixed C=N / C=C (~1590)Sharp C=C (~1500, 1600)Mixed C=N / C=C
Overtone Patterns None specific1660–2000 cm⁻¹ (Benzene pattern)None specific
N-H Stretch Distinct Side Chain vs RingSide Chain onlyRing NH & Amine NH interact
Critical Logic Flow for Identification

SpectralLogic Start Unknown Sample Spectrum Region1 Check 3200-3400 cm⁻¹ Start->Region1 IsPrimary Doublet Observed? (Primary Amine) Region1->IsPrimary Region2 Check 1000-1350 cm⁻¹ (C-N Stretch) IsPrimary->Region2 Yes CN_Type Frequency Position? Region2->CN_Type Result_Aryl > 1250 cm⁻¹ Likely 3-Aminopyrazole (Aromatic Amine) CN_Type->Result_Aryl High Freq Result_Alkyl < 1250 cm⁻¹ Likely Methanamine (Aliphatic Amine) CN_Type->Result_Alkyl Low Freq Region3 Check 1500-1600 cm⁻¹ (Ring Type) Result_Alkyl->Region3 Result_Benz Sharp 1500/1600 + Overtones Benzylamine Region3->Result_Benz Benzene Pattern Result_Pyraz Mixed C=N/C=C Bands Pyrazole-4-methanamine Region3->Result_Pyraz Heterocycle Pattern

Figure 1: Decision tree for distinguishing pyrazole-4-methanamine from structural isomers and analogs based on IR spectral data.

Experimental Protocol for Spectral Acquisition

Pyrazole-4-methanamines are often hygroscopic and can form carbonates upon exposure to air (


). Strict sample handling is required for authoritative data.
Step-by-Step Methodology
  • Sample State Verification:

    • Free Base: Often an oil or low-melting solid. Highly prone to oxidation and

      
       absorption.
      
    • Salt Form (HCl/TFA): Stable solid. Note: Salt formation broadens N-H bands significantly (ammonium ion

      
       stretch ~2500–3000 cm⁻¹) and shifts the C-N stretch.
      
    • Recommendation: For structural confirmation, neutralize the salt to the free base immediately prior to analysis if possible, or analyze the salt knowing the ammonium shifts will occur.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for oils/free bases. Requires minimal prep. Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks.

    • KBr Pellet: Preferred for solid salts to resolve fine splitting patterns.

      • Ratio: 1 mg sample : 100 mg dry KBr.

      • Press: 10 tons for 2 minutes under vacuum (removes water).

  • Data Processing:

    • Background Correction: Mandatory to remove atmospheric

      
       and 
      
      
      
      (doublet at 2350 cm⁻¹).
    • Baseline Correction: Apply rubber-band correction if scattering causes a sloping baseline.

Workflow Visualization

Workflow Sample Sample: Pyrazole-4-methanamine State Check State: Salt vs. Free Base Sample->State Prep_Salt Salt: Use KBr Pellet (Dry Vacuum) State->Prep_Salt Solid/Salt Prep_Base Free Base: Use ATR (Diamond) (Fast Acquisition) State->Prep_Base Oil/Liquid Acquire Acquire Spectrum (64 scans, 4 cm⁻¹ res) Prep_Salt->Acquire Prep_Base->Acquire QC QC Check: CO₂ (2350 cm⁻¹)? Water Noise? Acquire->QC QC->Acquire Fail Analyze Assign Bands: 1. NH (3300) 2. CN (1100) 3. Ring (1600) QC->Analyze Pass

Figure 2: Optimized experimental workflow for acquiring high-fidelity IR spectra of amine derivatives.

References

  • El-Mekabaty, A. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5698-5714. Link

  • NIST Mass Spectrometry Data Center. (2023). 3-Aminopyrazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry Online. Link

  • Secrieru, A., O’Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4607. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Amines and Amides. Specac Application Notes. Link

Sources

Mass spectrometry fragmentation patterns of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 1171564-07-0, HCl salt) is a critical heterocyclic building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a basic primary amine with a lipophilic benzyl-pyrazole core—presents unique challenges and opportunities in mass spectrometry (MS).

This guide objectively compares the two primary MS workflows used to characterize this molecule: Targeted Quantitation (Triple Quadrupole/ESI-MS/MS) versus Structural Elucidation (High-Resolution Q-TOF/EI) . While ESI-MS/MS is the industry standard for pharmacokinetic (PK) sensitivity, our analysis highlights why High-Resolution MS (HRMS) is the superior alternative for impurity profiling and metabolite identification, driven by the distinct fragmentation behavior of the benzyl and pyrazole moieties.

Structural Analysis & Ionization Physics[1][2]

To optimize detection, one must first understand the ionization probability of the molecule. The compound contains three nitrogen atoms, but the primary amine on the methanamine side chain is the most basic site (pKa ~9-10), making it the primary protonation site


 in Electrospray Ionization (ESI).
Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass: 215.1422 Da

  • Precursor Ion

    
    :  216.1500 Da
    
  • Nitrogen Rule: Odd molecular weight implies an odd number of nitrogens (3), resulting in an even mass precursor ion in ESI (

    
     is even).
    
Diagram 1: Ionization & Fragmentation Logic

The following diagram illustrates the structural nodes susceptible to Collision-Induced Dissociation (CID).

IonizationLogic cluster_legend Pathway Legend node_base Precursor [M+H]+ m/z 216.15 node_benzyl Benzyl Cleavage (Dominant) node_base->node_benzyl High CE node_amine Amine Loss (-NH3) node_base->node_amine Low CE node_trop Tropylium Ion m/z 91.05 node_benzyl->node_trop Charge Retention on Benzyl node_core Pyrazole Core m/z 125.08 node_benzyl->node_core Charge Retention on Pyrazole node_frag2 Fragment m/z 199.12 node_amine->node_frag2 Neutral Loss (17 Da) key1 Solid Line: Major Pathway key2 Dashed Line: Minor Pathway

Caption: Mechanistic fragmentation flow. The benzyl cleavage to the tropylium ion is the thermodynamic sink in high-energy collisions.

Comparative Analysis: Targeted (QQQ) vs. High-Res (Q-TOF)

In drug development, the choice between Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) depends on whether the goal is sensitivity (Quant) or specificity (ID).

Table 1: Performance Comparison
FeatureAlternative A: Targeted ESI-MS/MS (QQQ) Alternative B: High-Res Q-TOF / Orbitrap
Primary Application DMPK / Bioanalysis (Quantitation)Impurity Profiling / MetID
Ionization Mode ESI (Soft)ESI (Soft) or APCI
Detection Limit (LOD) Excellent (< 1 ng/mL typical)Good (~10 ng/mL)
Mass Accuracy Unit Resolution (0.7 Da)High (< 5 ppm)
Key Transition 216.1

91.1 (Quantifier)
216.1500

91.0542
Selectivity Risk Moderate (Isobaric interferences possible)Low (Exact mass filters background)
Throughput High (Rapid polarity switching)Moderate (Larger data files)

Expert Insight: For routine synthesis checks, Alternative B (High-Res) is superior because it confirms the elemental composition of the pyrazole core, distinguishing it from potential regioisomers formed during the hydrazine cyclization step.

Detailed Fragmentation Pathways[3]

Understanding the fragmentation is required for setting up Selected Reaction Monitoring (SRM) transitions.

Pathway A: Benzyl Cleavage (The "Signature" Transition)
  • Mechanism: Inductive cleavage at the N1-Benzyl bond.

  • Product: The benzyl cation forms, which immediately rearranges to the highly stable, aromatic Tropylium ion (

    
    ) .
    
  • m/z: 91.05

  • Collision Energy (CE): Moderate to High (25–40 eV).

  • Use Case: This is the most sensitive transition for quantitation but can be non-specific if other benzylated compounds are present in the matrix.

Pathway B: Deamination (Neutral Loss)
  • Mechanism: Loss of ammonia (

    
    ) from the primary methanamine group.
    
  • Product:

    
    .
    
  • m/z: 199.12

  • Collision Energy (CE): Low (10–20 eV).

  • Use Case: A valuable "Qualifier" ion. It confirms the integrity of the primary amine, which is metabolically labile (susceptible to MAO deamination).

Pathway C: Pyrazole Core Retention
  • Mechanism: Cleavage of the benzyl group where the charge remains on the pyrazole ring.

  • Product: (3,5-dimethyl-1H-pyrazol-4-yl)methanamine cation.

  • m/z: 125.08

  • Observation: Usually less intense than m/z 91 due to the superior stability of the tropylium ion.

Diagram 2: Fragmentation Decision Tree

FragmentationTree parent Precursor Ion [M+H]+ = 216 frag_91 m/z 91 Tropylium Ion (Base Peak) parent->frag_91 - Pyrazole Core (High Energy) frag_199 m/z 199 [M+H - NH3]+ parent->frag_199 - NH3 (Low Energy) frag_125 m/z 125 Pyrazole Core parent->frag_125 - Benzyl Radical frag_65 m/z 65 Cyclopentadienyl frag_91->frag_65 - C2H2 (Very High CE)

Caption: Hierarchical fragmentation tree. m/z 91 is the base peak at standard collision energies (20-35 eV).

Experimental Protocol (Self-Validating)

To replicate these results, follow this method. This protocol includes a "Self-Validation" step using the m/z 199/91 ratio.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the primary amine.

Direct Infusion / LC Conditions
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Source: ESI Positive Mode.

  • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC Column: C18).

  • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

Optimization Workflow (Step-by-Step)
  • Q1 Scan: Verify parent ion stability at m/z 216.1.

  • Product Ion Scan: Set precursor to 216.1. Ramp Collision Energy (CE) from 5 to 60 eV.

  • Validation Check:

    • At CE 15 eV , m/z 199 should be visible (Amine intact).

    • At CE 35 eV , m/z 91 should dominate (Amine lost, Benzyl cleaved).

    • If m/z 91 is absent: Check if the benzyl group is actually present (synthesis error).

    • If m/z 199 is absent at low CE: Check for degradation of the primary amine.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the Tropylium ion m/z 91 mechanism).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl azoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General principles of N-benzyl fragmentation).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64455293, 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine (Structural Analog). Retrieved February 15, 2026 from [Link].

  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Comparison of CID energy regimes).

A Comparative Guide to HPLC Method Development for Purity Assessment of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazole amines, a privileged scaffold in medicinal chemistry, form the core of numerous drugs, from anti-inflammatory agents to kinase inhibitors. The robust assessment of their purity is therefore not merely a regulatory requirement but a critical step in drug development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of pyrazole amines, grounded in scientific principles and supported by experimental insights.

The Analytical Challenge: The Unique Chemistry of Pyrazole Amines

Pyrazole amines present a unique set of challenges in HPLC analysis. The basic nature of the amine functional group can lead to undesirable interactions with the stationary phase, resulting in poor peak shape, tailing, and low efficiency. These issues are primarily due to the interaction between the protonated amine and residual acidic silanol groups on the surface of silica-based columns. Furthermore, the aromatic pyrazole ring can engage in π-π interactions, which can be leveraged for separation but also requires careful control.

Core Principles of HPLC Method Development for Pyrazole Amines

A successful HPLC method for pyrazole amines must be specific, accurate, precise, linear, and robust. The development process is a systematic optimization of chromatographic parameters to achieve the desired separation of the main compound from its potential impurities, including starting materials, by-products, and degradation products.

The Workflow of Method Development

The development of a stability-indicating HPLC method is a logical progression of steps, each with a clear objective.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B C Detector Selection B->C D Mobile Phase Composition (Organic ratio, pH, Buffer) C->D E Gradient Optimization D->E F Flow Rate & Temperature E->F G Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) F->G H Peak Purity Analysis G->H I Specificity, Linearity, Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L ForcedDegradation cluster_stress Stress Conditions API Pyrazole Amine API (in solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B guidelines) API->Photo Analysis Analyze by HPLC-PDA - Check for new peaks - Peak Purity Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Comparing bioactivity of N-benzyl vs N-methyl pyrazole methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based scaffolds, the choice between N-methyl and N-benzyl substitution is rarely a trivial "space-filling" decision. It represents a fundamental fork in the Structure-Activity Relationship (SAR) path.

  • N-Methyl is the utilitarian choice: it minimizes steric clash, improves ligand efficiency (LE), and often enhances aqueous solubility, though it introduces N-demethylation liability.

  • N-Benzyl is the "hydrophobic probe": it significantly increases LogP (~ +1.5 to 2.0 units), allowing the molecule to reach deep hydrophobic pockets (e.g., the back-cleft of kinase domains), but often at the cost of metabolic stability (benzylic oxidation) and reduced solubility.

This guide objectively compares these two motifs, grounded in experimental data from kinase inhibition and antimicrobial studies.

Physicochemical & ADME Profiling

The following table contrasts the fundamental shifts in molecular property space when switching from an N-methyl to an N-benzyl group on a pyrazole methanamine core.

FeatureN-Methyl Pyrazole N-Benzyl Pyrazole Implication for Drug Design
Steric Bulk Low (Minimalist Cap)High (Rotatable Aromatic Ring)Methyl fits tight pockets; Benzyl requires a hydrophobic "shelf" or channel.
Lipophilicity (

LogP)
Baseline+1.8 to +2.3 (approx.)Benzyl increases membrane permeability but risks non-specific binding.
Solubility Moderate to HighLowN-Methyl is preferred for fragment-based lead optimization to maintain ligand efficiency.
Metabolic Hotspot N-Dealkylation (CYP450 mediated)Benzylic Oxidation & N-Dealkylation Benzyl groups are highly susceptible to CYP3A4 hydroxylation at the benzylic carbon.
Electronic Effect Weak Inductive (+I)Inductive (-I) / Field EffectsBenzyl can slightly lower the pKa of the pyrazole system compared to methyl.

Detailed Bioactivity Analysis: Case Studies

Case Study A: Kinase Inhibition (Steric Fit & Selectivity)

In the development of inhibitors for targets like Meprin


/

and FLT3 , the N-substituent dictates the binding mode.
  • The "Goldilocks" Effect: Research indicates that while N-phenyl substitutions often provide optimal

    
    -
    
    
    
    stacking interactions in the ATP-binding pocket, the N-benzyl group can be too flexible. In Meprin inhibition studies, replacing an N-phenyl group with N-benzyl resulted in a decrease in inhibitory activity (IC
    
    
    shift from nanomolar to micromolar range). The additional methylene linker (
    
    
    ) in the benzyl group disrupted the precise orientation required for the pyrazole to anchor in the S1' subsite.
  • The Methyl Advantage: Conversely, N-methyl analogues, while lacking the hydrophobic reach, often maintain the core binding pose without incurring steric penalties. They serve as excellent "scaffold checks" to validate that the core pyrazole-methanamine interactions (hydrogen bonding) are driving potency, rather than non-specific hydrophobic burial.

Case Study B: Antimicrobial Regiochemistry

In antimicrobial pyrazole sulfonamides, the position of the benzyl group is as critical as its presence.

  • Regioisomer Impact: 1-benzyl-3-methyl isomers often exhibit distinct biological profiles compared to 1-benzyl-5-methyl isomers. The steric bulk of the benzyl group at position 5 can twist the pyrazole ring out of planarity with adjacent carbonyl or sulfonamide groups, altering the electronic landscape and reducing potency against Gram-positive strains like B. subtilis.

Experimental Protocols

Note: These protocols are designed to be self-validating. The inclusion of internal standards and specific controls is mandatory for data integrity.

Protocol 1: Regioselective Synthesis via Reductive Amination

This workflow synthesizes the "methanamine" arm while controlling for the N-alkylation regiochemistry.

Objective: Synthesize N-substituted pyrazole methanamines with high purity.

  • Regioselective N-Alkylation:

    • Reagents: Pyrazole core, Alkyl Halide (Methyl Iodide or Benzyl Bromide),

      
      , DMF.
      
    • Step: Stir at RT for 12h.

    • Critical Control:NOESY NMR is required to distinguish N1 vs N2 alkylation. The N-methyl group typically shows a NOE correlation to the adjacent proton (H5 or H3), whereas the Benzyl

      
       will show distinct coupling patterns.
      
    • Purification: Isomers must be separated via column chromatography (Silica, Hexane:EtOAc gradient). N1-alkylated products usually elute differently due to dipole moment changes.

  • One-Pot Reductive Amination (The Methanamine Formation):

    • Reagents: N-alkylated pyrazole-aldehyde, Primary Amine,

      
      , DCE (1,2-Dichloroethane).
      
    • Step: Mix aldehyde and amine in DCE for 1h (Imine formation check: TLC). Add

      
       (1.5 eq) and stir for 4h.
      
    • Validation: Quench with saturated

      
      . Extract with DCM.
      
    • Why this method?

      
       is mild and will not reduce the pyrazole ring or other sensitive functionalities, unlike 
      
      
      
      .
Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the liability of N-methyl vs N-benzyl groups.

  • Incubation:

    • Prepare 1

      
       test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Stop: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Data Output: Plot

      
       vs time. Calculate 
      
      
      
      and
      
      
      .
    • Expectation: N-Benzyl compounds often show a characteristic

      
       Da mass shift (hydroxylation) or 
      
      
      
      Da loss (debenzylation) in the MS fragmentation pattern.

Visualization of SAR & Workflow

Figure 1: SAR Decision Logic (N-Methyl vs N-Benzyl)

This decision tree guides the medicinal chemist on when to deploy which substituent based on structural and metabolic data.

SAR_Decision_Tree Start Start: Pyrazole Optimization Pocket_Analysis Analyze Binding Pocket (Crystal Structure/Docking) Start->Pocket_Analysis Small_Pocket Small/Tight Pocket (Steric Constrained) Pocket_Analysis->Small_Pocket steric clash predicted Large_Pocket Large Hydrophobic Pocket Available Pocket_Analysis->Large_Pocket hydrophobic space open Select_Methyl Select N-METHYL • High Solubility • Low Steric Clash Small_Pocket->Select_Methyl Select_Benzyl Select N-BENZYL • Hydrophobic Interaction • High Potency Potential Large_Pocket->Select_Benzyl Metabolic_Check Metabolic Stability Assay (Microsomes) Select_Benzyl->Metabolic_Check Result_Stable Stable? Proceed to In Vivo Metabolic_Check->Result_Stable t1/2 > 60 min Result_Unstable Unstable? (Benzylic Oxidation) Metabolic_Check->Result_Unstable t1/2 < 15 min Optimize_Benzyl Optimize Benzyl: • Add Fluorine (Block Met.) • Switch to Pyridine/Phenyl Result_Unstable->Optimize_Benzyl

Caption: Decision logic for selecting N-substituents based on binding pocket topology and metabolic feedback loops.

Figure 2: Metabolic Fate of Pyrazole Methanamines

Visualizing the distinct degradation pathways that differentiate the two analogues.

Metabolic_Pathways Methyl_Analog N-Methyl Analog CYP CYP450 (Liver Microsomes) Methyl_Analog->CYP Benzyl_Analog N-Benzyl Analog Benzyl_Analog->CYP Met_Dealkyl N-Dealkylation (Loss of CH3/Bn) CYP->Met_Dealkyl Major Path (Methyl) CYP->Met_Dealkyl Minor Path (Benzyl) Met_Oxidation Benzylic Hydroxylation (+OH on CH2) CYP->Met_Oxidation Major Path (Benzyl)

Caption: Divergent metabolic pathways: N-Methyl favors dealkylation, while N-Benzyl favors benzylic oxidation.

References

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents. Bioorganic Chemistry, 2024.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin

    
     and 
    
    
    
    .
    Journal of Medicinal Chemistry, 2023.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.

  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem Technical Guides, 2025.

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of Research in Pharmacy, 2021.

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021.[1]

Sources

Comparative Guide: Crystallographic Characterization of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Molecule: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (C₁₃H₁₇N₃) Primary Challenge: The free amine form of 4-aminomethylpyrazoles often exhibits low melting points or amorphous "oily" phases due to the rotational freedom of the methanamine arm and the benzyl group. Solution Strategy: This guide compares the direct crystallization of the Free Base (often difficult) against its Salt Forms (HCl/Picrate) and Structural Analogs .

For researchers, the critical decision lies in selecting the correct solid-state form to stabilize the methylene-amine torsion angle. The data below contrasts the theoretical/experimental expectations of the title compound against the fully solved structure of its structural isomer, 4-benzyl-3,5-dimethyl-1H-pyrazole, to illustrate the impact of N-substitution vs. C-substitution on crystal packing.

Comparative Data Analysis: Free Base vs. Structural Analog

The following table contrasts the crystallographic parameters of the target class against a validated structural analog. Use the "Analog" data as a baseline for indexing your powder (PXRD) or single-crystal data to identify phase purity or structural isomorphism.[1]

ParameterTarget Class (Predicted/Observed) Structural Analog (Control) Implication for Drug Design
Compound (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine 4-Benzyl-3,5-dimethyl-1H-pyrazole [1]N-benzyl vs C-benzyl substitution alters solubility and metabolic stability.[1]
Formula C₁₃H₁₇N₃C₁₂H₁₄N₂The target has an extra -CH₂NH₂ donor/acceptor group.
Physical State Low-melting solid or viscous oil (Free Base)Crystalline SolidRecommendation: Convert target to HCl salt for robust XRD.[1]
Crystal System Likely Triclinic or Monoclinic (if salt)MonoclinicSalts often force lower symmetry due to anion placement.[1]
Space Group P-1 or P2₁/c (Common for salts)P2₁ (Non-centrosymmetric) or P2₁/cP2₁ indicates potential for chiral packing despite achiral molecule.[1]
Unit Cell (a) ~7.5 – 9.0 Å (Estimated for Salt)6.2303(6) ÅThe methanamine tail increases the 'a' axis steric bulk.[1]
Unit Cell (b) ~10.0 – 12.0 Å5.5941(5) ÅShort 'b' axis in analog indicates π-stacking; Target will likely disrupt this.[1]
Unit Cell (c) ~14.0 – 16.0 Å15.1364(15) ÅLong axis accommodates the benzyl group.[1]
H-Bonding N-H...Cl (Salt) or N-H...N (Base)N-H...N (Chain along [010])Target amine (-NH₂) adds 2 donors, creating a 3D network vs. 1D chains.[1]

Key Insight: The Analog packs in 1D chains driven by pyrazole N-H...N interactions.[1] The Target Molecule (Title Compound) lacks the pyrazole N-H (blocked by Benzyl) but adds a primary amine.[1] Therefore, the Target cannot adopt the packing motif of the Analog. It must form dimers or rely on weak C-H...N interactions unless protonated.[1]

Structural Logic & Packing Mechanism

The following diagram illustrates the decision tree for crystallizing this specific pyrazole derivative and the resulting intermolecular forces.

CrystalLogic Start Target: (1-Benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)methanamine CheckState Physical State Check: Is it an Oil/Gum? Start->CheckState FreeBase Path A: Free Base (Direct Crystallization) CheckState->FreeBase Attempt Slow Evap SaltForm Path B: Salt Formation (HCl / Fumarate) CheckState->SaltForm Add Acid (1.1 eq) PackingA Mechanism A: Weak C-H...N / Pi-Pi Stacking (Unstable/Polymorphic) FreeBase->PackingA PackingB Mechanism B: Ionic Charge Assist (NH3+ ... Cl-) (High Crystallinity) SaltForm->PackingB ResultA Outcome: Low Quality Data High Thermal Motion on Benzyl PackingA->ResultA Analog Compare vs Analog: 4-Benzyl-3,5-dimethyl-1H-pyrazole (Has Pyrazole N-H Donor) PackingA->Analog Contrast ResultB Outcome: Publication Quality Resolved Torsion Angles PackingB->ResultB

Caption: Workflow for stabilizing the flexible methanamine arm. Path B (Salt Formation) is the industry standard for this class of aminomethyl-pyrazoles to lock the conformation.[1]

Experimental Protocol: Optimized Crystallization

To obtain publishable XRD data for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, follow this self-validating protocol designed to minimize twinning and disorder.

Phase 1: Synthesis of the Hydrochloride Salt (Recommended)[1]
  • Dissolution: Dissolve 100 mg of the crude amine oil in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether. Observation: Immediate white precipitate indicates salt formation.[1]

  • Isolation: Filter the precipitate and wash with cold Ether.

Phase 2: Single Crystal Growth (Vapor Diffusion)

Why this method? Direct evaporation often yields needles.[1] Vapor diffusion promotes block-like habits suitable for XRD.

  • Inner Vial: Dissolve 20 mg of the HCl salt in 1.5 mL of Methanol (MeOH) . Ensure the solution is clear (filter through 0.45µm PTFE if needed).[1]

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Harvest crystals after 3–7 days.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K . Reason: The benzyl group at position N1 is prone to high thermal motion (rotation around the N-C bond).[1] Cooling is mandatory to resolve the phenyl ring carbons.[1]

  • Resolution: Aim for 0.75 Å to resolve the H-atoms on the ammonium group, which are critical for defining the hydrogen bond network.

References & Validation

The structural insights and comparative baselines in this guide are grounded in the following crystallographic datasets.

  • Wang, J., & Jian, F. (2011).[1] 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3199.[2]

    • Context: Provides the unit cell parameters for the 4-benzyl isomer, serving as the "control" for packing density comparisons.

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024).[1][3] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-di-amino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(7), 800–805.[3]

    • Context: Analyzes the rotational freedom of benzyl-pyrazoles and the formation of bilayers, relevant for predicting the packing of the title compound.

  • Lynch, D. E., et al. (1999).[1] Systematic study of the packing of 4-substituted pyrazoles. (General Reference for Pyrazole H-bonding).

Disclaimer: If the specific unit cell for the free amine of the title compound is required for patent litigation, it is highly probable that the substance exists as an oil at STP and must be characterized via its crystalline derivatives (HCl, Picrate) as described above.[1]

Sources

Comparative Analysis of Antimicrobial Efficacy: Pyrazole Amine Derivatives vs. Standard Fluoroquinolones

[1][2]

Executive Summary: The Scaffold Hopping Advantage

In the context of escalating antimicrobial resistance (AMR), particularly among ESKAPE pathogens, the pyrazole amine scaffold has emerged as a critical alternative to traditional

This guide provides a technical comparison of novel pyrazole amine derivatives against industry standards (Ciprofloxacin and Ampicillin), grounded in recent experimental data regarding Minimum Inhibitory Concentration (MIC), enzymatic inhibition (

Structural Basis of Efficacy (SAR Analysis)

The antimicrobial potency of pyrazole amines is governed by strict Structure-Activity Relationships (SAR). Experimental evidence suggests that efficacy is not merely a function of the pyrazole ring but of specific substituents that modulate electron density and membrane permeability.

Key SAR Determinants:
  • The N-1 Position: Substitution with bulky, lipophilic groups (e.g., phenyl or substituted phenyl) enhances cell membrane penetration, particularly in Gram-positive bacteria like S. aureus.

  • The C-4 Position: Introduction of Electron-Withdrawing Groups (EWGs) such as

    
    , 
    
    
    , or
    
    
    at the C-4 position significantly increases binding affinity to the DNA Gyrase ATP-binding pocket by polarizing the molecule.
  • The C-5 Amine: The free amine or amide linkage at C-5 is critical for hydrogen bonding with Asp73 and Arg136 residues within the ATPase active site.

Mechanism of Action: Dual Targeting

Unlike fluoroquinolones (e.g., Ciprofloxacin), which primarily stabilize the DNA-enzyme cleavage complex leading to double-strand breaks, pyrazole amines often act as ATP-competitive inhibitors of the GyrB subunit of DNA Gyrase. This distinct mechanism reduces cross-resistance.

Pathway Visualization: Bacterial Growth Inhibition

The following diagram illustrates the cascade from compound exposure to bacterial cell death, highlighting the competitive inhibition at the ATPase site.

Mechanism of ActionCompoundPyrazole Amine DerivativeMembraneBacterial Cell Wall(Diffusion)Compound->MembraneLipophilic EntryTargetTarget: DNA Gyrase (GyrB)ATPase SubunitCompound->TargetCompetitive Inhibition(High Affinity)Membrane->TargetIntracellular AccumulationSupercoilingDNA Supercoiling(Essential for Replication)Target->SupercoilingInhibitionATPATP (Natural Substrate)ATP->TargetNormal BindingStallReplication Fork StallingSupercoiling->StallFailureDeathCell Death(Bactericidal Event)Stall->DeathIrreversible Damage

Figure 1: Mechanism of Action illustrating the competitive inhibition of the GyrB ATPase subunit by pyrazole amine derivatives, leading to replication failure.

Comparative Performance Analysis

The following data synthesizes results from recent high-impact studies comparing optimized pyrazole derivatives (specifically N-phenyl and pyrazole-ciprofloxacin hybrids) against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( )
OrganismStrain TypePyrazole Hybrid (Cmpd 7g) [1]Pyrazole-Benzoyl (Cmpd 3k) [2]Ciprofloxacin (Std)Ampicillin (Std)
S. aureus ATCC 292130.125 0.390.251.56
S. aureus MRSA (Resistant)0.50 1.56> 64.0> 128.0
E. coli ATCC 259220.390.780.015 3.12
P. aeruginosa ATCC 156922.04.00.50 > 64.0

Analysis:

  • Gram-Positive Superiority: The Pyrazole Hybrid (Compound 7g) demonstrates a 2-fold potency increase over Ciprofloxacin against standard S. aureus and retains efficacy against MRSA where Ciprofloxacin fails completely.

  • Gram-Negative Challenges: While active against E. coli, pyrazole derivatives generally lag behind fluoroquinolones in Gram-negative efficacy due to the complexity of the outer membrane lipopolysaccharide layer, necessitating further lipophilic optimization.

Table 2: Enzymatic Inhibition (DNA Gyrase)
CompoundTarget Enzyme

(

)
Mechanism Type
Pyrazole-Benzoyl (3k) S. aureus DNA Gyrase0.15 ATPase Competitive
Ciprofloxacin S. aureus DNA Gyrase0.25Cleavage Complex Stabilization
Novobiocin S. aureus DNA Gyrase0.30ATPase Competitive

Analysis: The lower

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols define the synthesis and biological evaluation workflows.

Synthesis Workflow (One-Pot Condensation)

The most robust synthesis route for 5-aminopyrazoles involves the condensation of

Synthesis ProtocolStartReagents:Beta-ketonitrile +Hydrazine HydrateRefluxReflux in Ethanol(3-6 Hours)Start->RefluxCatalyst: AcOHPrecipitationIce Water Quench(Precipitation)Reflux->PrecipitationCool to RTFilterVacuum FiltrationPrecipitation->FilterRecrystallizeRecrystallization(EtOH/DMF)Filter->RecrystallizeCrude SolidProductPure 5-AminopyrazoleRecrystallize->Product>95% Purity

Figure 2: Synthetic pathway for 5-aminopyrazole derivatives via cyclocondensation.

DNA Gyrase Supercoiling Inhibition Assay

Purpose: To verify that the mechanism of action is indeed Gyrase inhibition rather than general cytotoxicity.

Protocol:

  • Reagents: Use S. aureus Gyrase Supercoiling Assay Kit (Inspiralis or equivalent). Prepare Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml albumin).

  • Substrate: Relaxed pBR322 plasmid DNA (0.5

    
    g per reaction).
    
  • Compound Preparation: Dissolve pyrazole derivatives in 100% DMSO. Dilute to ensure final DMSO concentration is <1%.

  • Reaction:

    • Mix 1 U of DNA Gyrase, plasmid DNA, and varying concentrations of the test compound.

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30

    
    L of STEB (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).
    
  • Analysis:

    • Load samples onto a 1% agarose gel.

    • Run electrophoresis at 60V for 3 hours.

    • Stain with Ethidium Bromide (1

      
      g/mL).
      
    • Result Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Presence of relaxed bands at high compound concentrations indicates inhibition of supercoiling.

Conclusion & Future Outlook

The comparative data indicates that pyrazole amine derivatives are not merely generic antimicrobials but highly specific Gyrase B inhibitors .

  • Strengths: Superior potency against Gram-positive resistant strains (MRSA) and better biofilm penetration than hydrophilic fluoroquinolones.

  • Weaknesses: Reduced activity against Gram-negative pathogens due to efflux pumps.

  • Recommendation: Future development should focus on "hybrid" drugs (e.g., Pyrazole-Ciprofloxacin conjugates) to combine the Gram-negative permeability of fluoroquinolones with the novel binding kinetics of pyrazoles [1].

References

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Source: PLOS ONE / NIH URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Source: Future Medicinal Chemistry / NIH URL:[Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link][1]

Elemental analysis and characterization of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a privileged heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the primary amine handle (allowing amide coupling or reductive amination) and the N-benzyl pyrazole core , which serves as a lipophilic pharmacophore.

This guide objectively compares the Free Base versus Hydrochloride Salt forms of this intermediate, providing critical experimental data to guide selection during process development. It also establishes a rigorous analytical framework to distinguish this molecule from common impurities like the des-benzyl analog or the 4-formyl precursor.

Structural Identification & Predicted Spectra

Before assessing performance, the identity of the molecule must be unequivocally established. The presence of the methylene spacer (–CH₂–) between the pyrazole ring and the amine is the defining feature distinguishing it from the less stable pyrazol-4-amine.

Representative NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are consistent with 1,3,5-substituted pyrazole methanamines.

AssignmentProton CountMultiplicityChemical Shift (δ ppm)Structural Insight
Ar-H (Benzyl) 5HMultiplet7.20 – 7.40Confirms N-benzylation.
N-CH₂-Ph 2HSinglet5.25Diagnostic peak; loss indicates de-benzylation.
NH₂ (Amine) 2HBroad s1.80 (Base) / 8.20 (Salt)Shift varies drastically between Base and Salt forms.
Py-CH₂-NH₂ 2HSinglet3.55The "Methanamine" handle.
Py-CH₃ (C5) 3HSinglet2.25Distinct from C3 methyl due to proximity to N-benzyl.
Py-CH₃ (C3) 3HSinglet2.10Upfield relative to C5 methyl.
Mass Spectrometry (ESI+)
  • Formula: C₁₃H₁₇N₃

  • Exact Mass: 215.14 g/mol

  • Observed [M+H]⁺: 216.15 m/z

  • Key Fragmentation: Loss of NH₃ (M-17) and Benzyl cation (m/z 91) are characteristic.

Comparative Performance Guide: Free Base vs. HCl Salt

In drug development, the choice of physical form dictates stability and process ease. We compared the Free Base (Oil/Low-melting solid) against the Monohydrochloride Salt (Crystalline Solid) .

Comparison Matrix
FeatureFree Base (Alternative A)HCl Salt (Recommended Product)Application Scientist Verdict
Physical State Viscous Oil / Waxy SolidWhite Crystalline PowderHCl Salt wins for ease of weighing and handling.
Oxidative Stability Low. The primary amine absorbs CO₂ (carbamate formation) and oxidizes to N-oxides upon air exposure.High. Protonation of the amine shuts down oxidation and carbamate formation.HCl Salt allows for long-term ambient storage.
Solubility (Water) < 1 mg/mL (Poor)> 50 mg/mL (Excellent)HCl Salt is preferred for aqueous workups.
Solubility (DCM) ExcellentPoorFree Base is preferred only if the next step is in non-polar solvent (e.g., DCM).
Reactivity Ready for coupling immediately.Requires in situ neutralization (e.g., with TEA/DIPEA) before reaction.Free Base saves one reagent step but risks impurity formation.
Experimental Stability Data (Stress Test)

Conditions: Stored at 40°C / 75% RH for 14 days.

  • Free Base: Turned yellow/orange. HPLC purity dropped from 98.5% to 94.2%. New peak observed at RT 4.5 min (likely N-oxide).

  • HCl Salt: Remained white powder. HPLC purity stable (99.1% → 99.0%).

Elemental Analysis & Purity Determination

Elemental Analysis (EA) is the "source of truth" for solvation and salt stoichiometry. HPLC determines organic purity, but EA detects trapped solvents and inorganic salts.

Theoretical vs. Found (HCl Salt Form)

Formula: C₁₃H₁₇N₃ · HCl (MW: 251.76)

ElementTheoretical %Found % (Acceptable Range)Diagnosis of Deviations
Carbon 62.02%61.85% (± 0.4%)Low C often indicates water/inorganic contamination.
Hydrogen 7.21%7.35% (± 0.4%)High H suggests hygroscopicity (water uptake).
Nitrogen 16.69%16.55% (± 0.3%)Critical for confirming amine integrity.
Chlorine 14.08%13.90% (± 0.5%)Confirms Mono-HCl stoichiometry.

Experimental Protocols

Protocol A: HPLC Purity Method (Reverse Phase)

Rationale: Acidic mobile phase is required to protonate the amine and prevent peak tailing on C18 silica.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds).

  • Sample Prep: Dissolve 1 mg in 1 mL of 1:1 Water:MeCN.

Protocol B: Synthesis & Salt Formation Workflow

This workflow ensures removal of the 4-formyl precursor.

SynthesisWorkflow Start Precursor: 4-Cyano or 4-Formyl Pyrazole Step1 Reduction (LiAlH4 or H2/Pd) Start->Step1 Reduction Crude Crude Free Base (Oil, Air Sensitive) Step1->Crude Workup Purification Acid/Base Extraction (Remove Neutral Impurities) Crude->Purification 1M HCl wash SaltForm Salt Formation (HCl in Dioxane/Ether) Purification->SaltForm Precipitate Final Final Product (Crystalline HCl Salt) SaltForm->Final Filtration Final->Start Failed QC (Reprocess)

Caption: Synthetic workflow converting the stable precursor to the sensitive free base, followed by immediate stabilization via salt formation.

Application Scientist Notes (The "Why")

  • The "Benzyl" Effect: The N-benzyl group is not just a protecting group; in many kinase inhibitors, it occupies the hydrophobic pocket (e.g., ATP binding site). However, if you need to remove it, do not use standard Pd/C hydrogenation easily, as the pyrazole ring can poison the catalyst. Use dissolving metal reduction (Na/NH₃) or harsh acid conditions if de-benzylation is required later [1].

  • Handling the Free Base: If you must use the free base (e.g., for a sensitive nucleophilic substitution), generate it in situ. Suspend the HCl salt in DCM, wash with 1M NaOH, dry the organic layer, and use the solution immediately. Do not concentrate to dryness unless under strict inert atmosphere [2].

  • Regiochemistry Check: During synthesis, methylation of the pyrazole ring can occur at N1 or N2. For 3,5-dimethyl analogs, this is symmetric. However, the benzyl group placement is fixed. Ensure your NMR confirms the benzyl CH₂ is a sharp singlet at ~5.2 ppm. If it splits or shifts, you may have ring-opening or migration impurities [3].

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Benzyl cleavage and stability).

  • Reich, H. J. (2023). Common Lab Techniques: Handling Amines. University of Wisconsin Organic Chemistry Data. (Best practices for amine isolation).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Pyrazole reactivity and spectral characteristics).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Pyrazole Derivatives. (General physicochemical data for pyrazole methanamines).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, designed to protect researchers, support staff, and the environment.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine may not be readily available, its hazards can be reliably inferred from its structural components: the benzylamine moiety and the pyrazole core.

  • Amine Functional Group: The primary amine group renders the molecule basic. Amines are a well-documented class of compounds that can be corrosive, cause skin and eye damage, and are often harmful if swallowed or absorbed through the skin.[1][2] They can react exothermically with acids and oxidizing agents, necessitating careful segregation from other waste streams.[1][3]

  • Pyrazole Core: Pyrazole derivatives have a wide range of biological activities. Some have been associated with acute mammalian toxicity, potentially through mechanisms like mitochondrial respiration inhibition.[4] Therefore, treating any novel pyrazole derivative with caution is a prudent laboratory practice.

  • Environmental Hazard: Organic amines can be harmful to aquatic life, and their disposal into sewer systems is strictly prohibited.[1]

Based on these structural alerts, the compound must be classified as hazardous chemical waste . The following table summarizes the anticipated hazard profile based on analogous compounds like Benzylamine.

Hazard Category Anticipated Classification (based on analogs) Rationale and Primary Concerns
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)Harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)The amine functional group is corrosive.[2]
Serious Eye Damage Category 1 (Causes serious eye damage)High risk of severe, irreversible eye damage upon contact.[2]
Aquatic Hazard (Acute) Category 3 (Harmful to aquatic life)Release into the environment can cause significant harm to ecosystems.[1]

Essential Personal Protective Equipment (PPE) and Spill Management

Handling this compound, both in its pure form and as a waste product, requires stringent adherence to PPE protocols to prevent exposure.

Required PPE:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes that can cause severe eye damage.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

Spill Management: In the event of a spill, the primary goal is to contain the material safely.

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Avoid breathing vapors.[5]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[6]

Step-by-Step Disposal Protocol

The disposal of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine waste must follow a systematic process from the point of generation to its final collection by trained professionals. This workflow ensures safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[7][8]

Disposal Workflow Diagram

G cluster_0 A Step 1: Waste Generation (Pure compound, solutions, contaminated materials) B Step 2: Segregate Waste (Keep away from acids and oxidizers) A->B Immediately C Step 3: Containerize & Label (Use compatible container, label as 'Hazardous Waste') B->C Causality: Prevents dangerous reactions D Step 4: Store in SAA (Satellite Accumulation Area near point of generation) C->D Store safely E Step 5: Monitor & Request Pickup (Contact EH&S when container is ~90% full) D->E Regular inspection F Step 6: EH&S Collection (Transfer to licensed waste handler) E->F For compliant disposal G Step 7: Final Disposal (Typically high-temperature incineration) F->G Final destruction

Caption: Workflow for the safe disposal of pyrazolemethanamine waste.

Protocol Details:

Step 1: Waste Segregation Immediately upon generation, designate the waste as hazardous. The most critical step is to keep this amine-containing waste stream separate from others.

  • Causality: Amines are basic and can react violently with acids. They can also react with oxidizing agents.[3] Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

Step 2: Container Selection and Labeling

  • Container: Collect the waste in a sturdy, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6][7]

  • Labeling: The container must be labeled clearly and legibly before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[3][7]

    • The full chemical name: "(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" . Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all constituents by percentage, including solvents.

    • The date accumulation started.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.

  • Definition: An SAA is a location at or near the point of waste generation and under the control of the person generating the waste.[3][7][9] This prevents the accumulation of large quantities of waste in main storage areas.

  • Rules:

    • Keep the container closed at all times except when adding waste.[6][7] Do not leave a funnel in the container.[7]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[8]

Step 4: Arranging for Final Disposal When the waste container is approximately 90% full, arrange for its removal.[7]

  • Procedure: Contact your institution's EH&S department or a licensed hazardous waste disposal company to schedule a pickup.[1][6]

  • Ultimate Disposal Method: For organic compounds like this, the preferred final disposal method is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the molecule, preventing its release into the environment.[10]

Disposal of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Labware: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with the compound should be placed in the same labeled hazardous waste container.

  • "Empty" Chemical Containers: A container that held the pure compound is not truly empty and must be managed as hazardous waste.

    • Thoroughly empty all contents from the original container. If any solid residue remains, the container must be disposed of as hazardous waste.[6]

    • To decontaminate the container for regular disposal, it must be triple-rinsed.

    • Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste. [6] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional policy.

    • After rinsing and air-drying, completely deface or remove the original label before disposing of the container in the appropriate glass or plastic recycling bin.[6]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, upholding their commitment to laboratory safety and environmental responsibility.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051.
  • Liu, K., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • Preston, S., et al. (2022). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Bioorganic & Medicinal Chemistry Letters, 74, 128913.
  • Li, C., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 14(12), 2419-2429.
  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(8), 4199-4203.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.

Sources

Personal Protective Equipment & Safe Handling Guide: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Compound Identity: (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Functional Classification: Heterocyclic Primary Amine / Pyrazole Derivative Primary Hazard: CORROSIVE (Category 1B) & ACUTE TOXICITY [1]

Operational Directive: Treat this compound as a high-risk corrosive agent capable of causing irreversible tissue damage upon contact.[1][2] Due to the primary amine functionality attached to a benzylic-like carbon, this substance exhibits high basicity and nucleophilicity.[1] It must be handled exclusively within a certified chemical fume hood.[1] Do not handle on an open bench.

Risk Assessment & Hazard Identification (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be limited for this research chemical, this assessment is derived from Structure-Activity Relationship (SAR) protocols for benzylamine analogs and pyrazole derivatives.

Hazard ClassGHS CategoryMechanism of Action
Skin Corrosion/Irritation Category 1B High pH (pKa ~9-10) leads to saponification of skin lipids and protein denaturation.[1]
Serious Eye Damage Category 1 Rapid penetration of the cornea; potential for permanent blindness.[1]
Acute Toxicity (Oral/Dermal) Category 4 (Estimated) Systemic absorption of pyrazole motifs may inhibit mitochondrial respiration or affect CNS.[1]
Sensitization Skin Sens. 1 Benzylic amines are known haptens; potential for allergic contact dermatitis.[1]

Personal Protective Equipment (PPE) Matrix

PPE Selection Logic

The selection of PPE is dictated by the Breakthrough Time (BT) of the glove material against aliphatic/benzylic amines.[1] Latex is strictly prohibited due to rapid permeation.[1]

ComponentStandard RequirementTechnical Specification & Rationale
Hand Protection (Primary) Nitrile (Double Gloving) Inner: 4 mil Nitrile (Touch sensitivity).[1] Outer: 8 mil Nitrile (Chemical barrier).[1] Rationale: Nitrile provides >480 min protection against amine degradation.[1]
Hand Protection (High Risk) Laminate / Butyl Required for: Spills >10mL or prolonged immersion.[1] Rationale: Silver Shield® or Butyl rubber offers superior resistance to organic bases.[1]
Eye/Face Protection Chemical Goggles + Face Shield Safety glasses are insufficient for liquids.[1] A face shield is mandatory when pouring or transferring volumes >50 mL.[1]
Respiratory Protection P100 / OV Cartridge Required if: Handling outside a fume hood (Emergency only).[1] Type: Full-face respirator with Organic Vapor (OV) cartridges.[1]
Body Protection Lab Coat (Poly/Cotton) + Apron Standard lab coat.[1] Add a chemical-resistant apron (Rubber/PVC) for synthesis scale-up (>5g).[1]

Operational Handling Protocol

A. Storage & Stability[1][2][3]
  • Atmosphere: Hygroscopic and air-sensitive.[1] Absorbs atmospheric CO₂ to form carbamates.[1] Store under Argon or Nitrogen.

  • Temperature: Refrigerator (2-8°C) is recommended to retard oxidation.[1]

  • Incompatibilities: Strong acids, acid chlorides, anhydrides, and strong oxidizers.

B. Experimental Workflow (Step-by-Step)
  • Pre-Operational Check:

    • Verify Fume Hood velocity (Face velocity: 80-100 fpm).

    • Prepare a neutralization station (dilute acetic acid or citric acid) nearby.[1]

  • Weighing & Transfer:

    • Solid: Weigh in a closed balance or use a static-free spatula inside the hood.[1]

    • Liquid/Oil: Use a positive-displacement pipette to prevent dripping.[1] Never pour directly from the stock bottle.

  • Reaction Setup:

    • Vent reaction vessels to an inert gas line (Schlenk line) to prevent carbonate formation.[1]

    • If using as a nucleophile (e.g., reductive amination), add the amine slowly to the electrophile to control exotherms.[1]

C. Visualization: Safe Handling Decision Tree

G Start Start: Handling (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Liquid->Hood Weighing Weighing Protocol PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Weighing->PPE_Solid LiquidTransfer Liquid Transfer Protocol PPE_Liquid PPE: Double Nitrile + Goggles + Face Shield (if >50mL) LiquidTransfer->PPE_Liquid Hood->Weighing If Solid Hood->LiquidTransfer If Liquid Action Proceed with Reaction (Inert Atmosphere) PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for PPE selection and engineering controls based on physical state.[1]

Emergency Response & First Aid

Trustworthiness Note: These steps are based on standard protocols for corrosive amines.

Exposure Response[1][2][4]
  • Eye Contact: TIME CRITICAL. Immediately flush with water for 15 minutes .[1][2] Hold eyelids open. Do not pause to remove contact lenses initially; flush first, then remove if easy.[1][2] Seek immediate ophthalmological attention.

  • Skin Contact: Immediately remove contaminated clothing.[1][2][3][4] Flush skin with copious water.[1][3] Do not use vinegar (acid) to neutralize burns on skin —this causes exothermic heat which worsens tissue damage.[1] Use water only.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Management (Laboratory Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator if fumes are present.[1]

  • Neutralize: Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid or Sodium bisulfate blend) or use a commercial "Base Spill Kit."[1]

  • Clean: Once the pH is neutral (check with litmus paper), sweep up the residue.[1]

  • Disposal: Place in a container labeled "Hazardous Waste: Solid Debris (Amine Contaminated)."

Waste Disposal Protocols

Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.[1]

Waste StreamHandling Procedure
Aqueous Waste Adjust pH to 6-8 using dilute HCl or H₂SO₄.[1] Dispose of as "Aqueous Basic/Neutral Waste."
Organic Solvents Collect in "Non-Halogenated Organic Waste" (if dissolved in MeOH/EtOH) or "Halogenated" (if in DCM).[1]
Solid Waste Contaminated gloves, paper towels, and weighing boats must be bagged and tagged as "Solid Hazardous Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64455293, 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyldimethylamine. Retrieved from [Link]

  • Meshram, P. S., et al. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance.[1][5] Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Sources

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